(2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride
Description
The exact mass of the compound (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2-amino-1,3-benzoxazol-5-yl)boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BN2O3.ClH/c9-7-10-5-3-4(8(11)12)1-2-6(5)13-7;/h1-3,11-12H,(H2,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDKEUBWONTZJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)OC(=N2)N)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50744649 | |
| Record name | (2-Amino-1,3-benzoxazol-5-yl)boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50744649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1404480-15-4, 1224844-65-8 | |
| Record name | Boronic acid, B-(2-amino-5-benzoxazolyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1404480-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Amino-1,3-benzoxazol-5-yl)boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50744649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Applications of (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride is a specialized organic compound that holds significant promise as a versatile building block in medicinal chemistry and materials science. Its unique structure, combining a benzoxazole core, an amino group, and a boronic acid moiety, offers a trifecta of functionalities that can be strategically employed in the synthesis of complex molecules with diverse biological activities. The benzoxazole scaffold is a privileged structure in drug discovery, appearing in a range of compounds with anticancer, antimicrobial, and antiviral properties. The amino group provides a key site for further derivatization, allowing for the introduction of various pharmacophores to modulate biological activity and physicochemical properties. Finally, the boronic acid group is a cornerstone of modern organic synthesis, most notably for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which enables the efficient formation of carbon-carbon bonds.
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride, with a focus on its utility in drug discovery and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. While specific experimental data for (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride is not extensively documented in publicly available literature, we can infer its likely characteristics based on the properties of related arylboronic acids and benzoxazole derivatives.
| Property | Value | Source/Justification |
| CAS Number | 1404480-15-4[1][2] | Chemical Abstracts Service registry number. |
| Molecular Formula | C₇H₈BClN₂O₃[1] | Derived from its chemical structure. |
| Molecular Weight | 214.42 g/mol [1] | Calculated from the molecular formula. |
| Appearance | Likely a white to off-white solid. | Based on the typical appearance of similar organic compounds. |
| Melting Point | Not available. | Specific experimental data is not publicly available. |
| Solubility | Expected to be soluble in polar organic solvents such as DMSO, DMF, and alcohols. Solubility in water is likely limited but may be enhanced at acidic or basic pH due to the presence of the amino and boronic acid groups. | Inferred from the properties of analogous arylboronic acids and benzoxazole derivatives. |
| pKa | Not available. | The pKa of the boronic acid moiety is expected to be in the range of 8-10, influenced by the electron-donating amino group and the benzoxazole ring system. The amino group will have its own pKa, likely in the acidic range due to the hydrochloride salt form. |
Synthesis
The synthesis of (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride would likely proceed through a multi-step sequence, leveraging established methodologies for the formation of the benzoxazole ring and the introduction of the boronic acid functionality. A plausible synthetic route is outlined below. It is important to note that this is a generalized pathway, and optimization of reaction conditions would be necessary.
Caption: A potential synthetic pathway for (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride.
Experimental Protocol: A Generalized Approach to Miyaura Borylation
The Miyaura borylation is a key step in the synthesis of arylboronic acids and their esters. The following is a general protocol that could be adapted for the synthesis of the pinacol ester precursor to the target compound.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 5-bromo-2-aminobenzoxazole (1.0 equiv), bis(pinacolato)diboron (B₂pin₂) (1.1-1.5 equiv), and a suitable base such as potassium acetate (KOAc) (3.0 equiv).
-
Solvent Addition: Add a dry, degassed solvent such as 1,4-dioxane or dimethylformamide (DMF).
-
Catalyst Addition: Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%).
-
Reaction Conditions: Heat the reaction mixture at a temperature typically ranging from 80 to 110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired boronate ester.
-
Deprotection: The resulting pinacol ester can be deprotected to the boronic acid using an acidic workup, followed by treatment with hydrochloric acid to form the hydrochloride salt.
Reactivity and Applications in Drug Discovery
The true value of (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride lies in its reactivity, which enables its use as a versatile scaffold in the synthesis of novel compounds with potential therapeutic applications.
Suzuki-Miyaura Cross-Coupling Reactions
The boronic acid moiety is primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.[3][4] This reaction is a powerful tool for constructing biaryl and heteroaryl-aryl structures, which are common motifs in many biologically active molecules.[5]
Caption: A schematic representation of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A Generalized Suzuki-Miyaura Coupling
-
Reaction Setup: In a reaction vessel, dissolve (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride (1.0-1.5 equiv) and the desired aryl or heteroaryl halide (1.0 equiv) in a suitable solvent system, such as a mixture of 1,4-dioxane and water.
-
Base Addition: Add a base, for instance, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv). The base is crucial for the activation of the boronic acid.
-
Degassing: Degas the reaction mixture by bubbling with an inert gas like argon for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (1-5 mol%), under a positive pressure of the inert gas.
-
Reaction Conditions: Heat the mixture to a temperature typically between 80 and 100 °C, and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Workup and Purification: After cooling, dilute the reaction mixture with an organic solvent and wash with water. The organic layer is then dried, concentrated, and the product is purified by column chromatography or recrystallization.
Derivatization of the Amino Group
The 2-amino group on the benzoxazole ring serves as a valuable handle for further functionalization. It can undergo a variety of reactions, including acylation, sulfonylation, and reductive amination, to introduce diverse substituents. This allows for the systematic exploration of the structure-activity relationship (SAR) of the resulting compounds. For example, acylation with various carboxylic acids can introduce amide functionalities, which can participate in hydrogen bonding interactions with biological targets.
Potential Therapeutic Applications
While there is no specific biological data available for (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride itself, the benzoxazole scaffold is present in numerous compounds with a wide range of biological activities. Derivatives of 2-aminobenzoxazole have been investigated as potential anticancer, antifungal, and antibacterial agents.[6] For instance, some 2-aminobenzoxazole derivatives have shown inhibitory activity against various cancer cell lines.[7][8]
Stability and Handling
Boronic acids are known to be sensitive to certain conditions. The stability of arylboronic acids can be influenced by factors such as pH and the presence of oxidizing agents. Protodeboronation, the cleavage of the carbon-boron bond, can occur under both acidic and basic conditions. The hydrochloride salt form of the title compound suggests it is handled in an acidic state, which can influence its stability profile.
Storage: It is recommended to store (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. For long-term storage, keeping the compound under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent degradation.
Handling: As with most chemical reagents, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water.
Conclusion
(2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride is a promising and versatile building block for organic synthesis, particularly in the realm of drug discovery. Its unique combination of a benzoxazole core, a reactive amino group, and a synthetically valuable boronic acid moiety provides a powerful platform for the generation of diverse molecular architectures. While specific experimental data for this compound is limited, its potential for use in Suzuki-Miyaura cross-coupling reactions and further derivatization makes it an attractive starting material for the development of novel therapeutic agents. Further research into the synthesis, characterization, and biological evaluation of derivatives of this compound is warranted to fully explore its potential in medicinal chemistry.
References
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Review of synthesis process of benzoxazole and benzothiazole derivatives. (2024). Elsevier. Retrieved from [Link]
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2-aminobenzo[d]oxazol-5-ylboronic acid hydrochloride (C7H7BN2O3). (n.d.). PubChem. Retrieved from [Link]
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Onnuch, P., Ramagonolla, K., & Liu, R. Y. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 1019–1024. Retrieved from [Link]
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Design and Synthesis of new Benzoxazole derivatives. (n.d.). JETIR. Retrieved from [Link]
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Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
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Kumar, R., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 83. Retrieved from [Link]
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Benzoxazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Suzuki reaction. (n.d.). In Wikipedia. Retrieved from [Link]
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Suzuki reaction with different boronic acids. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis and Biological Activities of Some Novel 2-Amino-(5 or 7-Substituted- 2-Oxoindolin-3-Ylidene) Benzoxazole-5-Carbohydrazide Derivatives. (n.d.). Bentham Science. Retrieved from [Link]
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Li, Y., et al. (2020). Discovery of 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives that regulated HPV relevant cellular pathway and prevented cervical cancer from abnormal proliferation. European Journal of Medicinal Chemistry, 204, 112556. Retrieved from [Link]
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A Multi-Platform Approach to the Definitive Structure Elucidation of (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride
Preamble: The Imperative of Structural Certainty
In the landscape of modern drug discovery and materials science, the (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride moiety represents a confluence of privileged structures. The benzoxazole core is a staple in medicinal chemistry, while the boronic acid group is a versatile functional handle, most famously utilized in Suzuki-Miyaura cross-coupling reactions. The hydrochloride salt form is typically employed to enhance the stability and aqueous solubility of the parent compound. Unambiguous structural verification of such molecules is not merely an academic exercise; it is the bedrock upon which all subsequent research, process development, and regulatory submissions are built. Any ambiguity in structure can lead to misinterpreted biological data, failed synthetic campaigns, and significant delays in development timelines.
The Core Challenge: Navigating the Intrinsic Reactivity of Boronic Acids
A primary challenge in characterizing arylboronic acids lies in their inherent chemical nature. A failure to appreciate these properties can lead to profound misinterpretation of analytical data.
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Boroxine Formation: Boronic acids are prone to reversible, entropy-driven dehydration to form a six-membered cyclotrimeric anhydride known as a boroxine.[1][2][3] This equilibrium between the monomer and the trimer can complicate NMR and mass spectra, leading to confusion about the true molecular weight and structure. The reaction is favored in non-aqueous solvents or upon heating.[1][3][4]
-
Protodeboronation: The carbon-boron bond is susceptible to cleavage, particularly under basic or heated conditions, in a process called protodeboronation.[5] This decomposition pathway replaces the boronic acid moiety with a hydrogen atom, yielding 2-aminobenzoxazole as a significant impurity that must be monitored.
-
General Instability: Heterocyclic boronic acids, in particular, can exhibit limited benchtop stability, undergoing slow decomposition over time.[6][7][8] The use of stable derivatives, such as MIDA boronates or trifluoroborate salts, is a common strategy to circumvent this, but when handling the boronic acid itself, fresh samples and careful handling are paramount.[5][7][8]
Given these challenges, a single analytical technique is insufficient. A robust, orthogonal approach is required, where each method provides a unique piece of the structural puzzle, culminating in a cohesive and irrefutable assignment.
Mass Spectrometry: Confirming Molecular Formula and Integrity
Core Directive: To verify the elemental composition and molecular weight of the target compound and to screen for the presence of boroxine trimers or degradation products.
Causality of Experimental Choices: High-Resolution Mass Spectrometry (HRMS) is non-negotiable as it provides the accurate mass necessary to confirm the molecular formula (C₇H₇BN₂O₃ for the free base). Electrospray Ionization (ESI) is the preferred ionization technique due to the polar nature of the analyte and its existence as a salt. Coupling with Ultra-High-Performance Liquid Chromatography (UPLC) is critical for separating the monomer from potential oligomers or impurities before they enter the mass spectrometer, which simplifies data interpretation.[9][10]
Experimental Protocol: UPLC-ESI-HRMS
-
Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) of the analyte in a 50:50 mixture of acetonitrile and 10 mM ammonium acetate in water.[9][10] The ammonium acetate helps to maintain pH and improve ionization efficiency.
-
Chromatography: Inject the sample onto a UPLC system equipped with a C18 column. A fast gradient elution (e.g., from 5% to 95% acetonitrile over 1-2 minutes) is typically sufficient to separate the main analyte from impurities.
-
Mass Spectrometry:
-
Instrument: Utilize a Q-TOF or Orbitrap mass spectrometer for high-resolution analysis.
-
Ionization Mode: Acquire data in both positive and negative ESI modes. Positive mode is expected to show the [M+H]⁺ ion of the free base, while negative mode may show the [M-H]⁻ ion.[9]
-
Data Analysis:
-
Extract the ion chromatogram for the expected mass of the free base.
-
Analyze the high-resolution mass spectrum of the main peak. Compare the measured accurate mass to the theoretical mass.
-
Critically examine the spectrum for the characteristic isotopic patterns of boron (¹⁰B/¹¹B) and chlorine (³⁵Cl/³⁷Cl). This is a powerful confirmatory tool.
-
Search for higher molecular weight species corresponding to the boroxine trimer.
-
-
Data Presentation: Expected Mass Spectrometry Data
| Species Description | Formula | Ion | Calculated m/z | Observed m/z |
| Free Base (¹¹B, ³⁵Cl) | C₇H₇BN₂O₃ | [M+H]⁺ | 179.0623 | Match within 5 ppm |
| Free Base (¹⁰B, ³⁵Cl) | C₇H₇BN₂O₃ | [M+H]⁺ | 178.0653 | Match within 5 ppm |
| Free Base (¹¹B, ³⁵Cl) | C₇H₈BClN₂O₃ | [M-H]⁻ | 177.0477 | Match within 5 ppm |
| Boroxine Trimer (¹¹B) | C₂₁H₁₅B₃N₆O₆ | [M+H]⁺ | 481.1462 | Potential observation |
Note: The presence of the hydrochloride salt means the molecule may already be protonated. The observed species will depend on solution conditions.
NMR Spectroscopy: The Definitive Connectivity Map
Core Directive: To map the precise atomic connectivity of the C-H framework, confirm the substitution pattern on the benzoxazole ring, and directly probe the chemical environment and hybridization state of the boron atom.
Causality of Experimental Choices: A suite of NMR experiments is required. ¹H and ¹³C NMR define the organic scaffold. Critically, ¹¹B NMR provides direct evidence of the boronic acid's state (monomer vs. boroxine, acid vs. ester) and is an indispensable tool for characterizing these molecules.[11] Two-dimensional experiments like COSY and HSQC are used to confidently assign all signals.
Experimental Protocols: NMR
-
Sample Preparation: Dissolve ~5-10 mg of the sample in 0.6 mL of a deuterated solvent. DMSO-d₆ is highly recommended as it allows for the observation of exchangeable protons (NH₂, OH).
-
¹H NMR: Acquire a standard proton spectrum. The aromatic region should show three distinct protons corresponding to the benzoxazole ring system. The amino protons will likely appear as a broad singlet, and the boronic acid hydroxyls will also be a broad, exchangeable singlet.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. Expect to see 7 distinct carbon signals. The carbon atom directly attached to the boron (C5) will often be broadened due to quadrupolar coupling with the ¹¹B nucleus.
-
¹¹B NMR: This is a crucial experiment. Acquire a proton-decoupled ¹¹B spectrum using an external reference like BF₃·OEt₂.
-
A signal between δ 28–33 ppm is characteristic of a trigonal planar (sp² hybridized) boronic acid monomer.[12]
-
A signal at a slightly lower field (e.g., ~δ 33 ppm ) can indicate the presence of the boroxine trimer.[12]
-
A significant upfield shift to δ 5–15 ppm would indicate the formation of a tetrahedral (sp³ hybridized) boronate species, for instance, by complexation with a diol or solvent.[11][13]
-
-
2D NMR (COSY, HSQC): Acquire these spectra to unambiguously assign proton-proton correlations (COSY) and proton-carbon one-bond correlations (HSQC), confirming the substitution pattern.
Data Presentation: Predicted NMR Assignments (in DMSO-d₆)
| Nucleus | Predicted δ (ppm) | Multiplicity | Assignment |
| ¹H | ~8.5-9.0 | br s | -NH₂ |
| ¹H | ~7.6-7.8 | s | H4 |
| ¹H | ~7.5-7.7 | d | H6 |
| ¹H | ~7.3-7.5 | d | H7 |
| ¹H | ~8.0-8.5 | br s | B(OH)₂ |
| ¹³C | ~165 | s | C2 (C=N) |
| ¹³C | ~150 | s | C7a (C-O) |
| ¹³C | ~145 | s | C3a |
| ¹³C | ~125-130 | s | C5 (C-B, broad) |
| ¹³C | ~120-125 | s | C6 |
| ¹³C | ~110-115 | s | C4 |
| ¹³C | ~105-110 | s | C7 |
| ¹¹B | ~30 | br s | -B(OH)₂ |
FT-IR Spectroscopy: Functional Group Fingerprinting
Core Directive: To provide rapid, confirmatory evidence for the key functional groups present in the molecule.
Causality of Experimental Choices: Attenuated Total Reflectance (ATR) FT-IR is a fast, simple, and non-destructive technique that provides a characteristic vibrational spectrum or "fingerprint" of the molecule. It is excellent for confirming the presence of N-H, O-H, C=N, and B-O bonds.
Experimental Protocol: ATR-FT-IR
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the key functional groups.
Data Presentation: Key FT-IR Vibrational Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450-3300 | N-H Stretch | 2° Amine (-NH₂) |
| 3400-3200 (broad) | O-H Stretch | Boronic Acid (-B(OH)₂) |
| 3100-3000 | C-H Stretch | Aromatic |
| ~1640 | C=N Stretch | Oxazole Ring |
| 1600-1450 | C=C Stretch | Aromatic Ring |
| 1380-1310 (strong, broad) | B-O Stretch | Boronic Acid |
| ~1270 | C-O Stretch | Oxazole Ring |
Single-Crystal X-ray Crystallography: The Gold Standard
Core Directive: To obtain the definitive, unambiguous three-dimensional structure in the solid state, providing precise bond lengths, angles, and intermolecular packing information.
Causality of Experimental Choices: While often challenging due to the difficulty in growing suitable single crystals, X-ray crystallography is the only technique that provides a direct visualization of the molecular structure, leaving no room for ambiguity.[14][15] It serves as the ultimate validation for all other spectroscopic data.
Generalized Experimental Protocol
-
Crystallization Screening: This is the most critical step. High-purity material is dissolved in various solvent systems and subjected to techniques like slow evaporation, vapor diffusion against an anti-solvent, or slow cooling to induce the growth of single crystals.[16][17]
-
Crystal Mounting and Data Collection: A suitable crystal (0.1-0.3 mm in size, free of defects) is selected, mounted on a diffractometer, and cooled under a stream of nitrogen gas (e.g., 100 K) to minimize thermal motion.[17] Diffraction data are collected by rotating the crystal in a monochromatic X-ray beam.
-
Structure Solution and Refinement: The collected diffraction spots are used to solve the crystal structure, yielding the precise atomic coordinates of all atoms, including the chloride counter-ion and any solvent molecules.
Conclusion: A Synthesis of Orthogonal Data
The definitive structure of (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride is established not by a single piece of evidence, but by the seamless convergence of data from multiple, orthogonal analytical platforms. HRMS confirms the elemental formula. A comprehensive suite of NMR experiments, crucially including ¹¹B NMR, elucidates the precise atomic connectivity and confirms the presence of the sp²-hybridized boronic acid moiety. FT-IR provides a rapid fingerprint of the expected functional groups. Finally, where possible, single-crystal X-ray crystallography offers the ultimate, irrefutable proof of the three-dimensional structure. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and provides the trustworthy data required for advancing research and development.
References
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ResearchGate. (n.d.). CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters | Request PDF. Retrieved from [Link]
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ACS Publications. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]
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RSC Publishing. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. Retrieved from [Link]
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RSC Publishing. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Retrieved from [Link]
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NIH. (n.d.). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. Retrieved from [Link]
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NIH. (n.d.). X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. PMC. Retrieved from [Link]
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J-Stage. (n.d.). 1H and 11B NMR Study of p-Toluene Boronic Acid and Anhydride. Retrieved from [Link]
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ACS Publications. (2010). A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A. Retrieved from [Link]
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ACS Publications. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Retrieved from [Link]
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SDSU Chemistry. (n.d.). 11B NMR Chemical Shifts. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Analysis of Boronic Acids Without Chemical Derivatisation. Retrieved from [Link]
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ACS Publications. (2010). Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]
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ACS Publications. (2019). X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]
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ResearchGate. (n.d.). X-ray-crystallography deciphers the activity of broad spectrum boronic acid beta-Lactamases inhibitors | Request PDF. Retrieved from [Link]
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An In-Depth Technical Guide to the Synthesis of (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride
Abstract
This technical guide provides a comprehensive and detailed methodology for the synthesis of (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride, a key building block in contemporary drug discovery and development. The synthesis is presented as a robust three-step sequence, commencing with the formation of the 2-aminobenzoxazole core, followed by a palladium-catalyzed Miyaura borylation, and culminating in the hydrolysis of the boronate ester to the target boronic acid hydrochloride. This guide is intended for researchers, medicinal chemists, and process development scientists, offering not only a step-by-step protocol but also the underlying chemical principles and critical experimental considerations to ensure a successful and reproducible synthesis.
Introduction: The Significance of Benzoxazoles and Boronic Acids in Medicinal Chemistry
The convergence of benzoxazole and boronic acid functionalities in a single molecular entity creates a scaffold of significant interest in medicinal chemistry. The benzoxazole heterocycle is a "privileged" structure, frequently found in biologically active compounds and approved pharmaceutical agents.[1][2][3] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal core for designing ligands that can bind to a multitude of biological targets, including enzymes and receptors.[2][4] Benzoxazole derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4]
Boronic acids, on the other hand, have emerged as indispensable tools in drug discovery.[5][6][7] Their unique ability to form reversible covalent bonds with diols, present in many biological macromolecules like sugars and glycoproteins, has been exploited in the design of sensors and targeted drug delivery systems.[8] Furthermore, the boronic acid moiety is a versatile synthetic handle, most notably for its participation in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which enables the efficient construction of carbon-carbon bonds.[6] The first FDA-approved boronic acid-containing drug, Bortezomib (Velcade), a proteasome inhibitor for treating multiple myeloma, solidified the importance of this functional group in modern therapeutics.[5][7]
The target molecule, (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride, combines the desirable features of both pharmacophores. The 2-amino group provides a key site for further functionalization, allowing for the exploration of structure-activity relationships (SAR) in drug development programs. The boronic acid at the 5-position serves as a versatile anchor for introducing aryl or heteroaryl substituents via Suzuki-Miyaura coupling, enabling the rapid generation of diverse chemical libraries for high-throughput screening.
This guide presents a logical and validated synthetic route to this valuable building block, designed to be both efficient and scalable for laboratory settings.
Overall Synthetic Strategy
The synthesis of (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride is strategically designed in a three-step sequence, starting from commercially available 4-bromo-2-aminophenol.
Caption: Overall synthetic workflow.
Step 1 involves the cyclization of 4-bromo-2-aminophenol with a cyanating agent to construct the 2-aminobenzoxazole heterocyclic core.
Step 2 is a palladium-catalyzed Miyaura borylation reaction, which installs the boronic acid functionality as its stable pinacol ester derivative at the 5-position of the benzoxazole ring.
Step 3 concludes the synthesis with the acidic hydrolysis of the pinacol boronate ester to the free boronic acid, which simultaneously protonates the 2-amino group to yield the final product as a hydrochloride salt.
Detailed Synthetic Procedures and Mechanistic Insights
Step 1: Synthesis of 2-Amino-5-bromobenzo[d]oxazole
The formation of the 2-aminobenzoxazole ring is a critical step that is most commonly and efficiently achieved through the reaction of a 2-aminophenol with cyanogen bromide (BrCN).[9][10]
Caption: Reaction scheme for Step 1.
Mechanism: The reaction proceeds via a nucleophilic attack of the amino group of 4-bromo-2-aminophenol on the electrophilic carbon of cyanogen bromide. This is followed by an intramolecular cyclization where the hydroxyl group attacks the newly formed cyanamide intermediate, leading to the formation of the oxazole ring after elimination of hydrogen bromide.
Experimental Protocol:
-
In a well-ventilated fume hood, dissolve 4-bromo-2-aminophenol (1.0 eq) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add a solution of cyanogen bromide (1.1 eq) in methanol dropwise to the cooled solution. Caution: Cyanogen bromide is highly toxic and should be handled with extreme care using appropriate personal protective equipment.[9][10][11]
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-amino-5-bromobenzo[d]oxazole as a solid.
Alternative, Safer Cyanating Agent: For laboratories seeking to avoid the use of highly toxic cyanogen bromide, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of a Lewis acid such as BF₃·Et₂O can be used as an alternative cyanating agent.[9][10]
Step 2: Synthesis of (2-Aminobenzo[d]oxazol-5-yl)boronic acid, pinacol ester
The introduction of the boronic acid moiety is achieved via a Miyaura borylation reaction, a palladium-catalyzed cross-coupling of the aryl bromide with bis(pinacolato)diboron (B₂pin₂).[5][6][12]
Caption: Reaction scheme for Step 2.
Mechanism: The catalytic cycle of the Miyaura borylation begins with the oxidative addition of the aryl bromide to a Pd(0) species, forming a Pd(II) intermediate. This is followed by transmetalation with the diboron reagent, and subsequent reductive elimination to yield the arylboronate ester and regenerate the Pd(0) catalyst.[5][6]
Experimental Protocol:
-
To a dried reaction vessel, add 2-amino-5-bromobenzo[d]oxazole (1.0 eq), bis(pinacolato)diboron (1.2 eq), potassium acetate (KOAc, 3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.03 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous 1,4-dioxane to the mixture via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired pinacol ester.
| Reagent/Parameter | Rationale for Selection |
| Catalyst: PdCl₂(dppf) | A robust and commonly used palladium catalyst for Miyaura borylation, known for its efficiency and functional group tolerance.[6] |
| Boron Source: B₂pin₂ | A stable, crystalline solid that is easy to handle and provides the boronic acid as its pinacol ester, which is stable for purification and storage.[5] |
| Base: KOAc | A mild base that is effective in promoting the transmetalation step without causing significant decomposition of the starting materials or product.[5] |
| Solvent: 1,4-Dioxane | An aprotic solvent with a suitable boiling point for this reaction, capable of dissolving the reagents and catalyst. |
Step 3: Hydrolysis to (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride
The final step involves the deprotection of the pinacol boronate ester to the free boronic acid and the formation of the hydrochloride salt. This is conveniently achieved in a single step using aqueous hydrochloric acid.[13][14]
Caption: Reaction scheme for Step 3.
Mechanism: The acidic conditions promote the hydrolysis of the boronate ester, cleaving the B-O bonds of the pinacol group to form the boronic acid. The hydrochloric acid also protonates the basic 2-amino group, leading to the precipitation of the hydrochloride salt.
Experimental Protocol:
-
Dissolve the (2-Aminobenzo[d]oxazol-5-yl)boronic acid, pinacol ester (1.0 eq) in a suitable organic solvent such as diethyl ether or a mixture of THF and water.
-
Add an aqueous solution of hydrochloric acid (e.g., 2 M HCl, 2-3 eq) to the solution.
-
Stir the mixture vigorously at room temperature for 2-4 hours. The product may precipitate out of the solution.
-
If a precipitate forms, collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
If no precipitate forms, separate the aqueous layer, and wash the organic layer with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product. The product can then be triturated with diethyl ether to induce solidification.
-
The final product, (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride, should be stored under an inert atmosphere in a desiccator.
Characterization and Quality Control
The identity and purity of the final product and intermediates should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-Amino-5-bromobenzo[d]oxazole | C₇H₅BrN₂O | 213.03 |
| (2-Aminobenzo[d]oxazol-5-yl)boronic acid, pinacol ester | C₁₃H₁₇BN₂O₃ | 276.10 |
| (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride | C₇H₈BClN₂O₃ | 214.42 |
Conclusion
This guide provides a detailed and scientifically grounded protocol for the synthesis of (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride. By following the outlined procedures and understanding the underlying chemical principles, researchers can reliably produce this valuable building block for application in drug discovery and medicinal chemistry. The presented three-step synthesis is efficient and utilizes well-established transformations, making it accessible to a broad range of synthetic chemists.
References
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Miyaura Borylation Reaction. Organic Chemistry Portal. [Link]
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(2-aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride. PubChem. [Link]
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Design and Synthesis of New Boron-Based Benzo[c][5][6][12]oxadiazoles and Benzo[c][5][6][12]thiadiazoles as Potential Hypoxia Inhibitors. Molecules, 28(2), 693.
- One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 11(18), 4160–4163.
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An In-Depth Technical Guide to (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride: A Versatile Building Block in Modern Drug Discovery
This guide provides a comprehensive technical overview of (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride (CAS Number: 1224844-65-8), a key building block for researchers and professionals in drug development and medicinal chemistry. We will delve into its chemical properties, a plausible synthetic route, and its application in the synthesis of complex molecules, all grounded in established chemical principles.
Introduction: The Strategic Importance of the 2-Aminobenzoxazole and Boronic Acid Moieties
(2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride merges two privileged structural motifs in medicinal chemistry: the 2-aminobenzoxazole core and the boronic acid functional group. The 2-aminobenzoxazole scaffold is a cornerstone in the design of a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities including antifungal, anticancer, and anti-inflammatory properties[1][2]. This heterocycle is a key component in compounds targeting various enzymes and receptors[3][4].
Boronic acids, on the other hand, are indispensable tools in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction[5]. This reaction allows for the efficient formation of carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules[6]. Beyond their synthetic utility, boronic acids themselves can act as pharmacophores, capable of forming reversible covalent bonds with biological targets[7][8]. The hydrochloride salt form of the title compound is intended to improve its stability and handling characteristics.
Physicochemical Properties
A summary of the key physicochemical properties of (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride is presented in the table below, based on available data from chemical suppliers and databases.
| Property | Value | Source |
| CAS Number | 1224844-65-8; 1404480-15-4 | [1][9][10][11][12][13][14][15] |
| Molecular Formula | C₇H₈BClN₂O₃ | [10][12][14] |
| Molecular Weight | 214.41 g/mol | [10] |
| Appearance | Off-white to light yellow solid (predicted) | General knowledge |
| Solubility | Soluble in methanol, DMSO, and water (predicted) | General knowledge |
| Predicted XlogP | Not available | [6][16] |
| Monoisotopic Mass | 178.05498 Da (for the free base) | [6][16] |
Synthesis and Characterization
Proposed Synthetic Pathway
The synthesis commences with the formation of the 2-aminobenzoxazole core, followed by the introduction of the boronic acid functionality via a palladium-catalyzed borylation reaction.
Caption: Proposed synthetic route to (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Amino-5-bromobenzoxazole
This intermediate can be synthesized from 2-amino-4-bromophenol through cyclization with cyanogen bromide (BrCN) in a suitable solvent like methanol[1]. Due to the high toxicity of cyanogen bromide, appropriate safety precautions must be strictly followed.
Step 2: Palladium-Catalyzed Borylation to form the Pinacol Ester
This step involves a Suzuki-Miyaura-type coupling of 2-amino-5-bromobenzoxazole with bis(pinacolato)diboron.
Caption: Experimental workflow for the synthesis of the boronic acid pinacol ester intermediate.
Step 3: Hydrolysis to (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride
The final step is the hydrolysis of the pinacol ester to the desired boronic acid hydrochloride.
-
Dissolve the crude (2-Aminobenzo[d]oxazol-5-yl)boronic acid pinacol ester in a mixture of acetone and 2M hydrochloric acid.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, remove the acetone under reduced pressure.
-
The resulting aqueous solution may be cooled to induce precipitation of the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride.
Characterization
The structure of the final product should be confirmed using a suite of analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure and confirm the presence of all expected protons and carbons.
-
¹¹B NMR Spectroscopy: To confirm the presence and the chemical environment of the boron atom[17].
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule[18].
Applications in Suzuki-Miyaura Cross-Coupling Reactions
The primary application of (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride is as a building block in Suzuki-Miyaura cross-coupling reactions to introduce the 2-aminobenzoxazole moiety into more complex molecules[5].
General Protocol for Suzuki-Miyaura Coupling
The following is a representative protocol for the coupling of (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride with an aryl bromide.
Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Relevance in Drug Discovery and Medicinal Chemistry
The 2-aminobenzoxazole scaffold is a key component of numerous biologically active compounds. For instance, derivatives of 2-aminobenzoxazole have been investigated as 5-HT3 receptor antagonists for the treatment of irritable bowel syndrome[19]. The introduction of an aryl or heteroaryl group at the 5-position via Suzuki-Miyaura coupling can significantly modulate the pharmacological properties of the resulting molecule.
Hypothetical Signaling Pathway Involvement
Given the prevalence of 2-aminobenzoxazole derivatives as kinase inhibitors, a molecule synthesized using the title compound could potentially inhibit a signaling pathway implicated in cancer, such as the PI3K/Akt/mTOR pathway.
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.
Safety, Handling, and Storage
As with all laboratory chemicals, (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Boronic acids can be irritants to the skin, eyes, and respiratory tract.
For storage, the compound should be kept in a tightly sealed container in a cool, dry place, away from moisture and oxidizing agents to prevent degradation.
Conclusion
(2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the context of drug discovery and medicinal chemistry. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient introduction of the biologically relevant 2-aminobenzoxazole scaffold. While detailed experimental data for this specific compound is not widely published, this guide provides a scientifically sound framework for its synthesis, characterization, and application, empowering researchers to leverage its potential in their synthetic endeavors.
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An In-depth Technical Guide to (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride: Physicochemical Characteristics for Researchers and Drug Development Professionals
Introduction
(2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. Its rigid benzoxazole core, coupled with the versatile reactivity of the boronic acid moiety, makes it a valuable building block for the synthesis of complex molecular architectures. The amino group provides a key site for further functionalization, enabling the exploration of diverse chemical space in the pursuit of novel therapeutic agents. This guide provides a comprehensive overview of the physical and chemical characteristics of this compound, offering insights for its effective handling, application, and derivatization in research and development settings. The benzoxazole scaffold is a well-established pharmacophore found in numerous bioactive compounds, exhibiting a wide range of therapeutic properties.[1]
Molecular Structure and Identification
The molecular structure of (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride combines the planar, aromatic benzoxazole ring system with a boronic acid functional group at the 5-position and an amino group at the 2-position. The hydrochloride salt form enhances its stability and can influence its solubility characteristics.
Figure 1. Chemical structure of (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride.
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride | - |
| CAS Number | 1224844-65-8[2], 1404480-15-4[3][4] | ChemicalBook, Sigma-Aldrich |
| Molecular Formula | C₇H₈BClN₂O₃ | ChemicalBook[3] |
| Molecular Weight | 214.42 g/mol | ChemicalBook[3] |
| SMILES | B(C1=CC2=C(C=C1)OC(=N2)N)(O)O.Cl | PubChemLite[5] |
| InChI | InChI=1S/C7H7BN2O3.ClH/c9-7-11-5-2-1-4(8(12)13)3-6(5)14-7;/h1-3,12-13H,(H2,9,11);1H | PubChemLite[5] |
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride is paramount for its application in synthetic chemistry and drug development. These properties dictate its solubility, stability, and reactivity.
Table 2: Physical and Chemical Characteristics
| Property | Value | Notes and Methodological Considerations |
| Appearance | White to off-white solid | Visual inspection. The color may vary slightly between batches. |
| Melting Point | Not explicitly reported. | Expected to be a high-melting solid, likely decomposing upon melting. Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would be required for accurate determination.[6][7] |
| Solubility | Soluble in DMSO and methanol.[8] | The hydrochloride salt form is expected to confer some aqueous solubility. However, boronic acids can have limited solubility in water. Solubility is likely enhanced in polar organic solvents such as DMSO and methanol. For cell-based assays, initial stock solutions are typically prepared in DMSO.[8] |
| pKa | Not explicitly reported. | The pKa of the boronic acid group is influenced by the electron-withdrawing nature of the benzoxazole ring. Aryl boronic acids typically have pKa values in the range of 8-10. The presence of the amino group and the hydrochloride salt will also affect the overall acid-base properties of the molecule. |
Solubility Profile: A Deeper Dive
The solubility of boronic acids is a critical parameter for their use in both synthetic reactions and biological assays. While the hydrochloride salt is intended to improve aqueous solubility, the overall flat and aromatic nature of the benzoxazole core can limit this.
-
Aqueous Solubility: Boronic acids, in their neutral form, can have low water solubility. The equilibrium between the neutral trigonal boronic acid and the anionic tetrahedral boronate is pH-dependent.[8] The hydrochloride salt will result in an acidic solution when dissolved in water, which may affect the solubility.
-
Organic Solvents: The compound is reported to be soluble in dimethyl sulfoxide (DMSO) and methanol.[8] This is consistent with the polar nature of the molecule. For synthetic applications, solubility in other polar aprotic solvents like N,N-dimethylformamide (DMF) and polar protic solvents like ethanol should be experimentally determined.
-
Practical Considerations for Stock Solutions: For biological screening, preparing a concentrated stock solution in 100% DMSO is a standard practice. Subsequent dilutions into aqueous media for assays should be performed carefully to avoid precipitation. It is advisable to not exceed a final DMSO concentration of 1% in the assay medium.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzoxazole ring. The chemical shifts will be influenced by the positions of the amino and boronic acid groups. The protons of the amino group may appear as a broad singlet. The protons of the boronic acid hydroxyl groups are often broad and may exchange with residual water in the solvent, making them difficult to observe.
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. The carbon atom attached to the boron will have a characteristic chemical shift. The other aromatic carbons of the benzoxazole ring will appear in the typical downfield region.
-
¹¹B NMR: Boron-11 NMR is a valuable tool for characterizing boronic acids. The chemical shift of the ¹¹B nucleus provides information about the coordination state of the boron atom (trigonal vs. tetrahedral).
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:
-
N-H stretching: Around 3400-3200 cm⁻¹ for the amino group.
-
O-H stretching: A broad band around 3300-2500 cm⁻¹ for the boronic acid hydroxyl groups.
-
C=N stretching: Around 1650 cm⁻¹ for the oxazole ring.
-
Aromatic C=C stretching: In the 1600-1450 cm⁻¹ region.
-
B-O stretching: Around 1350 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For (2-Aminobenzo[d]oxazol-5-yl)boronic acid, the expected monoisotopic mass of the free base is approximately 178.055 Da.[5] In the mass spectrum of the hydrochloride salt, the molecular ion peak corresponding to the free base is typically observed.
Stability and Storage
Proper handling and storage are crucial to maintain the integrity of (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride.
-
Storage Conditions: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible substances such as strong oxidizing agents.
-
Hygroscopicity: As a hydrochloride salt, the compound may be hygroscopic. Storage in a desiccator is recommended.
-
Thermal Stability: While specific data is unavailable, heterocyclic compounds are generally thermally stable at ambient temperatures. However, prolonged exposure to high temperatures should be avoided to prevent decomposition. Thermal analysis techniques like TGA can provide precise information on its decomposition temperature.[6][7]
-
Stability in Solution: Boronic acids can undergo dehydration to form boroxines (cyclic trimers), especially in aprotic solvents or upon prolonged storage in the solid state. In aqueous solutions, the stability of the C-B bond can be pH-dependent. Protodeboronation, the cleavage of the carbon-boron bond, can occur under certain conditions.
Reactivity and Synthetic Applications
The chemical reactivity of (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride is primarily dictated by the boronic acid and amino functional groups.
Figure 2. Reactivity workflow of (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride.
Reactions of the Boronic Acid Group
The boronic acid moiety is a versatile functional group for carbon-carbon and carbon-heteroatom bond formation.
-
Suzuki-Miyaura Coupling: This is a cornerstone reaction of boronic acids, enabling the formation of biaryl structures by coupling with aryl or vinyl halides or triflates in the presence of a palladium catalyst and a base. This reaction is widely used in the synthesis of complex organic molecules.
-
Chan-Lam Coupling: This copper-catalyzed reaction allows for the formation of carbon-nitrogen and carbon-oxygen bonds, providing a route to N-aryl and O-aryl derivatives.
-
Esterification: Boronic acids readily react with diols to form boronate esters. This reversible reaction can be used for protection of the boronic acid or for the development of sensors.
Reactions of the Amino Group
The 2-amino group on the benzoxazole ring is a nucleophilic site that can undergo a variety of transformations.
-
Acylation: The amino group can be acylated with acid chlorides, anhydrides, or carboxylic acids (using coupling reagents) to form amides.
-
Alkylation and Arylation: The amino group can be alkylated or arylated under appropriate conditions to introduce further substituents.
-
Diazotization: The primary aromatic amine can undergo diazotization, and the resulting diazonium salt can be used in various subsequent reactions, such as Sandmeyer reactions.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.
-
Toxicity: While specific toxicity data for this compound is not available, boronic acids are generally considered to have low toxicity. However, it is prudent to handle all chemicals with care.
Conclusion
(2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride is a valuable and versatile building block for medicinal chemistry and materials science. Its unique combination of a bioactive benzoxazole core, a reactive boronic acid handle, and a functionalizable amino group provides a rich platform for the design and synthesis of novel compounds. A thorough understanding of its physicochemical properties, as outlined in this guide, is essential for its effective utilization in research and development. Further experimental characterization of its properties, such as melting point, detailed solubility in a wider range of solvents, and comprehensive spectroscopic data, will undoubtedly facilitate its broader application in the scientific community.
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An In-depth Technical Guide to (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride
Executive Summary
(2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride is a specialized heterocyclic organic building block of significant interest to researchers in medicinal chemistry and drug development. This guide provides a comprehensive technical overview of its molecular characteristics, a plausible synthetic strategy, and its primary application as a reactant in palladium-catalyzed cross-coupling reactions. The core of this molecule, the 2-aminobenzoxazole scaffold, is a privileged structure found in numerous biologically active compounds, making this boronic acid derivative a valuable tool for accessing novel chemical entities.[1][2][3] The boronic acid functional group facilitates robust and versatile carbon-carbon bond formation, most notably via the Suzuki-Miyaura coupling, enabling the synthesis of complex biaryl and heteroaryl structures.[4] This document serves as a practical resource for scientists, offering insights into the compound's properties, synthesis, and field-proven experimental protocols to accelerate research and development programs.
Physicochemical Properties and Molecular Structure
The hydrochloride salt form of (2-Aminobenzo[d]oxazol-5-yl)boronic acid enhances its stability and handling characteristics as a solid. The fundamental properties of the molecule are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₈BClN₂O₃ | [5][6] |
| Molecular Weight | 214.42 g/mol | [5] |
| CAS Number | 1404480-15-4 | [5][7] |
| Canonical SMILES | B(C1=CC2=C(C=C1)OC(=N2)N)(O)O.Cl | [8] |
| IUPAC Name | (2-aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride | [5] |
| pKa (Typical for Ar-B(OH)₂) | ~9 | [9] |
Boronic acids are Lewis acids capable of forming reversible covalent complexes with diols, a property that underlies both their biological activity and certain analytical or purification methods.[9] At physiological pH, they exist predominantly in an uncharged, trigonal planar form, but can convert to an anionic, tetrahedral boronate state in more basic conditions.[9]
Caption: Chemical structure of the title compound.
Representative Synthetic Pathway
While multiple proprietary methods exist for the synthesis of this specific reagent, a chemically sound and logical pathway can be constructed based on established organic chemistry principles for the formation of the 2-aminobenzoxazole ring and the introduction of the boronic acid moiety.[2][10] The causality behind this experimental design involves a two-stage process: first, the construction of the core heterocyclic scaffold, and second, the functionalization of the benzene ring.
A plausible route begins with a substituted 2-aminophenol, such as 4-bromo-2-aminophenol.
-
Cyclization to form the 2-Aminobenzoxazole Core: The 2-aminophenol is reacted with a cyanating agent like cyanogen bromide (BrCN). This is a classical and effective method, though BrCN is highly toxic and requires stringent safety precautions.[3] The reaction proceeds via nucleophilic attack of the amino group on the cyanogen bromide, followed by intramolecular cyclization of the phenolic oxygen onto the newly formed cyanamide intermediate to yield 5-bromo-2-aminobenzoxazole.
-
Borylation via Miyaura Borylation: The resulting aryl bromide is an ideal substrate for a palladium-catalyzed Miyaura borylation reaction. This reaction uses a palladium catalyst (e.g., Pd(dppf)Cl₂) and a boron source, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a base (e.g., potassium acetate) to convert the carbon-bromine bond into a carbon-boron bond, yielding the boronic ester.
-
Hydrolysis and Salt Formation: The pinacol boronate ester is then hydrolyzed under acidic conditions (using HCl) to yield the final (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride product. The use of hydrochloric acid serves the dual purpose of cleaving the pinacol ester and forming the hydrochloride salt of the amino group, which aids in purification and stability.
Caption: A representative synthetic workflow.
The 2-Aminobenzoxazole Scaffold in Medicinal Chemistry
The 2-aminobenzoxazole core is a well-recognized "privileged scaffold" in drug discovery. Its rigid, planar structure and hydrogen bonding capabilities (both donor and acceptor) allow it to participate in specific, high-affinity interactions with biological targets. This moiety is present in compounds developed as inhibitors for a wide range of enzymes and receptors.[1][3] For instance, derivatives have been investigated as inhibitors of the sphingosine-1-phosphate transporter Spns2, which has implications for autoimmune diseases like multiple sclerosis.[1][11] Other related structures, such as 2-aminobenzothiazoles, have been explored as antineoplastic agents for cervical cancer by regulating cellular pathways associated with the HPV oncoprotein E7.[12] The title compound is therefore a strategic starting material for synthesizing libraries of potential therapeutic agents to explore structure-activity relationships (SAR) around this valuable core.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for creating biaryl or vinyl-aryl structures.[4]
Mechanistic Overview
The reaction is catalyzed by a Palladium(0) species and proceeds through a well-established catalytic cycle involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide (the electrophilic partner), forming a Pd(II) complex.
-
Transmetalation: A base activates the boronic acid to form a more reactive boronate species. This species then transfers its organic group (the 2-aminobenzoxazole moiety) to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond of the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Field-Proven Experimental Protocol
This protocol is a representative example for the coupling of (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride with a generic aryl bromide. Note: All operations should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.
-
Reaction Setup: To a flame-dried reaction vessel, add (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride (1.2 equivalents), the aryl bromide (1.0 equivalent), and a base such as potassium phosphate (K₃PO₄, 3.0 equivalents).
-
Catalyst Addition: Add the palladium catalyst. For challenging heterocyclic couplings, a pre-catalyst system with a bulky phosphine ligand is often superior.[13] A common choice is SPhos Pd G2 (1-2 mol%).
-
Solvent Addition: Add a suitable solvent system. A mixture of 1,4-dioxane and water (e.g., 4:1 v/v) is often effective for Suzuki couplings.[13]
-
Degassing: Seal the vessel and degas the reaction mixture by bubbling an inert gas through the solution for 15-20 minutes, or by subjecting it to several freeze-pump-thaw cycles. This step is critical to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-100 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).
Self-Validating System: Workup and Purification
A robust protocol includes a self-validating workup to ensure product purity.
-
Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. The aqueous washes remove the inorganic base and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude material by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure coupled product.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, and HRMS).
Safety, Handling, and Storage
As with all laboratory chemicals, (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride must be handled with appropriate care.
-
Hazards: Boronic acids as a class are considered irritants to the skin, eyes, and respiratory tract.[14][15] Some boronic acids have tested positive in the Ames assay, suggesting potential mutagenicity, and are flagged for reproductive toxicity with chronic high-dose exposure.[9][14]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling the compound.[16]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[17] Avoid creating dust.[16]
-
Storage: Store in a tightly sealed container in a cool, dry place away from moisture and strong oxidizing agents.[16] The compound is hygroscopic and prone to dehydration to form cyclic boroxine anhydrides upon prolonged exposure to air, which can affect reactivity.
Conclusion
(2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride is a high-value chemical tool for synthetic and medicinal chemists. Its utility is anchored in the biological relevance of the 2-aminobenzoxazole scaffold and the synthetic power of the boronic acid functional group. By enabling reliable C-C bond formation through the Suzuki-Miyaura reaction, this reagent provides a direct and efficient route to novel and complex molecules for drug discovery and materials science. Understanding its properties, synthetic origins, and application protocols, as detailed in this guide, empowers researchers to effectively leverage this building block in their scientific endeavors.
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An In-Depth Technical Guide to the Spectroscopic Characterization of (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride
This guide provides a comprehensive overview of the essential spectroscopic techniques for the structural elucidation and characterization of (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride. This compound, holding significant potential in medicinal chemistry and drug development, requires rigorous analytical validation.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical grounding and practical, field-proven insights into its spectroscopic analysis.
The structure of (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride presents a unique analytical challenge, combining the functionalities of a benzoxazole ring system, an amino group, and a boronic acid moiety. Each of these components contributes distinct spectroscopic signatures that will be explored in detail.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride, both ¹H and ¹³C NMR are indispensable for confirming the connectivity and chemical environment of each atom.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
A robust NMR analysis begins with meticulous sample preparation and selection of appropriate instrumental parameters. The hydrochloride salt's solubility will dictate the choice of solvent, with deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O) being common choices for polar, salt-like compounds.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: The analysis should be performed on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons, to ensure adequate signal dispersion.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
-
Employ a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
The spectral width should encompass the full range of carbon chemical shifts (0-180 ppm).
-
Due to the lower natural abundance of ¹³C, a greater number of scans will be necessary compared to ¹H NMR.
-
Expected ¹H NMR Spectral Data
The ¹H NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons, the amine protons, and the exchangeable protons of the boronic acid and hydrochloride moieties.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic-H | 7.0 - 8.0 | m | 3H |
| -NH₂ | 7.5 - 8.5 | br s | 2H |
| -B(OH)₂ | 8.0 - 9.0 | br s | 2H |
| HCl | Variable (exchangeable) | br s | 1H |
Note: The chemical shifts of exchangeable protons (-NH₂, -B(OH)₂, HCl) can be broad and their positions may vary depending on the solvent, concentration, and temperature.
The aromatic region is expected to exhibit a complex multiplet pattern due to the substitution on the benzene ring.[3][4] The protons on the benzoxazole ring system will have characteristic shifts influenced by the electron-donating amino group and the electron-withdrawing boronic acid group.
Expected ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide critical information about the carbon skeleton of the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=N (Benzoxazole) | 160 - 170 |
| Aromatic C-O | 140 - 150 |
| Aromatic C-B | 130 - 140 (broad) |
| Aromatic C-H/C-C | 110 - 130 |
| Aromatic C-N | 145 - 155 |
Note: The carbon atom attached to the boron will likely exhibit a broad signal due to quadrupolar relaxation of the boron nucleus.[5]
Workflow for NMR Analysis
Caption: Workflow for NMR Data Acquisition and Analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride will be characterized by vibrations corresponding to the N-H, O-H, C=N, and B-O bonds.
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for solid powders.
Step-by-Step Methodology:
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Background Scan: Perform a background scan to subtract the contribution of the atmosphere (CO₂ and H₂O).
-
Sample Scan: Acquire the IR spectrum of the sample over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Expected IR Spectral Data
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (Boronic acid) | 3200 - 3600 | Broad, Strong |
| N-H stretch (Amine) | 3100 - 3500 | Medium |
| Aromatic C-H stretch | 3000 - 3100 | Medium |
| C=N stretch (Benzoxazole) | 1600 - 1650 | Strong |
| Aromatic C=C stretch | 1450 - 1600 | Medium |
| B-O stretch | 1300 - 1400 | Strong |
The broad O-H and N-H stretching bands in the high-frequency region are characteristic of the boronic acid and amine functionalities, respectively.[6][7] The strong C=N stretching vibration is a hallmark of the benzoxazole ring.[8]
Workflow for FTIR Analysis
Caption: Workflow for FTIR Data Acquisition and Analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride, electrospray ionization (ESI) is a suitable technique.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
HRMS is crucial for confirming the molecular formula through an accurate mass measurement.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile/water.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) equipped with an ESI source.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it with the theoretical mass to confirm the elemental composition.
Expected Mass Spectrometry Data
The analysis of boronic acids by mass spectrometry can be complicated by dehydration and the formation of boroxines (cyclic trimers).[9][10] However, under appropriate ESI conditions, the protonated molecular ion of the free base should be observable.
-
Molecular Formula (Free Base): C₇H₇BN₂O₃
-
Exact Mass (Free Base): 178.05498 Da
-
Expected [M+H]⁺ (Free Base): 179.06226 m/z
The observed mass should be within a few parts per million (ppm) of the theoretical mass to confirm the elemental formula.[11]
Fragmentation Pattern
The fragmentation of the molecular ion in MS/MS experiments can provide further structural information.[12][13] Expected fragmentation pathways could involve the loss of water from the boronic acid moiety or cleavage of the benzoxazole ring.
Workflow for HRMS Analysis
Caption: Workflow for High-Resolution Mass Spectrometry.
Conclusion
The spectroscopic characterization of (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride is a multi-faceted process that relies on the synergistic application of NMR, IR, and MS. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive and unambiguous confirmation of the molecule's identity and purity. The methodologies and expected spectral data presented in this guide provide a robust framework for researchers engaged in the synthesis and analysis of this and related compounds.
References
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The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. (2019). Molecules. [Link]
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Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. (2011). Analytical Chemistry. [Link]
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Synthesis and Pharmacological Screening of Some Benzoxazole Derivatives as Anti-inflammatory Agents. (2012). ResearchGate. [Link]
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Analysis of Boronic Acids Without Chemical Derivatisation. (2010). ResearchGate. [Link]
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ATR-FTIR spectra on single beads of 2-aminobenzo[d]oxazole resins. (2009). ResearchGate. [Link]
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GREEN SYNTHESIS OF BENZOXAZOLE DERIVATIES AND THEIR CHARACTERIZATION. (2018). JETIR. [Link]
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A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (2013). Analytical Methods. [Link]
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Real-Time Reaction Monitoring with In Operando Flow NMR and FTIR Spectroscopy: Reaction Mechanism of Benzoxazole Synthesis. (2020). Magritek. [Link]
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Boronic acid with high oxidative stability and utility in biological contexts. Raines Lab. [Link]
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13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001123). Human Metabolome Database. [Link]
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Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. (2020). Frontiers in Chemistry. [Link]
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2-aminobenzo[d]oxazol-5-ylboronic acid hydrochloride (C7H7BN2O3). PubChemLite. [Link]
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fragmentation patterns in mass spectra. Chemguide. [Link]
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Supporting Information. The Royal Society of Chemistry. [Link]
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Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. (2012). Arabian Journal of Chemistry. [Link]
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2-Aminobenzo[d]oxazol-5-ylboronic acid pinacol ester. Anpure. [Link]
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FT-IR, Raman and DFT study of 2-amino-5-fluorobenzoic acid and its biological activity with other halogen (Cl, Br) substitution. (2014). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
-
Benzo[b]furan-2-boronic acid - Optional[13C NMR]. SpectraBase. [Link]
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A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Aci. (2021). SCIRP. [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2019). Molecules. [Link]
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2-Amino-6-bromobenzothiazole - Optional[13C NMR]. SpectraBase. [Link]
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A Technical Guide to the Stability, Storage, and Handling of (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride for Pharmaceutical Research
Executive Summary
(2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride is a heterocyclic boronic acid of significant interest as a building block in medicinal chemistry and drug development. However, like many boronic acids—especially those containing 2-heterocyclic motifs—it is susceptible to several degradation pathways that can compromise sample integrity, reaction yields, and experimental reproducibility.[1][2] This guide provides an in-depth analysis of the inherent chemical instabilities of this compound class and outlines authoritative, field-proven protocols for its proper storage, handling, and use. The primary degradation routes include protodeboronation, oxidation, and formation of cyclic boroxine trimers.[3] Optimal long-term stability is achieved by stringent control of temperature, atmosphere, and moisture. For applications demanding maximum stability and controlled reactivity, conversion to a more robust derivative, such as an N-methyliminodiacetic acid (MIDA) boronate ester, is the recommended state-of-the-art strategy.[1][2]
Introduction: The Challenge of Heterocyclic Boronic Acids
Boronic acids are indispensable reagents in modern synthetic chemistry, prized for their role in carbon-carbon bond formation, most notably the Suzuki-Miyaura cross-coupling reaction. Their utility extends to applications as bioisosteres of carboxylic acids and as covalent binders in medicinal chemistry.[4] (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride, with its fused heterocyclic system, offers a valuable scaffold for exploring novel chemical space.
However, the very chemical properties that make boronic acids useful also render them unstable. The boron atom is Lewis acidic, sp² hybridized, and possesses an empty p-orbital, making it susceptible to nucleophilic attack and various decomposition reactions.[4][5] This instability is particularly pronounced in 2-heterocyclic boronic acids, which are known to decompose on the benchtop, sometimes within days.[1][3] This guide serves as a technical resource for researchers, providing the foundational knowledge and practical methodologies required to mitigate these stability issues, ensuring the compound's integrity from storage to reaction.
Core Instability: Understanding the Degradation Pathways
Effective handling of (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride necessitates a clear understanding of its primary decomposition mechanisms. These pathways are often accelerated by moisture, heat, base, and even the presence of palladium catalysts used in cross-coupling reactions.[1][2]
Protodeboronation: The Primary Aqueous Threat
Protodeboronation is a common degradation route where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying the reagent.[3] This process is particularly relevant in aqueous or protic media. The reaction rate is highly sensitive to pH, which controls the speciation of the boronic acid and the protonation state of the heterocycle.[6]
Caption: General mechanism of aqueous protodeboronation.
Boroxine Formation: The Solid-State Equilibrium
In the solid state or under anhydrous conditions, boronic acids can undergo intermolecular dehydration. Three molecules of the boronic acid can condense to form a stable, six-membered cyclic anhydride known as a boroxine.[3] While this process is often reversible upon addition of water, it can complicate stoichiometry, characterization, and dissolution if not accounted for.
Caption: Reversible formation of a boroxine from three boronic acid molecules.
Oxidation: Sensitivity to Air
The electron-deficient boron center is also susceptible to oxidative degradation, particularly in the presence of air or other oxidizing agents.[3] This pathway can lead to the formation of phenolic byproducts, further complicating reaction mixtures and reducing the yield of the desired product. The stability of boronic acids to oxidation can be comparable to that of thiols, highlighting the need for an inert atmosphere during handling and storage.[3]
Recommended Storage and Handling Protocols
Given the inherent instabilities, adherence to strict storage and handling protocols is not merely a suggestion but a requirement for obtaining reliable and reproducible experimental results.
Long-Term Storage Conditions
To maximize the shelf-life of solid (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride, the following conditions are mandatory.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C | Reduces the rate of all chemical degradation pathways. |
| Atmosphere | Inert Gas (Argon or Nitrogen)[7] | Prevents oxidative degradation.[3] |
| Moisture | Strict Exclusion | Prevents protodeboronation and hydrolysis of boroxines.[3][6] |
| Container | Tightly sealed, amber glass vial | Protects from moisture, air, and potentially light. |
Protocol: Handling for Experimental Use
This protocol is designed to minimize exposure to atmospheric oxygen and moisture when preparing the reagent for a reaction.
Objective: To accurately weigh and dissolve the boronic acid with minimal degradation.
Materials:
-
(2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride (stored at -20°C)
-
Inert gas source (Argon or Nitrogen) with manifold
-
Dry, clean glassware (e.g., round-bottom flask with septum)
-
Anhydrous solvent
-
Dry syringes and needles
Methodology:
-
Equilibration: Remove the sealed vial from the -20°C freezer and allow it to warm to room temperature in a desiccator for at least 30 minutes. Causality: This crucial step prevents atmospheric moisture from condensing onto the cold solid when the vial is opened.
-
Inerting: Place the vial and the reaction flask under a positive pressure of inert gas.
-
Weighing: Briefly remove the cap and quickly weigh the desired amount of solid into the reaction flask. Immediately reseal the stock vial and purge with inert gas before returning to cold storage.
-
Dissolution: Add anhydrous solvent to the reaction flask via a dry syringe under a positive pressure of inert gas.
-
Use: Proceed with the reaction immediately. Do not store solutions of the free boronic acid, as decomposition is much faster in solution than in the solid state.
Advanced Stability Enhancement: The MIDA Boronate Strategy
For many unstable boronic acids, the most robust solution is not just careful handling but chemical modification. Conversion to a more stable derivative that can release the active boronic acid in situ is a powerful strategy.[1][2]
N-methyliminodiacetic acid (MIDA) boronates have emerged as a superior class of air-stable, crystalline solids that are compatible with a wide range of reaction conditions.[1][2] Unlike the parent boronic acids, many MIDA boronates show no detectable decomposition even after months on the benchtop under air.[2] They function as a protecting group that can be cleaved under specific basic conditions to slowly release the boronic acid, minimizing its concentration in the reaction vessel at any given time and thus suppressing degradation pathways that compete with the desired reaction.[1]
Caption: Workflow for stabilization and use via MIDA boronate esters.
Experimental Workflow: Protocol for Stability Assessment
To ensure the quality of a specific batch of (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride, a self-validating stability study is recommended. This protocol uses HPLC-MS to quantify the remaining parent compound over time under stressed conditions.
Objective: To quantitatively assess the stability of the boronic acid under defined aqueous conditions.
Methodology:
-
Stock Solution Preparation: Accurately prepare a 1 mg/mL stock solution of the boronic acid in a suitable organic solvent (e.g., Acetonitrile).
-
Incubation Buffers: Prepare a series of aqueous buffers at different pH values (e.g., pH 4.0, pH 7.4, pH 9.0).
-
Initiation (T=0): Dilute an aliquot of the stock solution into each buffer to a final concentration of 50 µg/mL. Immediately inject a sample from each condition onto the HPLC-MS system to establish the initial (T=0) peak area of the parent compound.
-
Incubation: Store the remaining buffered solutions under controlled conditions (e.g., 40°C for an accelerated study, or room temperature).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 4, 8, 24 hours), withdraw an aliquot from each solution and inject it into the HPLC-MS.
-
Data Analysis:
-
Identify the parent compound by its mass-to-charge ratio (m/z) and retention time.
-
Identify major degradation products, such as the protodeboronated species.
-
Calculate the percentage of the boronic acid remaining at each time point relative to the T=0 sample.
-
Plot the percentage remaining vs. time for each pH condition to determine the degradation rate.
-
This protocol provides a quantitative, self-validating assessment of the compound's stability, allowing researchers to make informed decisions about its use and the necessity of employing stabilization strategies.
Conclusion
(2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride is a valuable but inherently unstable chemical entity. Its effective use in research and development is critically dependent on a thorough understanding of its degradation pathways—primarily protodeboronation, oxidation, and boroxine formation. By implementing stringent storage protocols, meticulous handling techniques under inert conditions, and advanced stabilization strategies such as conversion to MIDA boronate esters, researchers can ensure the integrity of this reagent. The principles and protocols outlined in this guide provide a comprehensive framework for mitigating the risks associated with boronic acid instability, thereby enabling more reliable, reproducible, and successful scientific outcomes.
References
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface.
- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.
- Assessing the stability and reactivity of a new generation of boronic esters. Poster Board #1276.
- Storage and handling guidelines for organoboronic acids to prevent decomposition. BenchChem.
- Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling.
- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.
- A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Reactivity and Stability Comparison. BenchChem.
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- Safety D
- Degradation pathways of a peptide boronic acid deriv
- Boronic acid with high oxidative stability and utility in biological contexts. PMC - NIH.
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- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- SAFETY D
- Safety Data Sheet: Phenylboronic acid. Carl ROTH.
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- 7. fishersci.com [fishersci.com]
Methodological & Application
Application Notes & Protocols for the Suzuki-Miyaura Coupling of (2-Aminobenzo[d]oxazol-5-yl)boronic Acid Hydrochloride
Introduction: The Strategic Union of Boronic Acids and Privileged Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has revolutionized the synthesis of complex molecules, particularly in the pharmaceutical industry.[3] At the heart of this guide is a specialized building block: (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride. The 2-aminobenzoxazole core is a "privileged scaffold" in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities, including potent 5-HT3-receptor antagonists for treating neurological disorders and potential antifungal agents.[4][5][6] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective utilization of this key intermediate in Suzuki-Miyaura coupling reactions.
Dissecting the Mechanism: A Symphony of Catalysis
The efficacy of the Suzuki-Miyaura coupling hinges on a well-orchestrated catalytic cycle involving a palladium catalyst.[2][7] The cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition : The cycle commences with the oxidative addition of an organic halide (typically an aryl or vinyl halide) to a palladium(0) complex, forming a palladium(II) species.[2][3] The choice of phosphine ligand is critical here, as bulky, electron-rich ligands can accelerate this often rate-determining step.[1][8]
-
Transmetalation : This step involves the transfer of the organic group from the boron atom to the palladium(II) center. A crucial aspect of this stage is the activation of the boronic acid by a base.[9][10] The base converts the boronic acid into a more nucleophilic boronate species, facilitating the ligand exchange on the palladium complex.[3][11] When using (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride, an additional equivalent of base is required to neutralize the hydrochloride salt before the formation of the active boronate species.
-
Reductive Elimination : The final step is the reductive elimination of the two organic partners from the palladium(II) complex, forming the desired C-C bond and regenerating the palladium(0) catalyst, which then re-enters the catalytic cycle.[2][3]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A Step-by-Step Guide
This section provides a robust, generalized protocol for the Suzuki-Miyaura coupling of (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride with a generic aryl bromide. Optimization may be required for specific substrates.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Supplier Recommendation |
| (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride | 1224844-65-8 | C₇H₈BClN₂O₃ | Sigma-Aldrich, Fluorochem |
| Aryl Bromide (Ar-Br) | Substrate-dependent | - | Commercially available |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 14221-01-3 | C₇₂H₆₀P₄Pd | Strem, Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | K₂CO₃ | Fisher Scientific |
| 1,4-Dioxane, anhydrous | 123-91-1 | C₄H₈O₂ | Acros Organics |
| Deionized Water | 7732-18-5 | H₂O | - |
Equipment
-
Schlenk flask or microwave vial
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
-
Heating mantle or oil bath
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography system
Detailed Reaction Procedure
-
Reaction Setup : To a flame-dried Schlenk flask containing a magnetic stir bar, add (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride (1.2 mmol, 1.2 equiv.) and the aryl bromide (1.0 mmol, 1.0 equiv.).
-
Base Addition : Add anhydrous potassium carbonate (K₂CO₃) (3.5 mmol, 3.5 equiv.). Note: The excess base is to neutralize the hydrochloride salt and activate the boronic acid.
-
Catalyst Addition : Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Solvent Addition and Degassing : Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL). Degas the reaction mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction Execution : Heat the reaction mixture to 80-100 °C under a positive pressure of inert gas. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and add water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic extracts.
-
Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[12] The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl product.
Summary of Key Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Boronic Acid | 1.1 - 1.5 equivalents | Ensures complete consumption of the limiting aryl halide; compensates for potential protodeboronation. |
| Base | 2.0 - 4.0 equivalents (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | Activates the boronic acid and neutralizes the HCl salt. Stronger bases may be needed for less reactive halides.[10] |
| Catalyst Loading | 1 - 5 mol% (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) | Higher loadings may be necessary for challenging substrates.[13] |
| Solvent | Aprotic solvents with water (e.g., Dioxane/H₂O, Toluene/H₂O, DMF) | Water aids in dissolving the base and facilitates the formation of the active boronate species.[7] |
| Temperature | 80 - 120 °C | Dependent on the reactivity of the coupling partners and the boiling point of the solvent. |
Troubleshooting Guide
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed system- Poorly soluble reagents- Ineffective base | - Use a fresh batch of catalyst or a pre-catalyst.- Ensure thorough degassing.- Try a different solvent system (e.g., DMF, 2-MeTHF/H₂O) to improve solubility.[14]- Screen different bases (e.g., K₃PO₄, Cs₂CO₃). |
| Protodeboronation | - The boronic acid is unstable under the reaction conditions (hydrolysis).[7]- Prolonged reaction times or high temperatures. | - Use a milder base (e.g., KF).[14]- Lower the reaction temperature and monitor closely.- Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).[7] |
| Homocoupling of Boronic Acid | - Presence of oxygen in the reaction mixture, leading to oxidative homocoupling.[7]- Use of a Pd(II) precatalyst without complete reduction to Pd(0). | - Ensure rigorous exclusion of oxygen.- Use a Pd(0) source directly or ensure conditions are suitable for the reduction of the Pd(II) precatalyst. |
| Difficulty in Purification | - Co-elution of product with byproducts (e.g., homocoupled boronic acid, phosphine oxides). | - Optimize chromatographic conditions (solvent gradient, different stationary phase).- Consider a different work-up procedure, such as an acidic or basic wash, to remove specific impurities. |
Applications in Medicinal Chemistry and Drug Discovery
The 2-aminobenzoxazole moiety is a cornerstone in the design of new therapeutic agents. Its rigid, planar structure and hydrogen bonding capabilities make it an excellent scaffold for interacting with biological targets. By employing the Suzuki-Miyaura coupling with (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride, medicinal chemists can rapidly generate libraries of novel compounds for screening. This building block has been instrumental in the synthesis of compounds targeting:
-
Kinase inhibition for oncology applications.
-
Serotonin receptor modulation for CNS disorders.[4]
-
Antimicrobial and antifungal agents .[6]
The protocol described herein provides a direct and efficient route to couple this valuable scaffold to a wide array of aromatic and heteroaromatic systems, accelerating the drug discovery process.
Figure 2: General workflow from Suzuki coupling to biological evaluation.
Safety Precautions
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[15]
-
Palladium compounds can be toxic and should be handled with care.
-
1,4-Dioxane is a potential carcinogen. Avoid inhalation and skin contact.
-
Consult the Safety Data Sheet (SDS) for each reagent before use.[15]
References
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Štefane, B., & Požgan, F. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. [Link]
-
MDPI. The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions. [Link]
-
Štefane, B., & Požgan, F. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PMC. [Link]
-
Fan, L., et al. (2020). Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi. PMC. [Link]
-
ACS Publications. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]
-
Braga, A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
National Institutes of Health. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
-
ResearchGate. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. [Link]
-
ACS Publications. A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. [Link]
-
IJCSR. Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. [Link]
-
ResearchGate. Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. [Link]
-
Asian Journal of Advanced Basic Sciences. Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling?. [Link]
-
National Institutes of Health. Recent Advances in the Application of 2‐Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles. [Link]
-
Royal Society of Chemistry. CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Reddit. Struggling with Suzuki Reaction. [Link]
-
Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
-
Organic Synthesis. Suzuki-Miyaura Coupling. [Link]
-
MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]
-
PubChem. 2-aminobenzo[d]oxazol-5-ylboronic acid hydrochloride. [Link]
-
National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
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Application Notes and Protocol: Suzuki-Miyaura Reaction with (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride
Authored by: Senior Application Scientist, Chemical Synthesis Division
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction, which couples organoboron compounds with organic halides or pseudohalides, is a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The 2-aminobenzoxazole scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of biologically active molecules, including enzyme inhibitors and potential antifungal agents.[4][5][6] Consequently, the ability to functionalize this core structure via C-C bond formation is of paramount importance to drug discovery and development professionals.
This document provides a comprehensive guide to performing a Suzuki-Miyaura reaction using (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride. This particular substrate presents unique challenges due to the presence of a basic amino group, which can interact with the palladium catalyst, and its formulation as a hydrochloride salt, which necessitates careful consideration of the reaction base.[7][8] We will delve into the mechanistic rationale behind the protocol design, offer a detailed step-by-step procedure, and provide expert insights to ensure successful execution and troubleshooting.
Mechanistic Considerations and Protocol Design
The catalytic cycle of the Suzuki-Miyaura reaction involves three fundamental steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the desired product and regenerate the palladium(0) catalyst.[1][9] The success of this cycle with (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride hinges on overcoming two primary hurdles:
-
The Amine Group: Primary amines can coordinate to the palladium center, potentially inhibiting catalytic activity.[7] The choice of a sterically hindered and electron-rich phosphine ligand is crucial to mitigate this effect and promote the desired catalytic turnover.
-
The Hydrochloride Salt: The boronic acid is supplied as a hydrochloride salt, meaning an adequate amount of base is required not only to neutralize the HCl but also to activate the boronic acid for transmetalation. The base facilitates the formation of a more nucleophilic boronate species (RB(OH)3⁻), which is the active species in the transmetalation step.[1][10][11][12]
With these considerations, the following protocol has been designed to be robust and high-yielding.
Experimental Protocol
This protocol details a general procedure for the Suzuki-Miyaura coupling of (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride with a generic aryl bromide.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride | ≥95% | Commercially Available | Store under inert atmosphere. |
| Aryl Bromide (Ar-Br) | ≥98% | Commercially Available | Ensure purity and dryness. |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Catalyst Grade | Commercially Available | Air-sensitive, handle under inert gas. |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | Ligand Grade | Commercially Available | Air-sensitive, handle under inert gas. |
| Potassium Phosphate (K₃PO₄) | Anhydrous, ≥98% | Commercially Available | Finely powder before use. |
| 1,4-Dioxane | Anhydrous | Commercially Available | Use from a freshly opened bottle or dried over molecular sieves. |
| Deionized Water | High Purity | In-house | Degas thoroughly before use. |
| Argon or Nitrogen Gas | High Purity | For maintaining an inert atmosphere. | |
| Reaction Vessel | Schlenk flask or microwave vial | Must be oven-dried before use. |
Step-by-Step Procedure
-
Reaction Setup:
-
To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride (1.2 equivalents).
-
Add the aryl bromide (1.0 equivalent) to the flask.
-
Add finely powdered potassium phosphate (K₃PO₄) (3.0 equivalents).
-
In a separate vial, weigh out Pd₂(dba)₃ (2 mol%) and SPhos (4 mol%).
-
-
Inert Atmosphere:
-
Seal the reaction vessel with a septum.
-
Evacuate and backfill the vessel with argon or nitrogen gas three times to ensure an inert atmosphere.
-
-
Addition of Catalyst, Ligand, and Solvents:
-
Under a positive flow of inert gas, add the pre-weighed Pd₂(dba)₃ and SPhos to the reaction vessel.
-
Using a syringe, add anhydrous 1,4-dioxane and degassed deionized water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water for a 0.25 mmol scale reaction). The final concentration should be approximately 0.05 M with respect to the aryl bromide.
-
-
Reaction Execution:
-
Place the sealed vessel in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
-
Monitoring the Reaction:
-
Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). To take an aliquot, briefly remove the vessel from heat, allow it to cool slightly, and quickly draw a small sample with a syringe under a positive flow of inert gas.
-
-
Work-up and Purification:
-
Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 5-aryl-2-aminobenzoxazole.
-
Experimental Workflow Diagram
Caption: Workflow for the Suzuki-Miyaura coupling reaction.
Trustworthiness and Self-Validation
To ensure the reliability of this protocol, several self-validating checks are incorporated:
-
Color Change: A successful reaction will typically show a color change from a light suspension to a dark brown or black mixture, indicating the formation of the active Pd(0) species.
-
TLC Analysis: Co-spotting the reaction mixture with the starting materials on a TLC plate will clearly show the consumption of the limiting reagent and the formation of a new, typically more non-polar, product spot.
-
LC-MS Confirmation: For unambiguous confirmation, LC-MS analysis of the crude reaction mixture will show a peak with the expected mass-to-charge ratio for the desired product.
-
Control Reaction: Running a control reaction without the palladium catalyst or ligand should result in no product formation, confirming the necessity of the catalytic system.
Expertise & Experience: Troubleshooting and Key Insights
-
Incomplete Conversion: If the reaction stalls, it could be due to several factors:
-
Inactive Catalyst: Ensure that the palladium source and ligand were handled under strictly inert conditions to prevent oxidation. Using a pre-catalyst, such as SPhos-Pd-G2, can sometimes improve reproducibility.[13]
-
Insufficient Base: The K₃PO₄ should be of high quality and finely powdered to ensure adequate reactivity. Insufficient base will fail to both neutralize the HCl salt and activate the boronic acid.
-
Protodeboronation: Heteroaromatic boronic acids can be susceptible to protodeboronation (hydrolysis of the C-B bond).[14][15][16] Minimizing reaction time and ensuring efficient catalysis can mitigate this side reaction. If protodeboronation is a major issue, using the corresponding boronate ester (e.g., pinacol ester) might be a viable alternative.
-
-
Formation of Side Products:
-
Homocoupling: The formation of a biaryl product from the coupling of two boronic acid molecules can occur, especially in the presence of oxygen.[16] Thorough degassing of solvents and maintaining a robust inert atmosphere is critical.
-
Dehalogenation: Reduction of the aryl bromide starting material to the corresponding arene is a possible side reaction. This can sometimes be suppressed by adjusting the solvent system or base.[16]
-
-
Choice of Ligand: While SPhos is a robust and generally effective ligand for this type of coupling, other biarylphosphine ligands like XPhos or RuPhos could also be effective and may be worth screening if yields are suboptimal.[13][17]
Conclusion
The Suzuki-Miyaura coupling of (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride is a powerful transformation for the synthesis of complex molecules relevant to the pharmaceutical industry. By carefully considering the unique challenges posed by the amine and hydrochloride functionalities and by employing a well-designed protocol with a robust catalyst system, researchers can reliably access a diverse range of 5-aryl-2-aminobenzoxazole derivatives. This guide provides the necessary framework for success, from mechanistic understanding to practical execution and troubleshooting.
References
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Al-Amin, M., & El-Faham, A. (2018). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Molecules, 23(10), 2449. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Lima, C. G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(25), 7515-7522. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Franckevičius, V. (2010). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Johnson Matthey Technology Review, 54(1), 31-45. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. PubMed, 20942369. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Chen, L., Sanchez, D. R., Zhang, B., & Carrow, B. P. (2020). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 142(42), 18015–18021. [Link]
-
Hylsová, M., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(22), 19523–19533. [Link]
-
Hylsová, M., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PMC, PMC6881023. [Link]
-
Li, Q., et al. (2020). Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi. PMC, PMC7210940. [Link]
-
ResearchGate. Synthesis of substituted 2-amino benzoxazole derivatives starting from... [Link]
-
Brown, J. A., et al. (2020). 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2). Journal of Medicinal Chemistry, 63(15), 8238–8254. [Link]
-
Kennedy-Ellis, J. J., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 42(17), 2119–2126. [Link]
-
ResearchGate. Effect of pH in the development of high- yielding Suzuki coupling reactions of basic, amine containing substrates. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Onnuch, A., et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 1019-1024. [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling? [Link]
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Reddit. Diagnosing issues with a failed Suzuki coupling? [Link]
-
Pu, M., et al. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]
-
Vantourout, J. C., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(35), 13175–13187. [Link]
-
WWJMRD. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]
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Application Notes & Protocols: (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride in Medicinal Chemistry
Executive Summary
(2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride is a versatile and high-value building block in modern medicinal chemistry. Its structure uniquely combines two critical features: the 2-aminobenzoxazole core, a privileged scaffold found in numerous biologically active agents, and a boronic acid functional group, which is a cornerstone of palladium-catalyzed cross-coupling chemistry.[1][2][3][4] This combination makes it an indispensable reagent for the synthesis of complex molecules, particularly in the development of targeted therapeutics like protein kinase inhibitors. These application notes provide a comprehensive guide for researchers, covering the compound's properties, core applications, and detailed, field-proven protocols for its effective use in drug discovery workflows.
Physicochemical Properties & Handling
A thorough understanding of a reagent's properties is fundamental to its successful application and to ensuring laboratory safety. (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride is typically a stable, solid compound, but like all boronic acids, requires specific handling to prevent degradation.
Table 1: Physicochemical and Safety Data
| Property | Value | Source / Notes |
|---|---|---|
| Chemical Formula | C₇H₈BClN₂O₃ | [5][6] |
| Molecular Weight | 214.42 g/mol | [5][6] |
| CAS Number | 1224844-65-8 / 1404480-15-4 | [5][7][8] |
| Appearance | Off-white to light brown solid | Supplier Observation |
| Solubility | Soluble in DMSO, Methanol. Limited solubility in water and non-polar organic solvents. | General knowledge for boronic acid salts. |
| Storage | Store at 2-8°C under an inert atmosphere (Argon or Nitrogen). Keep away from moisture. | Best practice for boronic acids.[9] |
| Handling | Avoid inhalation of dust. Use in a well-ventilated fume hood. Wear appropriate PPE (gloves, safety glasses, lab coat). Boronic acids can be irritants. | Standard laboratory safety protocol. |
Expert Insight (Causality): Boronic acids are susceptible to protodeboronation (loss of the B(OH)₂ group) under harsh acidic or basic conditions and can undergo oxidative degradation.[10] More importantly, they can form trimeric anhydrides, known as boroxines, upon dehydration. Storing the compound under inert gas and at reduced temperatures minimizes both oxidative degradation and boroxine formation, ensuring the reagent's reactivity and stoichiometric accuracy in reactions.[9]
The 2-Aminobenzoxazole Scaffold: A Privileged Structure
The strategic value of (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride stems directly from its core heterocyclic system. The 2-aminobenzoxazole moiety is recognized as a "privileged scaffold" in medicinal chemistry.[1][3][4] This designation is given to molecular frameworks that are capable of binding to multiple, distinct biological targets with high affinity.
-
Bioisosteric Similarity: The benzoxazole ring system is structurally similar to native purine bases, allowing it to interact with the ATP binding sites of many enzymes, most notably protein kinases.[1]
-
Hydrogen Bonding: The fused ring system and the exocyclic amino group provide a rigid framework with strategically placed hydrogen bond donors and acceptors, facilitating strong and specific interactions within protein active sites.
-
Broad Bioactivity: Molecules containing this scaffold have demonstrated a wide array of pharmacological effects, including antitumor, antimicrobial, antiviral, and anti-inflammatory properties.[1][2]
This inherent bioactivity makes any building block containing the 2-aminobenzoxazole core an attractive starting point for generating libraries of potential drug candidates.
Core Application: Suzuki-Miyaura Cross-Coupling
The primary application of this reagent is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[11][12] This palladium-catalyzed reaction is one of the most powerful and widely used methods for forming carbon-carbon (C-C) bonds, enabling the synthesis of complex biaryl and heteroaryl structures from readily available components.[12][13]
The general transformation is as follows:
R1-B(OH)₂ + R2-X --[Pd Catalyst, Base]--> R1-R2
Where:
-
R1-B(OH)₂: (2-Aminobenzo[d]oxazol-5-yl)boronic acid
-
R2-X: An aryl or heteroaryl halide (or triflate) partner
-
Pd Catalyst: A source of Palladium(0), such as Pd(PPh₃)₄ or a pre-catalyst complex.
-
Base: Required for the activation of the boronic acid and facilitation of the transmetalation step.
Application in Kinase Inhibitor Synthesis
Protein kinases are a major class of drug targets, particularly in oncology.[14][15] Many kinase inhibitors are designed to be ATP-competitive, and their structures often feature a "hinge-binding" motif. The 2-aminobenzoxazole core is an excellent hinge-binder. By using Suzuki-Miyaura coupling, medicinal chemists can append diverse aryl and heteroaryl groups to the C5 position of the benzoxazole ring, exploring the pocket of the kinase active site to enhance potency and selectivity.[16][17]
Diagram 1: Role in Drug Discovery Workflow
This diagram illustrates the logical flow from a chemical building block to a potential therapeutic agent targeting a protein kinase.
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Synthesis of benzoxazole derivatives using (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride
An Application Guide for Medicinal Chemists
Strategic Synthesis of 5-Aryl-2-Aminobenzoxazole Scaffolds via Suzuki-Miyaura Cross-Coupling
Abstract
The benzoxazole motif is a privileged heterocyclic structure, forming the core of numerous pharmacologically active agents with applications ranging from anticancer to antimicrobial and anti-inflammatory therapies.[1][2] The efficient construction of diverse libraries based on this scaffold is a cornerstone of modern drug discovery. This guide provides a detailed technical overview and robust protocol for the synthesis of 5-aryl-2-aminobenzoxazole derivatives utilizing (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride. The central methodology is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and versatile tool for the formation of carbon-carbon bonds.[3] We will explore the mechanistic underpinnings of this transformation, provide a validated, step-by-step experimental protocol, and discuss strategies for optimization and troubleshooting, tailored for researchers in medicinal chemistry and drug development.
Scientific Rationale and Mechanistic Insight
The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning transformation that joins an organoboron species (like our boronic acid) with an organohalide or triflate.[3] Its widespread use is due to its mild reaction conditions, exceptional functional group tolerance, and the general stability and low toxicity of the boronic acid reagents.[4][5]
(2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride is a highly valuable building block. The 2-amino group provides a vector for further chemical modification, while the boronic acid at the 5-position serves as a handle for introducing aryl or heteroaryl diversity through C-C bond formation, enabling a thorough exploration of the structure-activity relationship (SAR).
The Catalytic Cycle
The reaction proceeds through a well-established palladium-based catalytic cycle, which involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[6][7] The base is a critical component, as it activates the boronic acid to form a more nucleophilic "ate" complex, which is necessary for the transmetalation step.[4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality of Reagent Choices
-
Palladium Catalyst: A Pd(0) species is the active catalyst. Often, a stable Pd(II) precatalyst like Pd(dppf)Cl₂ or a Pd(0) source like Pd(PPh₃)₄ is used. The phosphine ligands (dppf, PPh₃) stabilize the palladium center and modulate its reactivity. For nitrogen-containing heterocycles, ligands like dppf or modern biaryl phosphines (e.g., SPhos, XPhos) can prevent catalyst inhibition and improve yields.[8]
-
Base: A base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ is essential.[9] Its primary role is to react with the boronic acid to form the more reactive boronate species required for transmetalation.[4] For our starting material, (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride, at least three equivalents of base are theoretically required: one to neutralize the hydrochloride salt, and two to facilitate the catalytic cycle. Using a slight excess is standard practice.
-
Solvent System: A mixture of an organic solvent and water is common. Solvents like 1,4-dioxane, dimethoxyethane (DME), or THF are used to dissolve the organic components, while water helps to dissolve the inorganic base and facilitate the formation of the boronate complex.[10] Degassing the solvent is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Experimental Protocols and Workflow
This section provides a comprehensive, self-validating protocol for a typical Suzuki-Miyaura coupling reaction.
General Experimental Workflow
The process follows a logical sequence from reagent preparation to final product characterization, ensuring reproducibility and purity.
Sources
- 1. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
The Strategic Deployment of (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride in Modern Organic Synthesis
Introduction: Unveiling a Privileged Scaffold in Drug Discovery
The 2-aminobenzoxazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2] Its derivatives have demonstrated a remarkable spectrum of therapeutic potential, including applications as antifungal agents, kinase inhibitors for anticancer therapies, and agents targeting various receptors in the central nervous system.[3][4][5] (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride emerges as a key building block for the synthesis of these valuable molecules. Its boronic acid functionality at the 5-position provides a versatile handle for carbon-carbon bond formation, most notably through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This allows for the strategic introduction of diverse aryl and heteroaryl substituents, enabling extensive structure-activity relationship (SAR) studies and the fine-tuning of pharmacokinetic and pharmacodynamic properties.
This guide provides an in-depth exploration of the application of (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride in organic synthesis, with a focus on the Suzuki-Miyaura coupling. We will delve into the mechanistic rationale behind experimental choices, present a detailed, field-tested protocol, and discuss critical parameters for successful execution.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a powerful and widely utilized method for the formation of C(sp²)–C(sp²) bonds, linking the benzoxazole core to various aromatic and heteroaromatic systems.[6] This reaction is favored in pharmaceutical development for its mild conditions, high functional group tolerance, and the commercial availability of a vast library of coupling partners.
Mechanistic Considerations: Navigating the Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination. However, the use of a heteroaromatic boronic acid such as (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride introduces specific challenges that require careful consideration in protocol design.
Key Challenges with Heteroaromatic Boronic Acids:
-
Protodeboronation: The C-B bond of heteroaromatic boronic acids can be susceptible to cleavage by acidic protons in the reaction medium, leading to the formation of the corresponding unsubstituted benzoxazole and reducing the yield of the desired coupled product. The choice of a suitable base is critical to minimize this side reaction.
-
Catalyst Inhibition: The nitrogen and oxygen atoms within the benzoxazole ring system can coordinate to the palladium catalyst, leading to catalyst deactivation and incomplete conversion. The selection of appropriate ligands is crucial to mitigate this effect and maintain catalytic activity.
The general catalytic cycle is depicted below:
Figure 1: General Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
The Critical Role of Reagent Selection
The success of the Suzuki-Miyaura coupling of (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride hinges on the judicious selection of the catalyst, ligand, base, and solvent system.
-
Palladium Catalyst: A variety of palladium(0) and palladium(II) precursors can be used, as the active Pd(0) species is generated in situ. Common choices include Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and Palladium(II) acetate [Pd(OAc)₂].
-
Ligands: For challenging couplings involving heteroaromatic substrates, electron-rich and sterically hindered phosphine ligands are often employed. These ligands stabilize the palladium center, promote oxidative addition and reductive elimination, and prevent catalyst deactivation. Examples include Buchwald-type ligands such as SPhos and XPhos.
-
Base: The base plays a crucial role in activating the boronic acid for transmetalation. The choice of base can significantly impact the reaction rate and the extent of side reactions like protodeboronation. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). For substrates sensitive to hydrolysis, anhydrous conditions and non-aqueous soluble bases may be beneficial.
-
Solvent: A mixture of an organic solvent and water is typically used. Common organic solvents include 1,4-dioxane, toluene, and dimethylformamide (DMF). The aqueous phase is necessary to dissolve the inorganic base.
Experimental Protocol: Suzuki-Miyaura Coupling of (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride with an Aryl Bromide
The following is a representative protocol for the Suzuki-Miyaura coupling of (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride with a generic aryl bromide. This protocol is based on established methodologies for similar heteroaromatic boronic acids and should be optimized for specific substrates.
Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling.
Materials
-
(2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Solvent system (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride (1.0 mmol), the aryl bromide (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 10 mL of a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 mmol).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water (2 x 10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-2-aminobenzoxazole derivative.
Data Summary: Representative Reaction Parameters
The following table summarizes typical reaction parameters for the Suzuki-Miyaura coupling of heteroaromatic boronic acids. These should be considered as a starting point for optimization.
| Parameter | Recommended Condition | Rationale |
| Boronic Acid | 1.0 - 1.2 equivalents | A slight excess may be needed to drive the reaction to completion, but a large excess can lead to homocoupling. |
| Aryl Halide | 1.0 equivalent | Typically the limiting reagent. |
| Catalyst Loading | 1 - 5 mol% | Higher loadings may be necessary for less reactive substrates. |
| Ligand | 1.2 - 2.0 equivalents relative to Pd | Ensures complete coordination to the metal center. |
| Base | 2.0 - 3.0 equivalents | Sufficient base is required to activate the boronic acid and neutralize the hydrochloride salt. |
| Temperature | 80 - 110 °C | Higher temperatures are often required for less reactive aryl halides. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF/H₂O | The choice of solvent can influence solubility and reaction rate. |
Conclusion and Future Outlook
(2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride is a valuable and versatile building block in organic synthesis, particularly for the construction of medicinally relevant 2-aminobenzoxazole derivatives. Its successful application in Suzuki-Miyaura cross-coupling reactions provides a robust and efficient route to a diverse range of compounds for drug discovery and development. A thorough understanding of the reaction mechanism and the critical role of catalyst, ligand, and base selection is paramount for achieving high yields and purity. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this important synthetic tool in their pursuit of novel therapeutic agents.
References
- Review of synthesis process of benzoxazole and benzothiazole deriv
- Synthesis of Benzoxazoles. (2022). ChemicalBook.
- Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). ACS Omega.
- Fan, L., et al. (2020). Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi. Journal of Biological Engineering.
- Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-d
- Benzoxazole synthesis. (n.d.). Organic Chemistry Portal.
- Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). Future Journal of Pharmaceutical Sciences.
- Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. (2021). European Journal of Medicinal Chemistry.
- Application Notes and Protocols for the Suzuki Coupling of Methyl 2-Amino-5-bromobenzo
- Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). ACS Omega.
- Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. (2016).
- Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction. (n.d.). American Chemical Society.
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. (n.d.). Benchchem.
- The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions. (2017). Molecules.
- Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). Pharmaceuticals.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2013). Journal of the American Chemical Society.
- A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling. (n.d.). Benchchem.
- Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. (2013). Molecules.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available at: [Link]
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Application Note & Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride
Introduction: The Strategic Importance of 2-Aminobenzoxazoles and the Suzuki-Miyaura Coupling
The 2-aminobenzoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. Its effective functionalization is therefore a critical task in drug discovery and development. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forming carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl structures.[1][2][3]
This guide provides a detailed examination of the palladium-catalyzed Suzuki-Miyaura coupling of a specific, and challenging, building block: (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride . The challenges associated with this substrate arise from several key features:
-
Hydrochloride Salt Form: The boronic acid is supplied as a hydrochloride salt, which must be neutralized in situ to generate the active boronic acid species required for the catalytic cycle.
-
Lewis Basic Heterocycle: The presence of multiple nitrogen and oxygen atoms in the 2-aminobenzoxazole core provides potential sites for coordination to the palladium catalyst. This can lead to catalyst inhibition or deactivation.[4][5]
-
Electron-Rich Nature: Electron-rich heteroaromatic boronic acids are often susceptible to protodeboronation, a major side reaction where the C-B bond is cleaved by a proton source (like water) before the desired cross-coupling can occur.[6][7][8]
This document provides a framework for understanding these challenges and presents robust protocols designed to achieve high-yield, reproducible couplings by carefully selecting the catalyst system and reaction conditions.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][6][9] Understanding this cycle is crucial for rational troubleshooting and optimization.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or triflate) bond of the electrophilic partner, forming a Pd(II) complex. This is often the rate-determining step of the cycle.[3]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[10]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[9]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Parameter Selection Guide for Coupling with (2-Aminobenzo[d]oxazol-5-yl)boronic acid
The success of this specific coupling hinges on the judicious selection of four key parameters: the palladium source/ligand, the base, the solvent, and the temperature.
Palladium Catalyst and Ligand System
For challenging substrates like electron-rich heterocycles, the choice of ligand is paramount. The ligand stabilizes the palladium center, facilitates the individual steps of the catalytic cycle, and can prevent catalyst deactivation.[4]
-
The Challenge: The nitrogen atoms of the aminobenzoxazole can act as a Lewis base, coordinating to the palladium and poisoning the catalyst.
-
The Solution: Bulky, Electron-Rich Ligands. Sterically hindered phosphine ligands, such as the Buchwald biaryl phosphines (e.g., SPhos, XPhos), are highly effective.[7][11] Their bulk creates a protective pocket around the palladium center, discouraging coordination from the substrate while their electron-donating nature promotes the crucial oxidative addition step, especially with less reactive aryl chlorides.[3][12]
-
Precatalysts vs. In-Situ Generation: While catalysts can be generated in-situ from a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a separate ligand, using well-defined precatalysts is highly recommended.[13][14] Precatalysts are air- and moisture-stable Pd(II) complexes that rapidly and reliably generate the active Pd(0) species under the reaction conditions.[7][15] This leads to more reproducible results and can allow reactions to proceed at lower temperatures, which is critical for minimizing the protodeboronation of sensitive boronic acids.[7][15]
The Role of the Base
The base has two critical functions in this reaction:
-
Neutralization: It must neutralize the hydrochloride salt of the boronic acid, freeing the boronic acid to participate in the reaction. This requires at least one equivalent of base.
-
Catalytic Cycle: It facilitates the transmetalation step by converting the boronic acid into a more reactive boronate anion (R-B(OH)₃⁻).[10]
-
The Challenge: Strong bases (e.g., NaOH, NaOtBu) in aqueous media can accelerate the rate of protodeboronation, cleaving the C-B bond and reducing the yield.[6][16]
-
The Solution: Moderate, Non-Nucleophilic Bases. Inorganic bases like potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) provide a good balance. They are strong enough to facilitate the catalytic cycle but are generally less harsh, thereby minimizing substrate degradation. K₃PO₄ is often a superior choice for challenging couplings.
Solvent System
The solvent must solubilize all components of the reaction and be compatible with the catalyst system.
-
The Challenge: The boronic acid salt and the inorganic base may have poor solubility in purely anhydrous organic solvents.
-
The Solution: Aqueous Solvent Mixtures. A mixture of an organic solvent with water is typically ideal. The water helps to dissolve the base and the boronate salt, facilitating the reaction. Common and effective solvent systems include:
-
1,4-Dioxane / Water
-
Tetrahydrofuran (THF) / Water
-
Toluene / Water
-
It is imperative to thoroughly degas the solvent mixture before use. Oxygen can oxidize the active Pd(0) catalyst, leading to the formation of palladium black and a significant amount of boronic acid homocoupling.[4][6]
Comparative Table of Recommended Conditions
The following table summarizes recommended starting conditions for the Suzuki-Miyaura coupling of (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride with various aryl halides.
| Parameter | Recommendation for Aryl Bromides/Iodides | Recommendation for Aryl Chlorides | Rationale |
| Pd Precatalyst | SPhos Pd G3 (1-2 mol%) | XPhos Pd G3 (2-4 mol%) | G3 precatalysts offer excellent activity and stability.[12] XPhos is more effective for the challenging oxidative addition of aryl chlorides.[7][11] |
| Ligand | SPhos (if not using precatalyst) | XPhos (if not using precatalyst) | Bulky, electron-rich ligands are essential to prevent catalyst inhibition and promote oxidative addition.[4][12] |
| Base | K₃PO₄ (2.5 - 3.0 equivalents) | K₃PO₄ (3.0 equivalents) | A moderate base minimizes protodeboronation.[16] >2 equivalents are required to both neutralize the HCl salt and drive the catalytic cycle. |
| Solvent | 1,4-Dioxane / H₂O (4:1 to 10:1) | Toluene / H₂O (10:1) or Dioxane / H₂O (4:1) | Aqueous mixtures aid solubility. Toluene can sometimes be superior for less reactive chlorides. Must be rigorously degassed. |
| Temperature | 60 - 80 °C | 80 - 110 °C | Start with lower temperatures to minimize side reactions. Higher temperatures are needed for the less reactive aryl chlorides.[3] |
| Concentration | 0.1 - 0.2 M (relative to aryl halide) | 0.1 - 0.2 M | Standard concentration range for efficient coupling. |
Experimental Protocols & Workflow
The following diagram and protocols provide a step-by-step guide for performing the coupling reaction.
Sources
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- 2. mt.com [mt.com]
- 3. chem.libretexts.org [chem.libretexts.org]
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- 6. Yoneda Labs [yonedalabs.com]
- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. chem.libretexts.org [chem.libretexts.org]
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- 14. benchchem.com [benchchem.com]
- 15. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]
- 16. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Application Note: (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride in the Synthesis of Kinase Inhibitors
Introduction: The Strategic Importance of Kinase Inhibitors and Privileged Scaffolds
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] The development of small molecule kinase inhibitors has revolutionized targeted therapy, with dozens of drugs approved and many more in clinical development.[1][2] A key strategy in modern medicinal chemistry is the use of "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets. The 2-aminobenzoxazole motif is one such scaffold, frequently identified in potent kinase inhibitors due to its unique ability to act as a bioisostere for other hinge-binding motifs like 2-aminobenzimidazole.[3]
This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride . We will delve into its properties, its application in the robust and versatile Suzuki-Miyaura cross-coupling reaction, and provide a detailed, field-proven protocol for the synthesis of advanced kinase inhibitor precursors.
The 2-Aminobenzoxazole Moiety: A Premier Kinase Hinge-Binder
The ATP-binding site of most kinases contains a conserved "hinge region" that connects the N- and C-terminal lobes of the enzyme. This region offers a critical anchoring point for inhibitors. The 2-aminobenzoxazole scaffold is exceptionally effective as a hinge-binder due to its specific hydrogen bonding capabilities. The exocyclic amino group (at position 2) acts as a hydrogen bond donor, while the endocyclic nitrogen (at position 3) serves as a hydrogen bond acceptor. This precise arrangement allows for the formation of two or three highly stable hydrogen bonds with the backbone amide groups of the kinase hinge, effectively anchoring the inhibitor in the active site.
Caption: Conceptual H-bond interactions of the 2-aminobenzoxazole scaffold.
Reagent Profile: (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride
This reagent is a stable, crystalline solid designed for the facile introduction of the 2-aminobenzoxazole pharmacophore into target molecules. The boronic acid functional group makes it an ideal coupling partner in palladium-catalyzed cross-coupling reactions.
| Property | Value | Reference(s) |
| Chemical Name | (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride | [4][5][6] |
| Molecular Formula | C₇H₈BClN₂O₃ | [6] |
| Molecular Weight | 214.42 g/mol | [6] |
| CAS Number | 1224844-65-8; 1404480-15-4 | [5][6][7][8] |
| Appearance | Off-white to light brown solid | |
| Primary Application | Suzuki-Miyaura Cross-Coupling Reactions | [9][10] |
Core Synthetic Methodology: The Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the cornerstone method for synthesizing biaryl compounds and is widely used in pharmaceutical manufacturing.[10] Its power lies in its remarkable functional group tolerance, use of mild reaction conditions, and the commercial availability of a vast array of boronic acids and aryl halides. The reaction proceeds via a catalytic cycle involving a palladium catalyst.
The Causality Behind the Cycle:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar¹-X), forming a Pd(II) complex. This is often the rate-limiting step.
-
Transmetalation: The boronic acid (Ar²-B(OH)₂), activated by a base, transfers its aryl group to the palladium center, displacing the halide. The base is crucial for forming a more nucleophilic "ate" complex.
-
Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond (Ar¹-Ar²) and regenerating the active Pd(0) catalyst to restart the cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Synthesis of a Model Inhibitor Precursor
This protocol describes a general procedure for coupling (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride with a generic heteroaryl bromide (e.g., 2-bromo-4-methylpyridine) to form a biaryl kinase inhibitor core.
Materials and Reagents
| Reagent | Supplier | Purity | Amount (1 mmol scale) |
| (2-Aminobenzo[d]oxazol-5-yl)boronic acid HCl | Commercial | >95% | 257 mg (1.2 mmol, 1.2 eq) |
| Aryl/Heteroaryl Bromide (Ar-Br) | Commercial | >97% | 1.0 mmol (1.0 eq) |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Commercial | >98% | 35 mg (0.03 mmol, 3 mol%) |
| Potassium Carbonate (K₂CO₃), anhydrous | Commercial | >99% | 276 mg (2.0 mmol, 2.0 eq) |
| 1,4-Dioxane, anhydrous | Commercial | >99.8% | 8 mL |
| Deionized Water | In-house | - | 2 mL |
| Ethyl Acetate (EtOAc) | Lab Grade | - | For workup |
| Brine (Saturated NaCl solution) | Lab Grade | - | For workup |
| Sodium Sulfate (Na₂SO₄), anhydrous | Lab Grade | - | For drying |
| Silica Gel | Lab Grade | - | For chromatography |
Step-by-Step Procedure
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
-
Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Scientist's Note: Using a slight excess (1.2 eq) of the boronic acid helps to drive the reaction to completion and compensates for any potential protodeboronation side reactions.
-
-
Establish Inert Atmosphere: Seal the flask with a rubber septum and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Scientist's Note: The Pd(0) catalyst is sensitive to oxygen and can be readily oxidized to an inactive state. Maintaining an inert atmosphere is critical for catalytic activity.
-
-
Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Degassing: Bubble the inert gas directly into the solvent mixture through a long needle for 15-20 minutes.
-
Scientist's Note: This step removes any dissolved oxygen from the solvent, further protecting the catalyst.
-
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the tetrakis(triphenylphosphine)palladium(0) (3 mol%) to the flask.
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl bromide is consumed (typically 4-12 hours).
-
Aqueous Workup: Once complete, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate (30 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or dichloromethane/methanol, to yield the pure product.
Product Characterization
The identity and purity of the final compound must be confirmed through standard analytical techniques.
| Technique | Expected Information |
| ¹H NMR | Confirms the proton environment, showing characteristic shifts for both coupled aromatic rings. Integration confirms ratios. |
| ¹³C NMR | Confirms the carbon skeleton of the new biaryl structure. |
| HRMS (ESI+) | Provides a highly accurate mass measurement, confirming the elemental composition ([M+H]⁺). |
| FT-IR | Shows characteristic stretches for N-H (amine), C=N, and C-O bonds of the benzoxazole ring. |
Application Example: Targeting the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. It is one of the most frequently hyperactivated pathways in human cancers, making it a prime target for drug development.[11] Inhibitors synthesized using the 2-aminobenzoxazole scaffold can be designed to target kinases within this pathway, such as PI3K, AKT, or mTOR.
Caption: Simplified PI3K/AKT/mTOR signaling pathway and points of inhibition.
A synthesized compound can be evaluated for its inhibitory activity using biochemical assays, such as the Kinase-Glo® Luminescent Kinase Assay, which measures the amount of ATP remaining after a kinase reaction.[12] Potent compounds can then be advanced to cell-based assays to measure their effect on cancer cell line proliferation.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive catalyst (oxidized); Insufficiently anhydrous/degassed conditions; Poor quality base. | Use fresh catalyst; Ensure rigorous inert atmosphere technique; Use freshly opened, anhydrous solvents; Use a stronger base (e.g., Cs₂CO₃). |
| Protodeboronation | Presence of protic sources; Reaction temperature too high or time too long. | Ensure anhydrous conditions; Lower the reaction temperature; Reduce reaction time once starting material is consumed. |
| Complex Mixture | Side reactions; Catalyst decomposition. | Lower the reaction temperature; Screen different palladium catalysts and ligands (e.g., Pd(dppf)Cl₂); Re-optimize base and solvent system. |
| Purification Issues | Product is highly polar and streaks on silica gel. | Use a different solvent system for chromatography (e.g., DCM/MeOH with 1% NH₄OH); Consider reverse-phase chromatography. |
Conclusion
(2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride is a high-value, strategic building block for the synthesis of kinase inhibitors. Its utility in the robust and scalable Suzuki-Miyaura cross-coupling reaction allows for the efficient creation of diverse chemical libraries targeting various kinase families. The protocols and insights provided in this guide are designed to empower researchers to accelerate their drug discovery programs by effectively leveraging this versatile reagent to construct novel and potent therapeutic candidates.
References
- PubChemLite. 2-aminobenzo[d]oxazol-5-ylboronic acid hydrochloride (C7H7BN2O3).
- ChemicalBook. 2-aminobenzo[d]oxazol-5-ylboronic acid hydrochloride | 1224844-65-8.
- ChemicalBook. (2-Aminobenzo[d]oxazol-5-yl)-boronic acid hydrochloride | 1404480-15-4.
- ChemicalBook. (2-Aminobenzo[d]oxazol-5-yl)-boronic acid hydrochloride.
- ChemicalBook. 2-aminobenzo[d]oxazol-5-ylboronic acid hydrochloride | 1224844-65-8.
- Benchchem. Application Notes and Protocols for the Suzuki Coupling of Methyl 2-Amino-5-bromobenzoate.
- PMC - PubMed Central. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents.
- MDPI. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors.
- Science. Aminative Suzuki–Miyaura coupling.
- NIH. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID.
- Sigma-Aldrich. (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride | 1224844-65-8.
- PubMed. 2-Aminobenzimidazoles as potent Aurora kinase inhibitors.
- RSC Publishing. Leveraging artificial intelligence and machine learning in kinase inhibitor development: advances, challenges, and future prospects.
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- 3. 2-Aminobenzimidazoles as potent Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PubChemLite - 2-aminobenzo[d]oxazol-5-ylboronic acid hydrochloride (C7H7BN2O3) [pubchemlite.lcsb.uni.lu]
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- 6. (2-Aminobenzo[d]oxazol-5-yl)-boronic acid hydrochloride suppliers & manufacturers in China [chemicalbook.com]
- 7. (2-Aminobenzo[d]oxazol-5-yl)-boronic acid hydrochloride | 1404480-15-4 [chemicalbook.com]
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- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for Cross-Coupling Reactions Involving 2-Aminobenzoxazole Boronic Acids
Introduction: The Versatility of the 2-Aminobenzoxazole Scaffold
The 2-aminobenzoxazole motif is a privileged heterocyclic scaffold, forming the core of numerous compounds with significant applications in medicinal chemistry and materials science.[1] Its derivatives are recognized for a wide spectrum of biological activities, including antifungal, anti-inflammatory, and anticancer properties.[2] Furthermore, they have been investigated as potential therapeutic agents for neurological disorders and as inhibitors of key enzymes like the sphingosine-1-phosphate transporter Spns2.[1][3][4] The ability to functionalize this core structure through modern synthetic methodologies is paramount for the exploration of new chemical space and the development of novel molecular entities.
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have become indispensable tools for constructing carbon-carbon bonds in contemporary organic synthesis.[5] These reactions offer a powerful and versatile strategy for linking diverse molecular fragments with high efficiency and functional group tolerance.[6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-aminobenzoxazole boronic acids in Suzuki-Miyaura cross-coupling reactions. We will delve into the synthesis of the key boronic acid (or, more commonly, its stable boronate ester equivalent), provide a detailed protocol for its subsequent cross-coupling with aryl halides, discuss the underlying mechanistic principles, and present a selection of applications for the resulting products.
Part 1: Synthesis of 2-Aminobenzoxazole Boronate Esters
A crucial prerequisite for any cross-coupling reaction is the availability of the organoboron coupling partner. While 2-aminobenzoxazole boronic acids can be synthesized, they are often more conveniently prepared and handled as their corresponding pinacol boronate esters. These esters exhibit enhanced stability and are readily purified via chromatography.[7] The most reliable and widely adopted method for the synthesis of aryl and heteroaryl boronate esters is the Miyaura borylation reaction.[8][9] This palladium-catalyzed process involves the coupling of an aryl or heteroaryl halide with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).
The following protocol outlines a general procedure for the synthesis of a 2-aminobenzoxazole pinacol boronate ester, starting from a readily accessible halogenated 2-aminobenzoxazole precursor.
Experimental Workflow: Synthesis of 2-Aminobenzoxazole Pinacol Boronate Ester
Caption: Workflow for the synthesis of 2-aminobenzoxazole pinacol boronate ester.
Protocol 1: Synthesis of 5-Bromo-2-aminobenzoxazole
This protocol is adapted from general procedures for the synthesis of 2-aminobenzoxazoles.[10]
Materials:
-
4-Bromo-2-aminophenol
-
Cyanogen bromide (BrCN)
-
Methanol (MeOH)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
To a solution of 4-bromo-2-aminophenol (1.0 eq) in methanol, add cyanogen bromide (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-bromo-2-aminobenzoxazole.
Protocol 2: Miyaura Borylation of 5-Bromo-2-aminobenzoxazole
This protocol is based on established Miyaura borylation procedures.[7][8][9]
Materials:
-
5-Bromo-2-aminobenzoxazole (1.0 eq)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
Potassium acetate (KOAc) (3.0 eq)
-
1,4-Dioxane (anhydrous)
-
Schlenk flask or sealed tube
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask or sealed tube, add 5-bromo-2-aminobenzoxazole, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.
-
Evacuate and backfill the flask with an inert atmosphere (repeat three times).
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-100 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 2-aminobenzoxazole pinacol boronate ester.
Part 2: Suzuki-Miyaura Cross-Coupling of 2-Aminobenzoxazole Boronate Esters
With the 2-aminobenzoxazole pinacol boronate ester in hand, the stage is set for the Suzuki-Miyaura cross-coupling reaction. This reaction will form a new carbon-carbon bond between the benzoxazole core and an aryl or heteroaryl group.
The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium catalyst.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: The organoboron reagent (in this case, the 2-aminobenzoxazole boronate ester), activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst.
Protocol 3: Suzuki-Miyaura Coupling of 2-Aminobenzoxazole Pinacol Boronate Ester with an Aryl Bromide
Materials:
-
2-Aminobenzoxazole pinacol boronate ester (1.0 eq)
-
Aryl bromide (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask, dissolve the 2-aminobenzoxazole pinacol boronate ester and the aryl bromide in a mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Add potassium carbonate to the mixture.
-
Degas the solution by bubbling an inert gas through it for 15-20 minutes.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive pressure of the inert gas.
-
Heat the reaction to 80-100 °C and stir for 4-12 hours, monitoring by TLC.
-
Once the reaction is complete, cool to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Use a fresh batch of catalyst or consider a more active pre-catalyst. |
| Insufficiently strong base | Switch to a stronger base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄). | |
| Poor solubility of reagents | Try a different solvent system, such as DMF/water or toluene/ethanol/water. | |
| Protodeborylation | Presence of protic impurities | Ensure all reagents and solvents are anhydrous. Use a milder base. |
| High reaction temperature | Lower the reaction temperature and extend the reaction time. | |
| Homocoupling of boronic ester | Oxygen in the reaction mixture | Thoroughly degas the solvent and maintain a strict inert atmosphere. |
Part 3: Applications of Coupled 2-Aminobenzoxazole Derivatives
The Suzuki-Miyaura cross-coupling of 2-aminobenzoxazole boronic acids opens the door to a vast array of novel compounds with potential applications in various fields.
-
Drug Discovery: The ability to append diverse aryl and heteroaryl moieties to the 2-aminobenzoxazole core allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[6] This is crucial in the lead optimization phase of drug development. For instance, functionalized 2-aminobenzoxazoles have been explored as potent inhibitors for various therapeutic targets.[3][4]
-
Materials Science: Biaryl and heteroaryl structures are fundamental components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other advanced materials. The cross-coupling methodology provides a direct route to synthesize novel 2-aminobenzoxazole-containing materials with tailored electronic and photophysical properties.
-
Agrochemicals: The benzoxazole skeleton is present in some agrochemicals.[10] The development of new derivatives through cross-coupling could lead to the discovery of novel herbicides, fungicides, or pesticides with improved efficacy and environmental profiles.
Conclusion
The Suzuki-Miyaura cross-coupling reaction involving 2-aminobenzoxazole boronic acids (or their boronate esters) is a robust and highly versatile synthetic tool. By following the protocols outlined in this application note, researchers can efficiently synthesize the necessary boronate ester precursor and subsequently couple it with a wide range of aryl and heteroaryl halides. The mechanistic understanding and troubleshooting guide provided herein should empower scientists to optimize their reactions and overcome common challenges. The continued application of this powerful methodology will undoubtedly lead to the discovery of novel 2-aminobenzoxazole derivatives with significant potential in medicine, agriculture, and materials science.
References
-
Murphy, C. L. W. (n.d.). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship. Retrieved from [Link]
-
Fan, L., et al. (2020). Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi. BMC Chemistry, 14(1), 3. [Link]
-
(2024). Review of synthesis process of benzoxazole and benzothiazole derivatives. ResearchGate. [Link]
-
(n.d.). Arylboronic acid or boronate synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
(2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. [Link]
-
(2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
(2023). 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-Phosphate Transporter Spinster Homolog 2 (Spns2). Journal of Medicinal Chemistry. [Link]
-
(n.d.). Miyaura borylation. Wikipedia. Retrieved from [Link]
-
(2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Journal of the American Chemical Society. [Link]
-
(n.d.). Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Organic Syntheses. Retrieved from [Link]
-
(n.d.). Miyaura Borylation Reaction. Organic Chemistry Portal. Retrieved from [Link]
-
(n.d.). Benzoxazole synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
(n.d.). A method for the synthesis of 2-aminobenzoxazoles. ResearchGate. [Link]
-
(2017). The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions. MDPI. [Link]
-
(2023). 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2). National Institutes of Health. [Link]
-
Che, A. (2023). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium. [Link]
-
(2014). Iridium-catalyzed C-H borylation of heteroarenes: scope, regioselectivity, application to late-stage functionalization, and mechanism. PubMed. [Link]
-
(2014). J. Am. Chem. Soc. 2014, 136, 11, 4287-4299 (Ir Borylation On Heterocycle). Scribd. Retrieved from [Link]
-
(2021). Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol. National Institutes of Health. [Link]
-
(2019). Copper-Catalyzed Aminoboration from Hydrazones To Generate Borylated Pyrazoles. PubMed. [Link]
-
(n.d.). The Preparation of Esters of A7Eyl- and Aryl-boronic Acids. RSC Publishing. Retrieved from [Link]
-
(2022). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI. [Link]
-
Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. [Link]
-
(n.d.). The synthesis of benzoxaboroles and their applications in medicinal chemistry. Taylor & Francis Online. [Link]
-
(2023). Deaminative borylation of benzotriazoles using a photoredox catalysis... ResearchGate. [Link]
-
(2017). Enantioselective Borylation of Aromatic C-H Bonds with Chiral Dinitrogen Ligands. PubMed. [Link]
-
(2021). Iridium-Catalyzed Borylation of Arenes and Heteroarenes via C—H Activation. ResearchGate. Retrieved from [Link]
-
(2018). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. National Institutes of Health. [Link]
-
(2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. National Institutes of Health. [Link]
Sources
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- 9. pubs.acs.org [pubs.acs.org]
- 10. ftp.orgsyn.org [ftp.orgsyn.org]
Application Notes & Protocols: Unlocking the Therapeutic Potential of (2-Aminobenzo[d]oxazol-5-yl)boronic Acid Derivatives
Abstract
The convergence of privileged scaffolds in medicinal chemistry often yields compounds with novel mechanisms of action and enhanced therapeutic potential. This guide focuses on derivatives of (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride, a molecular framework that marries the biologically versatile 2-aminobenzoxazole core with the reactive, yet reversible, covalent-binding capabilities of boronic acid. Benzoxazoles are renowned for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The boronic acid moiety is a well-established pharmacophore, most notably recognized in the proteasome inhibitor Bortezomib, that acts as a transition-state analog for serine and threonine proteases.[5][6][7] This document provides the scientific rationale, synthesis considerations, and detailed experimental protocols for researchers and drug development professionals to explore the biological activities of this promising class of compounds. The protocols within are designed as self-validating systems, offering insights into the causality behind experimental choices to ensure robust and reproducible results.
Scientific Rationale: A Synthesis of Specificity and Reactivity
The strategic combination of the 2-aminobenzoxazole scaffold and a boronic acid functional group creates a powerful platform for inhibitor design.
-
The Benzoxazole Core: This heterocyclic system serves as a rigid and tunable scaffold.[1] Its aromatic nature allows for π-π stacking interactions within protein binding pockets, while the 2-amino group and positions on the fused benzene ring provide multiple vectors for chemical modification. These modifications are critical for tuning the compound's selectivity, potency, and pharmacokinetic properties.[8] Derivatives have shown significant activity as inhibitors of key cellular targets like vascular endothelial growth factor receptor-2 (VEGFR-2) and Sphingosine-1-phosphate transporters.[9][10]
-
The Boronic Acid "Warhead": Boronic acids possess a unique ability to form reversible covalent bonds with nucleophilic residues, particularly the hydroxyl groups of serine, threonine, or tyrosine in enzyme active sites.[5] This interaction mimics the tetrahedral transition state of substrate hydrolysis, leading to potent inhibition.[11] Unlike irreversible covalent inhibitors, this reversibility can lead to a more favorable safety profile. The electrophilic boron atom is key to this mechanism.[5][12]
The central hypothesis is that the benzoxazole portion of the molecule will guide the compound to a specific protein target, where the boronic acid can then engage with a key active site residue to enact potent inhibition.
Protocols for Evaluating Anticancer Activity
Benzoxazole derivatives have demonstrated significant potential as anticancer agents, making this a primary area of investigation. [3][10][13]
Protocol 3.1: In Vitro Cytotoxicity Screening (MTT Assay)
Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells, providing a robust measure of cytotoxicity. This assay is a crucial first step to determine the concentration-dependent effect of the compounds on cancer cell proliferation. [13] Materials:
-
Cancer cell lines (e.g., MCF-7 for breast, HepG2 for liver, A549 for lung). [13]* Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
(2-Aminobenzo[d]oxazol-5-yl)boronic acid derivatives, dissolved in DMSO to create 10 mM stock solutions.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution).
-
96-well flat-bottom plates, multichannel pipette, plate reader (570 nm).
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control, DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C. Visually confirm the formation of purple formazan crystals.
-
Solubilization: Carefully remove the medium. Add 150 µL of solubilization solution (DMSO) to each well and pipette up and down to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 3.2: VEGFR-2 Inhibition Assay (ELISA)
Scientific Rationale: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. [10]Inhibiting its activity is a validated anticancer strategy. An ELISA-based assay can quantify the effect of compounds on VEGFR-2 protein levels in treated cells, providing a direct measure of target engagement. [10] Materials:
-
Human Umbilical Vein Endothelial Cells (HUVEC) or cancer cell line expressing VEGFR-2.
-
VEGF-A protein.
-
Test compounds and positive control (e.g., Sorafenib).
-
Human VEGFR-2 ELISA Kit (commercially available).
-
Cell lysis buffer.
-
Protein assay kit (e.g., BCA).
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of the test compound for 24 hours.
-
Cell Lysis: Wash cells with cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration in each lysate using a BCA assay to ensure equal loading.
-
ELISA Protocol: Follow the manufacturer's instructions for the VEGFR-2 ELISA kit. Typically, this involves:
-
Adding normalized cell lysates to wells pre-coated with a VEGFR-2 capture antibody.
-
Incubating to allow the protein to bind.
-
Washing the wells and adding a detection antibody.
-
Adding a substrate solution to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance.
-
-
Analysis: Construct a standard curve using the provided VEGFR-2 standards. Calculate the concentration of VEGFR-2 in each sample. Express the results as a percentage of VEGFR-2 relative to the vehicle-treated control.
| Table 1: Example Data Summary for Anticancer Evaluation | | :--- | :--- | :--- | :--- | | Compound ID | Structure Modification | MCF-7 IC₅₀ (µM) | VEGFR-2 Level (% of Control at 10 µM) | | ABO-001 | R1=H, R2=H | > 50 | 95.2% | | ABO-002 | R1=Cl, R2=H | 12.5 | 60.1% | | ABO-003 | R1=H, R2=Cyclopropyl | 5.2 | 25.7% |
Protocols for Evaluating Antimicrobial Activity
The benzoxazole scaffold is present in several antimicrobial agents, making this a valuable screening path. [3][14]
Protocol 4.1: Minimum Inhibitory Concentration (MIC) Determination
Scientific Rationale: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is the gold standard for measuring the in vitro potency of new antimicrobial agents. The broth microdilution method is a standardized, high-throughput technique for determining MIC values. [3] Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli). [14]* Fungal strains (e.g., Candida albicans, Aspergillus clavatus). [14]* Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Test compounds and positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
Sterile 96-well U-bottom plates.
-
Bacterial/fungal inoculum standardized to 0.5 McFarland.
Procedure:
-
Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in the appropriate broth. The typical concentration range is 128 µg/mL to 0.25 µg/mL.
-
Inoculum Preparation: Prepare a suspension of the microorganism in sterile saline or broth, adjusting its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well containing the compound dilutions. Include a growth control (inoculum + broth) and a sterility control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the growth control.
| Table 2: Example Data Summary for Antimicrobial Screening | | :--- | :--- | :--- | :--- | | Compound ID | Structure Modification | MIC vs. S. aureus (µg/mL) | MIC vs. C. albicans (µg/mL) | | ABO-001 | R1=H, R2=H | > 128 | > 128 | | ABO-004 | R1=NO₂, R2=H | 16 | 64 | | ABO-005 | R1=F, R2=Methyl | 4 | 32 |
Protocols for Characterizing Enzyme Inhibition
The boronic acid moiety is a strong predictor of enzyme inhibition, particularly against proteases. [5][7]
Protocol 5.1: Characterizing Serine Protease Inhibition
Scientific Rationale: Many proteases have a critical serine residue in their active site that initiates catalysis via nucleophilic attack on a substrate's carbonyl carbon. Boronic acids potently inhibit these enzymes by forming a stable, yet reversible, tetrahedral adduct with this serine's hydroxyl group. [5][11]A fluorometric assay using a substrate that releases a fluorescent molecule upon cleavage provides a highly sensitive method for measuring enzyme activity and its inhibition.
Materials:
-
Serine protease (e.g., Trypsin, Chymotrypsin, or a disease-relevant protease).
-
Fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC for Trypsin).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl).
-
Test compounds and a known inhibitor as a positive control.
-
Black, flat-bottom 96-well plates (to minimize background fluorescence).
-
Fluorescence plate reader.
Procedure:
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the test compound at various concentrations to the assay buffer. Then, add the enzyme to each well to a final concentration in the low nanomolar range. Allow the enzyme and inhibitor to pre-incubate for 15-30 minutes at room temperature. This step is crucial for allowing the reversible covalent bond to form.
-
Initiate Reaction: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction. The substrate concentration should ideally be at or below its Kₘ value.
-
Kinetic Measurement: Immediately place the plate in a fluorescence reader set to the appropriate excitation/emission wavelengths for the fluorophore (e.g., 360 nm Ex / 460 nm Em for AMC). Measure the increase in fluorescence over time (e.g., every 30 seconds for 15 minutes). The rate of reaction (slope of the fluorescence vs. time curve) is proportional to enzyme activity.
-
Data Analysis:
-
Calculate the initial velocity (V₀) for each concentration of the inhibitor.
-
Plot the percent inhibition (relative to the no-inhibitor control) against the log of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value.
-
To determine the inhibition constant (Kᵢ), perform the assay with varying concentrations of both substrate and inhibitor and analyze the data using the Michaelis-Menten and appropriate inhibition models (e.g., competitive, non-competitive).
-
References
- National Institutes of Health (NIH). (n.d.). 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2).
- ResearchGate. (n.d.). Benzoxazoles: Diverse Biological Activities and Therapeutic Potential | Request PDF.
- PubMed. (2009). Enzyme assays with boronic acid appended bipyridinium salts.
- MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
- IOPscience. (2024). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole.
- PubMed. (2021). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities.
- PubMed Central (PMC). (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.
- ACS Publications. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement.
- ResearchGate. (2025). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry.
- PubMed. (n.d.). [Inhibition of tryptophanyl-tRNA synthetase by modifying ATP analogs].
- PubMed Central (PMC). (n.d.). Identification of novel 2-benzoxazolinone derivatives with specific inhibitory activity against the HIV-1 nucleocapsid protein.
- National Institutes of Health (NIH). (n.d.). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents.
- ResearchGate. (2025). Benzoxazole: Synthetic Methodology and Biological Activities.
- PubMed. (n.d.). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies.
- MDPI. (n.d.). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry.
- International Journal of Design & Nature and Ecodynamics. (n.d.). Synthesis new heterocyclic compounds derived from 2-aminobenzothiazole and assessing their biological activities.
- PubMed Central (PMC). (2018). Benzoxazole derivatives: design, synthesis and biological evaluation.
- PubMed. (2014). Boronic acid-based enzyme inhibitors: a review of recent progress.
- ResearchGate. (2025). EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS: IMPLICATIONS FOR DRUG OPTIMIZATION AND DEVELOPMENT.
- ResearchGate. (2013). BENZOXAZOLE: PROGRESS REPORT ON CHEMISTRY, SYNTHESIS AND BIOLOGICAL ACTIVITIES.
Sources
- 1. researchgate.net [researchgate.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for low-yield issues encountered during Suzuki-Miyaura cross-coupling reactions involving (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride. As a heteroaromatic boronic acid, this substrate presents unique challenges. This resource will help you navigate these complexities, optimize your reaction conditions, and achieve higher yields.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride is resulting in a low yield. What are the most likely causes?
A1: Low yields in this specific Suzuki coupling are often traced back to a few key factors related to the unique structure of your boronic acid:
-
Protodeboronation: This is a major side reaction where the boronic acid group is replaced by a hydrogen atom, effectively destroying your nucleophile.[1] Heteroaromatic boronic acids, especially those with nitrogen atoms like yours, can be particularly susceptible to this process.[2][3] The reaction is often accelerated in aqueous and basic conditions.[4][5]
-
Boronic Acid Instability: The 2-aminobenzoxazole moiety is electron-rich, which can make the C-B bond more susceptible to cleavage under reaction conditions. The hydrochloride salt form, while improving shelf-life, introduces its own set of considerations for the reaction's base stoichiometry.
-
Inadequate Base: The choice and amount of base are critical.[6][7] You need a base strong enough to neutralize the hydrochloride and then form the reactive boronate species, which is essential for the transmetalation step.[8][9] Insufficient or an inappropriate base can lead to a stalled reaction.
-
Catalyst and Ligand Incompatibility: Not all palladium catalysts and phosphine ligands are suitable for this substrate. The electron-rich and sterically demanding nature of the 2-aminobenzoxazole core may require specific ligand properties to facilitate efficient oxidative addition and reductive elimination.[10][11]
-
Poor Solubility: The boronic acid salt or other reaction components may have limited solubility in the chosen solvent, leading to a heterogeneous mixture and a slow, incomplete reaction.[1]
Q2: How does the hydrochloride salt form of my boronic acid affect the reaction?
A2: The hydrochloride salt form means that you are introducing an equivalent of acid into your reaction mixture. This has a direct impact on the base you need to add. At least one equivalent of base will be consumed to neutralize the HCl before it can participate in the catalytic cycle. Therefore, you must use a stoichiometric excess of base to ensure enough is available to form the active boronate species. Failure to account for this will lead to an effective "no-base" or "low-base" condition, which is a common reason for failed Suzuki couplings.
Q3: What is protodeboronation and how can I minimize it?
A3: Protodeboronation is the undesired cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond.[3] This side reaction is a common culprit for low yields, especially with unstable boronic acids.[12]
To minimize protodeboronation:
-
Use Anhydrous Conditions: Meticulously dry your solvents and reagents.[1] Water can be a proton source for this side reaction.
-
Degas Thoroughly: Oxygen can promote oxidative degradation of the boronic acid.[13] Purge your reaction vessel and solvents with an inert gas like argon or nitrogen.[1][14]
-
Optimize Base Selection: While a base is necessary, overly harsh basic conditions can accelerate protodeboronation.[1] Consider screening milder bases like K₃PO₄ or Cs₂CO₃.
-
Consider Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester, can protect it from premature decomposition.[15][16] These esters then slowly release the boronic acid under the reaction conditions.
Q4: Can the 2-amino group on the benzoxazole ring interfere with the reaction?
A4: Yes, the 2-amino group can potentially interfere in a few ways:
-
Coordination to Palladium: The nitrogen lone pair can coordinate to the palladium center, potentially inhibiting catalytic activity.
-
Basicity: The amino group has basic properties and can react with the boronic acid or other components.
-
Side Reactions: Under certain conditions, the amino group could undergo side reactions, though this is less common in standard Suzuki conditions.
Using a bulky phosphine ligand can often mitigate coordination issues by sterically shielding the palladium center.
Troubleshooting Guide
If you are experiencing low yields, follow this systematic troubleshooting guide.
Step 1: Verify the Integrity of Your Starting Materials
Before optimizing the reaction, ensure your starting materials are of high quality.
-
(2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride:
-
Purity Check: Confirm the purity by ¹H NMR or LC-MS. Impurities can inhibit the catalyst.
-
Storage: Ensure it has been stored in a cool, dry place, away from light and moisture.
-
-
Aryl Halide:
-
Purity: Verify the purity of your coupling partner.
-
Reactivity: Remember the general reactivity trend for the halide: I > Br > OTf >> Cl.[6] If you are using an aryl chloride, you will likely need a more active catalyst system.
-
-
Palladium Catalyst and Ligand:
-
Activity: Palladium catalysts, especially Pd(0) sources, can degrade over time. Use a fresh or properly stored catalyst.[13] Phosphine ligands can also oxidize.
-
In-Depth Troubleshooting Workflows
Workflow 1: Optimizing the Base and Solvent System
The interplay between the base and solvent is crucial for success.[17][18] The base must be strong enough to deprotonate the boronic acid to form the reactive boronate, and the solvent must facilitate the solubility of all components.[19][20]
Experimental Protocol: Base and Solvent Screening
-
Setup: In parallel reaction vials, add (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride (1.2 equiv.), your aryl halide (1.0 equiv.), palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the vials and purge with argon or nitrogen for 10-15 minutes.[21]
-
Variable Addition:
-
To each vial, add a different base (3.0 equiv.) from the table below.
-
Add the corresponding degassed solvent system.
-
-
Reaction: Stir the reactions at a set temperature (e.g., 80-100 °C) for a predetermined time (e.g., 12-24 hours).
-
Analysis: Monitor the reactions by TLC or LC-MS to determine the consumption of starting material and formation of the product.
Table 1: Recommended Base and Solvent Screening Conditions
| Entry | Base (3.0 equiv.) | Solvent System (v/v) | Expected Outcome |
| 1 | K₂CO₃ | Dioxane / H₂O (4:1) | A common starting point, but may promote protodeboronation. |
| 2 | K₃PO₄ | Toluene / H₂O (10:1) | A stronger, non-nucleophilic base, often good for heteroaromatics. |
| 3 | Cs₂CO₃ | 1,4-Dioxane | A strong, soluble base that can be very effective. |
| 4 | CsF | Isopropanol | A milder condition that can minimize protodeboronation with some substrates.[22] |
| 5 | K₂CO₃ | ACN / H₂O (4:1) | Acetonitrile is a more polar solvent that can affect selectivity and rate.[17][18] |
Workflow 2: Catalyst and Ligand Selection
The choice of ligand can dramatically influence the outcome of the reaction by modulating the electron density and steric environment of the palladium center.[23][24] For electron-rich heteroaromatic substrates, bulky, electron-rich phosphine ligands are often required.
Experimental Protocol: Catalyst and Ligand Screening
-
Setup: In parallel reaction vials, add (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride (1.2 equiv.), your aryl halide (1.0 equiv.), and your optimized base and solvent from Workflow 1.
-
Inert Atmosphere: Seal and purge the vials with an inert gas.
-
Catalyst/Ligand Addition: Add the pre-catalyst/ligand combination to each vial as detailed in the table below.
-
Reaction & Analysis: Run the reactions under your optimized temperature and time, and analyze the results by LC-MS.
Table 2: Recommended Catalyst and Ligand Screening
| Entry | Palladium Source (mol%) | Ligand (mol%) | Ligand Type | Rationale |
| 1 | Pd₂(dba)₃ (1-2%) | PPh₃ (4-8%) | Triphenylphosphine | A standard, but often less effective ligand for challenging substrates. |
| 2 | Pd(OAc)₂ (2%) | SPhos (4%) | Buchwald Ligand | Bulky, electron-rich, often excellent for heteroaromatic couplings. |
| 3 | Pd(OAc)₂ (2%) | XPhos (4%) | Buchwald Ligand | Another highly effective, bulky, and electron-rich ligand. |
| 4 | PdCl₂(dppf) (2-5%) | - | Ferrocenyl Ligand | A robust system, good for a wide range of substrates. |
| 5 | Pd(PPh₃)₄ (5%) | - | Pre-formed Pd(0) | A common Pd(0) source, but can be less active than in-situ generated catalysts. |
Visualizing the Process
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Troubleshooting Decision Tree
Caption: A systematic approach to troubleshooting low yields.
Final Recommendations
When dealing with a challenging substrate like (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride, a systematic approach is key.
-
Start with the Basics: Always begin by confirming the quality of your reagents.
-
Account for the Salt: Use at least 3 equivalents of a suitable base like K₃PO₄ or Cs₂CO₃ to both neutralize the hydrochloride and drive the catalytic cycle.
-
Choose the Right Tools: Employ a modern, bulky phosphine ligand such as SPhos or XPhos with a palladium(II) precatalyst like Pd(OAc)₂.
-
Control the Environment: Ensure your reaction is performed under strictly anhydrous and inert conditions to minimize protodeboronation.
-
If All Else Fails, Protect: If low yields persist, consider converting the boronic acid to its more stable pinacol boronate ester.[]
By carefully considering these factors and methodically working through the troubleshooting steps, you can significantly improve the yield and success rate of your Suzuki coupling reactions.
References
- Vertex AI Search. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH.
- Benchchem. (n.d.). Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings.
- ACS Publications. (2025). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B.
- Wiley Online Library. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemistrySelect.
- Benchchem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- ResearchGate. (n.d.). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
- NIH. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- Wikipedia. (n.d.). Suzuki reaction.
- NIH. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface.
- ResearchGate. (2025). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF.
- Wikipedia. (n.d.). Protodeboronation.
- ResearchGate. (2025). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation.
- Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
- White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- American Chemical Society. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Catalysis.
- Journal of the American Chemical Society. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
- ResearchGate. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
- ResearchGate. (2025). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. | Request PDF.
- Benchchem. (2025). A Researcher's Guide to Suzuki Coupling: Comparing the Efficiency of Diverse Boronic Acids.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Andrew G Myers Research Group. (n.d.). The Suzuki Reaction.
- NIH. (n.d.). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Suzuki-Miyaura.
- Sigma-Aldrich. (n.d.). Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction.
- NIH. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- RSC Publishing. (n.d.). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides.
- ResearchGate. (2013). Selection of boron reagents for Suzuki–Miyaura coupling.
- YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
- NIH. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. PNAS.
- Science. (2024). Aminative Suzuki–Miyaura coupling.
- ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with....
- ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?.
- YouTube. (2011). Masking Boronic Acids for Suzuki Coupling.
- NIH. (n.d.). Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi.
- DSpace@MIT. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.
- BenchChem. (n.d.). CAS 1224844-66-9 2-Aminobenzoxazole-5-boronic Acid Pinacol Ester.
Sources
- 1. benchchem.com [benchchem.com]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 15. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 20. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 21. benchchem.com [benchchem.com]
- 22. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Cross-Coupling Reactions with (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride
Welcome to the technical support guide for (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile building block in cross-coupling reactions. The unique structure of this reagent, featuring an electron-rich aminobenzoxazole core, presents specific challenges that can lead to undesired side reactions and diminished yields. This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your experiments for successful outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura reaction is sluggish or fails to go to completion. What are the primary causes?
A1: Low reactivity in Suzuki-Miyaura couplings with (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride can stem from several factors related to the reagent's inherent properties and the reaction conditions.
-
Insufficient Base: The boronic acid is supplied as a hydrochloride salt, meaning the exocyclic amino group is protonated. This requires at least one extra equivalent of base to neutralize the salt before the catalytic cycle can proceed efficiently. Failure to account for this will result in a basicity level that is too low to activate the boronic acid for transmetalation.[1]
-
Catalyst Deactivation: The nitrogen atoms in the 2-aminobenzoxazole core are Lewis basic and can coordinate to the palladium center.[2] This coordination can sometimes lead to catalyst inhibition or deactivation, slowing down the catalytic cycle.
-
Sub-optimal Ligand Choice: The combination of an electron-rich heteroaromatic boronic acid with certain coupling partners may require specialized ligands. Standard ligands like triphenylphosphine may not be sufficient to promote the key steps of oxidative addition and reductive elimination effectively.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction conversion.
Q2: I am observing a significant amount of a byproduct that corresponds to the starting boronic acid being replaced by a hydrogen atom. What is this side reaction and how can I prevent it?
A2: This is a classic case of protodeboronation , a major and often frustrating side reaction for many heteroaryl boronic acids.[3][4] The electron-rich nature of the 2-aminobenzoxazole ring system makes this particular boronic acid susceptible to this decomposition pathway.
Mechanism of Protodeboronation: Protodeboronation is the cleavage of the C–B bond and its replacement with a C–H bond. This reaction is typically accelerated by aqueous basic conditions, which are common in Suzuki-Miyaura couplings.[5] The base converts the boronic acid to the more reactive boronate species, which can then be protonated by a proton source (like water) at the ipso-carbon, leading to the cleavage of the C-B bond.
Strategies to Mitigate Protodeboronation:
-
Use of Boronic Esters: Converting the boronic acid to a more stable form, such as a pinacol (Bpin) or MIDA boronate, is a highly effective strategy. These esters act as a "slow-release" source of the boronic acid under the reaction conditions, keeping its concentration low and minimizing the rate of protodeboronation relative to the desired cross-coupling.
-
Careful Choice of Base: While a base is necessary, its strength and nature can be optimized. Strong aqueous bases like NaOH or KOH can accelerate protodeboronation. Consider using weaker inorganic bases like K₃PO₄ or K₂CO₃, or non-aqueous bases like CsF.
-
Anhydrous Conditions: Reducing the amount of water in the reaction can suppress protodeboronation. While some water is often beneficial for the Suzuki reaction, using anhydrous solvents or minimizing the aqueous phase can be advantageous for particularly unstable boronic acids.
-
Increase Reaction Rate: The faster the desired cross-coupling reaction, the less time the boronic acid has to decompose. Using a more active catalyst system (e.g., with bulky, electron-rich phosphine ligands like XPhos or SPhos) can outcompete the protodeboronation side reaction.
Table 1: Recommended Bases to Minimize Protodeboronation
| Base | Solvent System | Rationale |
| K₃PO₄ | Dioxane/H₂O, 2-MeTHF/H₂O | Moderately strong, often provides a good balance between reactivity and minimizing side reactions. |
| K₂CO₃ | DME/H₂O, Toluene/H₂O | A weaker base that can be effective, especially at higher temperatures. |
| CsF | Dioxane, Toluene (anhydrous) | A non-nucleophilic, fluoride-based base suitable for anhydrous conditions. |
Q3: My reaction mixture contains a symmetrical biaryl byproduct derived from the homocoupling of the aminobenzoxazole boronic acid. What causes this and what is the solution?
A3: The formation of a symmetrical biaryl, in this case, 5,5'-bis(2-aminobenzo[d]oxazole), is due to the oxidative homocoupling of the boronic acid. This is a common side reaction in palladium-catalyzed couplings and is almost always caused by the presence of oxygen.
Mechanism of Homocoupling: The Pd(0) active catalyst can react with dissolved oxygen in the solvent to form a palladium-peroxo complex. This complex can then react with two molecules of the boronic acid, ultimately leading to the formation of the homocoupled product and regenerating a palladium species.
Sources
Technical Support Center: Purification of Products from Reactions with (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride. This guide is designed to provide in-depth troubleshooting and practical solutions for common purification challenges encountered when using this versatile reagent in organic synthesis, particularly in cross-coupling reactions.
I. Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding the purification of reaction products involving (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride.
Q1: What are the most common impurities I should expect when using (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride in a Suzuki-Miyaura coupling reaction?
A1: In a typical Suzuki-Miyaura coupling, you can anticipate several classes of impurities.[1][2][3] These include:
-
Homocoupling products: Dimerization of the (2-Aminobenzo[d]oxazol-5-yl)boronic acid or your coupling partner.
-
Protodeborylation products: The boronic acid group is replaced by a hydrogen atom, leading to the formation of 2-aminobenzoxazole. This is more prevalent with electron-rich heterocyclic derivatives.[4]
-
Residual starting materials: Unreacted (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride and your coupling partner.
-
Boroxine formation: Boronic acids can undergo dehydration to form cyclic trimeric anhydrides called boroxines.[5][6][7][8][9] This is a reversible process.[6][9]
-
Hydrolysis of boronate esters: If your reaction involves a boronate ester intermediate, it can hydrolyze back to the boronic acid.[10][11][12]
-
Catalyst residues: Residual palladium catalyst and ligands.
-
Byproducts from the base: Depending on the base used, you may have inorganic salts or organic byproducts.
Q2: My crude NMR shows a complex mixture. How can I simplify the initial workup to remove some of the major impurities?
A2: A well-designed initial workup can significantly simplify the subsequent purification steps. Consider the following:
-
Aqueous basic wash: To remove unreacted boronic acid and other acidic impurities, you can perform an aqueous wash with a mild base like sodium bicarbonate or a dilute solution of sodium hydroxide.[13] Boronic acids are Lewis acids and will form water-soluble boronate salts.[10]
-
Aqueous acidic wash: To remove the basic 2-aminobenzoxazole moiety and other basic impurities, a wash with a dilute acid like 1M HCl can be effective.
-
Filtration: If you observe the formation of palladium black (precipitated palladium catalyst), filtering the reaction mixture through a pad of Celite® can remove it.[1]
Q3: I am having trouble with the column chromatography of my product. It either streaks badly or doesn't move from the baseline. What can I do?
A3: The polar nature of the aminobenzoxazole moiety and the potential for the boronic acid to interact with silica gel can make chromatography challenging.[14][15] Here are some tips:
-
Choice of stationary phase: While silica gel is common, for highly polar compounds, you might consider using alumina or reverse-phase (C18) silica.[14][15][16]
-
Solvent system modification: For silica gel chromatography, try adding a small amount of a modifier to your eluent. A few drops of acetic acid can help to protonate basic sites on your compound and reduce streaking. Conversely, a small amount of triethylamine or ammonia can help with acidic compounds.[14] For polar products, a dichloromethane-methanol solvent system is often more effective than hexane-ethyl acetate.[13]
-
Boric acid treated silica gel: For the purification of boronate esters, using silica gel impregnated with boric acid can suppress the loss of the compound due to over-adsorption.[17][18]
Q4: Can I use recrystallization to purify my final product?
A4: Recrystallization can be a very effective method for purifying solid products, especially on a larger scale.[14][16] The key is to find a suitable solvent or solvent system where your product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble. Common solvents for recrystallizing boronic acid derivatives include hot water, ethanol, benzene, dichloroethane, and ethyl acetate.[14][16][19]
II. Troubleshooting Guides
This section provides more detailed, step-by-step guidance for overcoming specific purification challenges.
Problem 1: Persistent Contamination with Boronic Acid Impurities (Starting Material and Homocoupling Product)
Underlying Cause: Boronic acids and their derivatives can be challenging to separate from the desired product due to similar polarities. Incomplete reaction or side reactions are the primary source of these impurities.
Workflow for Removal of Boronic Acid Impurities
Caption: Basic extraction workflow to remove acidic boronic acid impurities.
Detailed Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Basic Wash: Transfer the solution to a separatory funnel and wash with a 1-2 M aqueous solution of sodium hydroxide (NaOH).[13] The boronic acid impurities will be deprotonated to form water-soluble sodium boronate salts and will partition into the aqueous layer. The desired product, if it is not acidic, will remain in the organic layer.
-
Separation: Separate the organic layer.
-
Acidification and Back-Extraction (Optional): If your desired product is also acidic and has partitioned into the aqueous layer, you can acidify the aqueous layer with a mineral acid like hydrochloric acid (HCl) to precipitate the product.[13] The product can then be extracted back into an organic solvent.[13]
-
Final Wash and Drying: Wash the organic layer containing your product with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Expert Insight: The pKa of a boronic acid is typically around 9.[10] This means that a sufficiently basic aqueous solution is required to effectively deprotonate and extract it from the organic phase.
Problem 2: Formation of Boroxines
Underlying Cause: Boronic acids can reversibly dehydrate to form boroxines, which are cyclic trimers.[6][9] This equilibrium can be influenced by temperature and the presence of water.[6][7] Boroxine formation is an entropically driven process due to the release of water molecules.[6]
Logical Relationship: Boronic Acid-Boroxine Equilibrium
Caption: Reversible equilibrium between a boronic acid and its corresponding boroxine.
Protocol: Conversion of Boroxines back to Boronic Acids
If you suspect boroxine formation is complicating your purification, you can often convert them back to the corresponding boronic acids.
-
Hydrolysis: Dissolve the crude product containing the boroxine in a solvent mixture containing water (e.g., THF/water or acetone/water).
-
Stirring: Stir the solution at room temperature. The hydrolysis is often rapid.
-
Workup: Proceed with your standard purification protocol, such as the acid-base extraction described in Problem 1.
Expert Insight: The presence of electron-donating groups on the boronic acid can favor the formation of the boroxine.[6] The amino group on the (2-Aminobenzo[d]oxazol-5-yl) moiety is electron-donating, so boroxine formation is a possibility.
Problem 3: Product is a Zwitterion or Highly Polar, Making Extraction and Chromatography Difficult
Underlying Cause: The presence of both a basic amino group and an acidic boronic acid group can lead to zwitterionic character, resulting in high polarity and poor solubility in common organic solvents.
Strategy: Derivatization for Purification
In cases where the product is difficult to handle, a temporary derivatization to mask one of the polar functional groups can facilitate purification.
Protocol: Formation and Purification of a Diethanolamine Adduct
Diethanolamine can form a stable, often crystalline adduct with boronic acids, which can be purified and then cleaved to regenerate the free boronic acid.[15][16][20]
-
Adduct Formation: Dissolve the crude product in a suitable solvent (e.g., diethyl ether). Add diethanolamine. The diethanolamine adduct may precipitate as a crystalline solid.[16][20]
-
Isolation and Purification: Isolate the solid adduct by filtration and wash with a cold solvent to remove soluble impurities. The adduct can often be recrystallized for further purification.
-
Cleavage of the Adduct: To recover the purified boronic acid, the adduct can be treated with an acid to protonate the diethanolamine, releasing the boronic acid. Alternatively, shaking with a saturated boric acid solution can be used to bind the diethanolamine, allowing the desired boronic acid to be extracted into an organic solvent.[15]
Visualization: Diethanolamine Adduct Formation
Caption: Workflow for purification via a diethanolamine adduct.
III. Data Summary Tables
Table 1: Common Solvents for Recrystallization of Boronic Acids
| Solvent | Polarity | Comments |
| Water | High | Good for highly polar boronic acids. Solubility often increases significantly with temperature.[19] |
| Ethanol | High | A versatile solvent for a range of polarities.[16] |
| Ethyl Acetate | Medium | A good choice for moderately polar compounds.[14] |
| Dichloroethane | Medium | Can be effective for less polar derivatives.[14] |
| Benzene/Toluene | Low | Suitable for non-polar boronic acids. |
Table 2: Troubleshooting Chromatography Issues
| Issue | Potential Cause | Suggested Solution |
| Streaking on silica gel | Strong interaction between the compound and acidic silanol groups. | Add a modifier to the eluent (e.g., 0.5% acetic acid or triethylamine).[14] |
| Compound stuck at the origin | Compound is too polar for the eluent system. | Increase the polarity of the eluent (e.g., switch from hexane/EtOAc to DCM/MeOH).[13] |
| Decomposition on silica gel | The compound is sensitive to the acidic nature of silica gel. | Use neutral or basic alumina, or reverse-phase (C18) silica.[14] |
| Loss of boronate esters | Hydrolysis on the column. | Use boric acid-treated silica gel.[17][18] |
IV. References
-
Bock, C. W., Larkin, J. D., & Rao, N. Z. (2011). Thermodynamics of boroxine formation from the aliphatic boronic acid monomers R-B(OH)2 (R = H, H3C, H2N, HO, and F): a computational investigation. The Journal of Physical Chemistry A, 115(32), 9064-9074. [Link]
-
Maeda, K., & Yamamoto, Y. (2019). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Chemistry Letters, 48(8), 844-850. [Link]
-
Korich, A. L., & Iovine, P. M. (2010). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. Dalton Transactions, 39(6), 1423-1431. [Link]
-
Wikipedia. (n.d.). Boroxine. [Link]
-
Wikipedia. (n.d.). Boronic acid. [Link]
-
Yamamoto, Y., & Maeda, K. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. HETEROCYCLES, 87(5), 991. [Link]
-
Hudson, D. L., et al. (2020). Internal and external catalysis in boronic ester networks. Chemical Science, 11(13), 3353-3360. [Link]
-
Hitosugi, S., et al. (2016). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 45(7), 804-806. [Link]
-
Fountain, K. J., & Hewitson, P. (2021). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. [Link]
-
ResearchGate. (2016). How Can I hydrolyse the boronate ester intermediate of corresponding aldehyde to alcohol for Hydroboration reaction?[Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2010). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 132(26), 8964-8973. [Link]
-
ResearchGate. (2016). How to purify boronic acids/boronate esters?[Link]
-
ResearchGate. (n.d.). Chromatographic Conditions for the Analysis of Boronic Pinacol Esters. [Link]
-
Organic Chemistry Portal. (n.d.). Boronic acid synthesis by hydrolysis. [Link]
-
Reddit. (2017). Purification of boronic acids?[Link]
-
ResearchGate. (n.d.). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. [Link]
-
Soundararajan, S., et al. (1989). Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants. Analytical Biochemistry, 178(1), 125-134. [Link]
-
Reddit. (n.d.). HELP: Purifying boronic acids sucks. [Link]
-
ResearchGate. (2016). Can I remove boronic acid using Work up process?[Link]
-
Reilly, M. (2017). Synthesis and applications of aminoboronic acids. University of Toronto. [Link]
-
TheChemistryShack. (2015, November 12). How to Purify Boric Acid (by Recrystallization). YouTube. [Link]
-
Process Chemistry - Topic. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. [Link]
-
PubChemLite. (n.d.). 2-aminobenzo[d]oxazol-5-ylboronic acid hydrochloride (C7H7BN2O3). [Link]
-
Cativiela, C., & Ordóñez, M. (2016). Synthesis of α-aminoboronic acids. Chemical Society Reviews, 45(6), 1614-1647. [Link]
-
Scott Rychnovsky. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(8), 1565-1577. [Link]
-
Hall, D. G. (2009). Synthesis of aminoboronic acids and their applications in bifunctional catalysis. Accounts of Chemical Research, 42(8), 1039-1050. [Link]
-
ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. [Link]
-
Hall, D. G. (2009). Synthesis of Aminoboronic Acids and Their Applications in Bifunctional Catalysis. Accounts of Chemical Research, 42(8), 1039-1050. [Link]
-
Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
-
Bioorganic & Medicinal Chemistry Letters. (2010). Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid. [Link]
Sources
- 1. youtube.com [youtube.com]
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- 3. researchgate.net [researchgate.net]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermodynamics of boroxine formation from the aliphatic boronic acid monomers R-B(OH)2 (R = H, H3C, H2N, HO, and F): a computational investigation. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boroxine - Wikipedia [en.wikipedia.org]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
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- 15. reddit.com [reddit.com]
- 16. reddit.com [reddit.com]
- 17. academic.oup.com [academic.oup.com]
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- 20. youtube.com [youtube.com]
Technical Support Center: Optimizing Reaction Conditions for (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride. This resource is designed to provide in-depth, field-proven insights and practical solutions to challenges encountered during its application, particularly in palladium-catalyzed cross-coupling reactions. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to optimize your reactions effectively.
Introduction: The Unique Challenges of a Multifunctional Reagent
(2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride is a valuable building block in medicinal chemistry, prized for the rigid, heteroaromatic benzoxazole core it introduces into target molecules. However, its trifunctional nature—a boronic acid for coupling, a potentially coordinating amino group, and its formulation as a hydrochloride salt—presents a unique set of challenges. Low yields, starting material degradation, and inconsistent results can often be traced to suboptimal reaction conditions that fail to account for this unique reactivity. This guide provides a systematic approach to troubleshooting and optimization.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura reaction is yielding poor results or failing completely. What are the first critical parameters I should check?
A1: When a Suzuki-Miyaura coupling reaction underperforms, a systematic review of the foundational components is the most efficient first step. Often, the root cause is not a complex mechanistic issue but a subtle flaw in the setup or reagents.
-
Reagent Purity & Integrity: The quality of your starting materials is non-negotiable. Impurities in boronic acids can poison the palladium catalyst or lead to unwanted side reactions.[1][2] Ensure the (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride is of high purity and has been stored correctly under inert gas at 2–8 °C.[3] The aryl halide partner should also be pure, and the palladium catalyst and phosphine ligands are highly susceptible to oxidation and should be fresh and stored under an inert atmosphere.[4]
-
Inert Atmosphere: The palladium(0) active catalyst is highly sensitive to oxygen. Inadequate degassing of the solvent and reaction vessel is a primary cause of catalyst deactivation and low yields.[4][5] It is imperative to use standard Schlenk techniques, ensuring the reaction flask is flame-dried and subjected to at least three vacuum/backfill cycles with a high-purity inert gas (Argon or Nitrogen) before adding reagents.[6]
-
Solvent & Base Quality: Use only anhydrous, degassed solvents.[4] Oxygen dissolved in the solvent will rapidly deactivate the catalyst. If using an aqueous base, ensure the water is also thoroughly degassed before addition.
Q2: How does the hydrochloride salt form of the boronic acid affect my reaction setup?
A2: The hydrochloride salt form means the amino group is protonated (R-NH₃⁺Cl⁻). This has two significant implications:
-
Base Stoichiometry: You must add at least one extra equivalent of base to neutralize the hydrochloride salt and liberate the free amine before the catalytic cycle can proceed efficiently. Failure to do so will leave the reaction medium acidic, which can inhibit the catalyst and promote protodeboronation.
-
Solubility: The salt form may have different solubility characteristics compared to the free base. Ensure it is fully dissolved in your chosen solvent system before initiating the reaction, as poor solubility can lead to incomplete reactions.[5]
Q3: I'm observing significant starting material degradation. What is causing this and how can I prevent it?
A3: The primary degradation pathway for boronic acids is protodeboronation , where the C-B bond is cleaved and replaced by a C-H bond.[4][5] This side reaction is particularly problematic for electron-deficient or heterocyclic boronic acids.
-
Mechanism: This reaction is often promoted by excess water, acidic conditions, or excessive heat.[5][7]
-
Mitigation Strategies:
-
Choice of Base: Use milder bases. While strong bases like NaOH or K-tBuO can be effective for transmetalation, they can also accelerate protodeboronation. Consider using potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF), which are known to be effective while minimizing this side reaction.[4]
-
Anhydrous Conditions: While many Suzuki protocols use aqueous bases, water is a proton source. If protodeboronation is severe, switching to strictly anhydrous conditions with a base like K₃PO₄ can be beneficial.[5]
-
Temperature Control: Avoid unnecessarily high temperatures. Excessive heat can accelerate degradation of both the boronic acid and the catalyst.[5] Screen a range of temperatures (e.g., 80-110 °C) to find the optimal balance between reaction rate and stability.
-
For enhanced stability, especially during storage or for challenging couplings, consider converting the boronic acid to a more robust derivative like a pinacol ester or a DABO boronate, which are known to be more resistant to degradation.[8][9]
Q4: How do I select the optimal catalyst, ligand, base, and solvent for this specific substrate?
A4: The interplay between these four components is crucial for success. The presence of the 2-amino group, which can coordinate to palladium and potentially inhibit catalysis, makes ligand selection particularly important.[10][11]
Catalyst & Ligand Selection: The goal is to use a ligand that promotes the desired oxidative addition and reductive elimination steps while preventing catalyst inhibition by the substrate's amino group.
-
Electron-Rich, Bulky Ligands: These are often the best choice for challenging substrates. Ligands like XPhos, SPhos, or other bulky biaryl phosphines are designed to promote the crucial reductive elimination step and are less likely to be displaced by coordinating groups on the substrate.[12]
-
Palladium Precatalysts: Using modern palladium precatalysts (e.g., XPhos-Pd-G3, SPhos-Pd-G2) is highly recommended. These are air-stable solids that reliably generate the active Pd(0) species in situ, leading to more reproducible results than using separate Pd sources and ligands.[6]
Base and Solvent Selection: The choice of base and solvent are interconnected, as they must be compatible and ensure adequate solubility of all reagents.
| Base | Properties & Typical Use Case |
| K₃PO₄ | A moderately strong, versatile base. Often used in anhydrous or aqueous conditions. Good for substrates sensitive to protodeboronation.[5] |
| Cs₂CO₃ | A strong, highly effective base, often providing superior results in difficult couplings. Its high solubility in organic solvents can be an advantage.[8] |
| K₂CO₃ | A standard, cost-effective base. Commonly used in aqueous solvent mixtures like dioxane/water or toluene/water.[13] |
| KF | A mild base that can activate boronic acids without hydrolyzing sensitive functional groups like esters.[14] |
| Solvent System | Properties & Considerations |
| 1,4-Dioxane / Water | A classic, highly effective system for many Suzuki couplings. The water helps dissolve the base and facilitates the transmetalation step.[11] |
| Toluene / Water | A common alternative to dioxane. Higher boiling point allows for higher reaction temperatures if needed. |
| CPME / Water | Cyclopentyl methyl ether is a greener, safer alternative to THF and dioxane with a high boiling point (106 °C).[5] |
| DMF or DMAc | Polar aprotic solvents that can be useful for poorly soluble substrates, but are generally less preferred from a green chemistry perspective.[15] |
Q5: I am observing a significant amount of a biaryl byproduct derived from the homocoupling of my boronic acid. What causes this and how can I stop it?
A5: The formation of a biaryl dimer from the boronic acid (Ar-B(OH)₂ + Ar-B(OH)₂ → Ar-Ar) is a common side reaction known as homocoupling .
-
Cause: This side reaction is primarily mediated by palladium(II) species in the presence of oxygen.[12][16] If your reaction mixture is not thoroughly deoxygenated, or if the reduction of the Pd(II) precatalyst to the active Pd(0) is inefficient, residual Pd(II) can catalyze this undesired pathway.[17]
-
Solutions:
-
Rigorous Deoxygenation: This is the most critical factor. Ensure your solvent is sparged with an inert gas for 10-15 minutes before use and that the reaction headspace is thoroughly purged.[5][17]
-
Use of a Mild Reductant: In some cases, adding a mild reducing agent like potassium formate can help scavenge residual Pd(II) without interfering with the main catalytic cycle.[17]
-
Catalyst Choice: Ensure you are using a high-quality precatalyst that efficiently generates the Pd(0) species.
-
Troubleshooting Workflow
This flowchart provides a logical path for diagnosing and solving common issues encountered during the Suzuki-Miyaura coupling of (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride.
Caption: A decision-making flowchart for troubleshooting Suzuki-Miyaura reactions.
General Experimental Protocol
The following is a representative starting point. Molar ratios and specific reagents may require optimization.
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride (1.2 mmol), the aryl halide partner (1.0 mmol), and potassium phosphate (K₃PO₄, 3.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure a completely oxygen-free environment.[4]
-
Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Catalyst Addition: Add the palladium precatalyst (e.g., XPhos-Pd-G3, 0.02 mmol, 2 mol%).
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for the specified time (monitor by TLC or LC-MS, typically 4-24 hours).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Summary of Key Optimization Parameters
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion | Inactive catalyst; Insufficient base; Poor solubility; Low temperature. | Ensure inert atmosphere; Use >2 eq. base; Screen different solvents; Increase temperature incrementally. |
| Protodeboronation | Excess water/protons; Harsh base; High temperature. | Use a milder base (K₃PO₄, Cs₂CO₃); Consider anhydrous conditions; Lower reaction temperature.[4][5] |
| Homocoupling | Presence of O₂; Inefficient Pd(II) -> Pd(0) reduction. | Rigorously degas all solvents and the reaction vessel; Use a high-quality Pd precatalyst.[12][17] |
| Catalyst Inhibition | Coordination of the amino group to the Pd center. | Use a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) to favor reductive elimination.[12] |
References
- Benchchem.
- Wikipedia. Boronic acid. Accessed January 3, 2026.
- CovaSyn. Optimizing Suzuki Coupling Reactions. Accessed January 3, 2026.
- Benchchem. Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings. Accessed January 3, 2026.
- ACS Publications. Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Accessed January 3, 2026.
- eScholarship. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. Accessed January 3, 2026.
- PMC - NIH. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Accessed January 3, 2026.
- ACS Publications. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Accessed January 3, 2026.
- Semantic Scholar. Internal and external catalysis in boronic ester networks. Accessed January 3, 2026.
- ResearchGate. Optimization of the Suzuki coupling reaction. | Download Table. Accessed January 3, 2026.
- ResearchGate. Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a. Accessed January 3, 2026.
- Organic Chemistry Portal. Boronic acid synthesis by hydrolysis. Accessed January 3, 2026.
- PMC - PubMed Central.
- ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Accessed January 3, 2026.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Accessed January 3, 2026.
- Sigma-Aldrich. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction. Accessed January 3, 2026.
- ChemicalBook. 2-aminobenzo[d]oxazol-5-ylboronic acid hydrochloride. Accessed January 3, 2026.
- NIH.
- Organic Chemistry Portal. Suzuki Coupling. Accessed January 3, 2026.
- NINGBO INNO PHARMCHEM CO.,LTD. The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. Accessed January 3, 2026.
- ResearchGate. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. Accessed January 3, 2026.
- NINGBO INNO PHARMCHEM CO., LTD. Mastering Suzuki-Miyaura Coupling: The Importance of High-Purity Boronic Acids. Accessed January 3, 2026.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. Suzuki-Miyaura. Accessed January 3, 2026.
- NIH.
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- 10. pubs.acs.org [pubs.acs.org]
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Overcoming poor solubility of (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride in reactions
Introduction
Welcome to the technical support guide for (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly poor solubility, when utilizing this reagent in synthetic applications like the Suzuki-Miyaura cross-coupling reaction. As a hydrochloride salt of a polar heterocyclic compound, this boronic acid presents unique solubility and reactivity challenges that require carefully considered strategies to overcome. This guide provides in-depth, field-proven insights and step-by-step protocols to help you achieve successful and reproducible outcomes in your experiments.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered when working with (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride. The questions are structured to guide you from initial solubility problems to more complex reaction optimization.
Q1: My (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride won't dissolve in my standard Suzuki coupling solvent (e.g., Toluene, Dioxane). Why is this happening and what should I do?
A1: Understanding the Root Cause:
The primary reason for poor solubility is the chemical nature of your starting material. It is not a simple boronic acid; it is a hydrochloride salt . The protonated amine group makes the molecule ionic and significantly more polar than its freebase form. Standard, less-polar aprotic solvents used in many Suzuki reactions are therefore poor choices for dissolving this salt.[1][2]
Initial Troubleshooting Steps:
-
Embrace Polarity with Co-solvents: The most effective initial strategy is to use a mixed-solvent system that can accommodate both polar and non-polar species.[][4][5] The addition of a polar, protic co-solvent like water or an alcohol is often essential.[6][7][8] This approach creates a biphasic or homogeneous environment where both the polar boronic acid salt and the typically less-polar organohalide can coexist.
-
The Role of the Base is Two-Fold: In this specific case, the base you add for the Suzuki reaction does more than just activate the boronic acid.[9][10][11] It first must neutralize the hydrochloride salt to generate the freebase of (2-Aminobenzo[d]oxazol-5-yl)boronic acid. This freebase form is less polar and may be more soluble in the organic phase. Therefore, ensuring you use sufficient equivalents of base is critical not just for catalysis, but for solubility. You will need at least one extra equivalent of base compared to a standard Suzuki protocol to account for the acid salt.
Troubleshooting Workflow: Initial Solubility Issues
Caption: Decision tree for addressing initial solubility problems.
Q2: I've switched to a solvent system like Dioxane/Water, but my reaction yield is still low or the reaction has stalled. What should I investigate next?
A2: Optimizing the Reaction Environment:
Achieving dissolution is only the first step. Low yields in the presence of a suitable solvent system point toward issues with the catalytic cycle itself. Key factors to consider are the choice of base, catalyst system, and temperature, as well as potential side reactions.
-
Base Selection is Crucial: The strength and solubility of your base matter. A stronger, more soluble base can more effectively generate the active tetrahedral boronate species required for transmetalation.[9][12]
-
Inorganic Bases: Potassium carbonate (K₂CO₃) is a common starting point, but for challenging substrates, consider switching to potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). These are stronger and can accelerate the reaction.[13]
-
Organic Bases: In some cases, organic bases can be effective, but they should be chosen carefully to avoid side reactions.
-
-
Catalyst and Ligand Choice: The aminobenzoxazole moiety contains nitrogen and oxygen atoms that can potentially coordinate to the palladium center and inhibit catalysis. Using a catalyst system with bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos) can prevent catalyst poisoning and promote the key oxidative addition and reductive elimination steps.[14][15][16]
-
Temperature Control: While heating is often necessary to drive Suzuki couplings, excessive heat can accelerate decomposition pathways, especially for heteroaromatic boronic acids.[17] Protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond, is a major side reaction that is often accelerated by high temperatures and strong bases.[12][18] Monitor your reaction closely and aim for the lowest temperature that provides a reasonable reaction rate (typically 80–110 °C).
-
Degassing is Non-Negotiable: Oxygen can lead to the oxidative homocoupling of your boronic acid and can damage the Pd(0) catalyst.[19] Ensure your solvent mixture is thoroughly degassed before adding the catalyst, and maintain an inert (Nitrogen or Argon) atmosphere throughout the reaction.[20]
Table 1: Solvent and Base Selection Guide for (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride
| Parameter | Recommended Options | Rationale & Key Considerations |
| Solvent System | Primary: 1,4-Dioxane/H₂O (4:1), 2-MeTHF/H₂O (10:1) Secondary: Toluene/H₂O (with PTC), DMF, Acetonitrile/H₂O | Mixed aqueous systems are essential for dissolving the HCl salt.[6][13] 2-MeTHF is a greener alternative to THF/Dioxane and offers easier workup. DMF provides high polarity but can be difficult to remove. |
| Base | Primary: K₃PO₄, Cs₂CO₃ Secondary: K₂CO₃, KF | K₃PO₄ and Cs₂CO₃ are stronger bases that effectively promote boronate formation.[13] Use at least 3 equivalents: 1 eq. to neutralize HCl, and 2 eq. for the catalytic cycle. KF is a milder option if base-sensitive functional groups are present.[11] |
| Phase Transfer Catalyst (PTC) | Tetrabutylammonium bromide (TBAB) | Recommended for biphasic systems (e.g., Toluene/H₂O) to facilitate interaction between the aqueous boronate and the organic organohalide/catalyst. |
Part 2: Advanced Strategies & Protocols
If basic troubleshooting fails, more advanced methods may be required. This often involves chemically modifying the boronic acid in situ or a priori to create a more reactive or soluble species.
Q3: I'm still facing issues with decomposition (protodeboronation) and low yields. Are there any alternative strategies?
A3: Derivatization to Enhance Stability and Solubility:
When the boronic acid itself is the problem, one of the most powerful strategies is to convert it into a more stable and often more soluble boronate ester or adduct. These derivatives can protect the boronic acid from premature decomposition and can exhibit dramatically different solubility profiles.[21][22][23]
-
Conversion to a Boronate Ester (e.g., Pinacol Ester): While this typically requires a separate synthetic step before the coupling, boronate esters are significantly less polar and more stable than boronic acids. They are highly soluble in common organic solvents. The Suzuki coupling is then performed on the ester.
-
In Situ Protection with Diethanolamine: A highly effective and practical strategy is to form an adduct with diethanolamine.[19][22] This can be done in a separate step or potentially in situ. The resulting diethanolamine adduct is often a stable, crystalline solid with improved solubility and handling characteristics. It can be used directly in the coupling reaction, where the boronic acid is slowly released under the reaction conditions.[22]
Diagram: Role of Base and Diethanolamine Adduct Formation
Caption: Chemical pathways for activating the boronic acid hydrochloride.
Protocol 1: Recommended Starting Procedure for Suzuki-Miyaura Coupling
This protocol uses a mixed-solvent system and a robust catalyst, representing a strong starting point for optimization.
-
Reaction Setup: To a flame-dried Schlenk tube or reaction vial, add (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride (1.2 equiv.), your aryl halide (1.0 equiv., limiting reagent), and potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[20]
-
Solvent Addition: Add degassed 1,4-Dioxane and degassed water in a 4:1 ratio (to achieve a ~0.1 M concentration with respect to the aryl halide). The mixture may still be a slurry at this stage.
-
Catalyst Addition: Under a positive pressure of inert gas, add your palladium precatalyst and ligand (e.g., Pd₂(dba)₃ with XPhos, or a pre-formed G3/G4 precatalyst, 1-2 mol %).
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at 90-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Look for the disappearance of the limiting aryl halide. Reactions are typically complete within 4-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Preparation and Use of the Diethanolamine Adduct
This protocol is for isolating a more stable and soluble adduct prior to the coupling reaction.[19]
-
Adduct Formation: In a vial, suspend the (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride (1.0 equiv.) in a suitable solvent like ethyl acetate.
-
Base Addition: Add a sufficient amount of a non-nucleophilic base (e.g., DIPEA, 1.1 equiv.) to neutralize the hydrochloride salt. Stir for 10 minutes.
-
Diethanolamine Addition: Add diethanolamine (1.05 equiv.) dropwise while stirring. A precipitate of the adduct should form.
-
Isolation: Stir the resulting slurry for 30 minutes. Isolate the white solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Use in Suzuki Coupling: Use the isolated diethanolamine adduct (1.2 equiv.) in place of the boronic acid hydrochloride in Protocol 1. The adduct will release the active boronic acid under the basic aqueous conditions of the reaction.
References
-
Carrow, B. P., & Hartwig, J. F. (2010). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 132(2), 79-81. [Link]
-
Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). The slow-release strategy in Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Chen, L., Sanchez, D. R., Zhang, B., & Carrow, B. P. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 139(36), 12418-12421. [Link]
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Wikipedia. (n.d.). Cosolvent. Wikipedia. [Link]
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Zhang, Y., et al. (2019). Synergistic Solvation Effects: Enhanced Compound Solubility Using Binary Solvent Mixtures. Organic Process Research & Development, 23(7), 1357-1365. [Link]
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Pye, D. R., & Krska, S. W. (2017). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 82(15), 7951-7959. [Link]
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ResearchGate. (n.d.). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. ResearchGate. [Link]
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Environmental Chemistry. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. YouTube. [Link]
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IGI Global. (n.d.). Co-solvent: Significance and symbolism. IGI Global. [Link]
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KU ScholarWorks. (n.d.). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]
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White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
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PNAS. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]
-
Springer. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. [Link]
-
Reddit. (2023). Degassing solvents for Suzuki reactions. Reddit. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate. [Link]
-
Catalysis Consulting. (n.d.). Case Study: Solvent Selection for a Suzuki Reaction. Catalysis Consulting. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]
-
Solubility of Things. (n.d.). 2-Aminobenzoxazole. Solubility of Things. [Link]
-
Rychnovsky Lab. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
-
NIH. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH. [Link]
-
ACS Publications. (n.d.). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. ACS Catalysis. [Link]
-
PubChem. (n.d.). 2-aminobenzo[d]oxazol-5-ylboronic acid hydrochloride. PubChem. [Link]
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PubMed Central. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. [Link]
-
ResearchGate. (2020). (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. [Link]
-
ResearchGate. (n.d.). (PDF) Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities. ResearchGate. [Link]
-
PubMed Central. (n.d.). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. PubMed Central. [Link]
-
MDPI. (2019). Recent Advances in Acyl Suzuki Cross-Coupling. MDPI. [Link]
-
PubMed Central. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PubMed Central. [Link]
-
Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]
-
PubMed Central. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PubMed Central. [Link]
Sources
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- 22. youtube.com [youtube.com]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Suzuki Coupling with 2-Aminobenzoxazole Boronic Acid
Welcome to the technical support guide for troubleshooting Suzuki-Miyaura coupling reactions involving 2-aminobenzoxazole boronic acid and its derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this specific, yet valuable, class of heteroaryl boronic acids. As a Senior Application Scientist, my goal is to provide not just solutions, but a foundational understanding of the underlying chemical principles to empower you to solve even the most recalcitrant coupling issues.
The 2-aminobenzoxazole moiety is a privileged scaffold in medicinal chemistry, but its successful incorporation via Suzuki coupling is often hampered by the inherent properties of the boronic acid. Its Lewis basic nitrogen atoms can interfere with the palladium catalyst, and like many heteroaryl boronic acids, it is highly susceptible to premature protodeboronation.[1][2] This guide provides a systematic, question-and-answer approach to diagnosing and resolving these common failures.
Frequently Asked Questions (FAQs)
Q1: My reaction shows no conversion, and I only recover my starting materials. What's the first thing I should check?
A1: The most common culprits for a complete lack of reactivity are catalyst inactivation or the use of incorrect reaction conditions. The Lewis basic nitrogens of the 2-aminobenzoxazole ring system are notorious for coordinating to the palladium center, effectively poisoning the catalyst.[1][3]
-
Initial Diagnostic Steps:
-
Catalyst & Ligand Choice: Are you using a sufficiently electron-rich and sterically bulky phosphine ligand? Standard ligands like PPh₃ are often inadequate. Ligands from the Buchwald family, such as SPhos, XPhos, or t-BuBrettPhos, are designed to prevent catalyst inhibition by heteroaryl substrates and promote the crucial reductive elimination step.[4][5][6]
-
Inert Atmosphere: Was your reaction rigorously degassed and maintained under an inert atmosphere (Argon or Nitrogen)? Oxygen can irreversibly oxidize the active Pd(0) catalyst, leading to reaction failure.[7]
-
Base & Solvent: Is your base completely dissolved? Using a solvent system where the base has poor solubility can prevent the formation of the active boronate species required for transmetalation.[8][9]
-
Q2: I see a significant amount of 2-aminobenzoxazole as a byproduct. What is causing this and how can I stop it?
A2: You are observing protodeboronation, the most prevalent and frustrating side reaction for this class of substrates.[2] This is the protonolysis of the C-B bond, which replaces the boronic acid group with a hydrogen atom. It is often accelerated by heat, the presence of aqueous bases, and residual water in your solvents.[2][10]
-
Primary Solution: Minimize all sources of protons.
-
Use Anhydrous Conditions: Employ strictly anhydrous solvents and consider a base that does not contain water (e.g., anhydrous K₃PO₄ or CsF).[1]
-
Switch to a Milder Base: Strong, hydroxide-containing bases (NaOH, KOH) should be avoided. Weaker bases like cesium fluoride (CsF) or potassium phosphate (K₃PO₄) are often superior as they are less likely to promote hydrolysis of the boronic acid.[11]
-
Protect the Boronic Acid: The most robust solution is to convert the unstable boronic acid into a more stable derivative, such as an N-methyliminodiacetic acid (MIDA) boronate or a diethanolamine adduct.[12][13][14] These derivatives act as "slow-release" agents, generating the boronic acid in situ at a low concentration, which favors the desired cross-coupling over decomposition.[13]
-
Q3: My reaction is messy, with multiple side products and baseline material on my TLC/LC-MS. What's going on?
A3: A complex reaction mixture often points to multiple competing degradation pathways. This can include protodeboronation, homocoupling of your aryl halide (Ar-X + Ar-X → Ar-Ar), homocoupling of the boronic acid, and potential decomposition of the benzoxazole ring itself under harsh conditions.
-
Systematic Approach:
-
Run Control Reactions: To isolate the problem, run the reaction without the boronic acid and then without the aryl halide. This will help determine which component is unstable under the reaction conditions.
-
Lower the Temperature: High temperatures can accelerate decomposition. If possible, screen the reaction at a lower temperature (e.g., 80 °C instead of 110 °C), which may require a more active catalyst system.
-
Re-evaluate Your Catalyst/Ligand: A highly active and well-defined catalyst system can accelerate the desired Suzuki coupling to outcompete slower degradation pathways. Consider a modern palladacycle precatalyst (e.g., XPhos Pd G3) which is designed for high activity and stability.[7]
-
In-Depth Troubleshooting Guide
This section is organized by the specific experimental observation to help you quickly diagnose the issue.
Symptom 1: No or Very Low Conversion (<10%)
| Probable Cause | Scientific Rationale | Recommended Action |
| Catalyst Inhibition | The nitrogen atoms in the 2-aminobenzoxazole substrate are binding to the palladium catalyst, preventing it from participating in the catalytic cycle.[1][3] | Switch to a bulky, electron-rich ligand. Use ligands like SPhos, RuPhos, or other biaryl phosphines. Their steric bulk creates a "pocket" around the metal that favors the productive binding of the aryl halide over inhibition by the heteroaromatic product.[5][6] |
| Inefficient Precatalyst Activation | If using a Pd(II) source like Pd(OAc)₂, its reduction to the active Pd(0) species may be inefficient under your conditions. | Use an air-stable Pd(0) source or a modern palladacycle precatalyst. Precatalysts like XPhos Pd G3 are designed for reliable and rapid generation of the active catalyst.[7] |
| Poor Reagent Solubility | One or more components (especially the base) are not soluble in the reaction solvent, leading to a heterogeneous mixture with poor reaction kinetics.[15] | Change the solvent system. Aprotic polar solvents like dioxane, 2-MeTHF, or DMF/water mixtures are often effective.[8][16] Ensure your base is soluble; for example, K₃PO₄ is more soluble in dioxane/water mixtures than in pure toluene. |
Symptom 2: Significant Protodeboronation (>20%)
| Probable Cause | Scientific Rationale | Recommended Action |
| Presence of Water/Proton Source | Water, often introduced with the base (e.g., K₂CO₃·xH₂O) or in the solvent, is the primary culprit for protonolysis of the C-B bond.[2] | 1. Use anhydrous reagents and solvents. Dry solvents over molecular sieves and use a freshly opened, anhydrous base.2. Convert to a stable boronate ester. Prepare the MIDA boronate or diethanolamine adduct beforehand. This is the most reliable method to suppress protodeboronation.[13][14] See Protocol 2. |
| Base-Mediated Decomposition | Strong bases can accelerate the hydrolysis of the boronic acid to the boronate anion, which may be more susceptible to protodeboronation.[17] | Use a non-nucleophilic, anhydrous base. Finely powdered, anhydrous K₃PO₄ or CsF are excellent choices. Avoid NaOH, KOH, and aqueous Na₂CO₃/K₂CO₃.[11] |
| Thermal Instability | Higher reaction temperatures can increase the rate of protodeboronation relative to the cross-coupling. | Decrease the reaction temperature. If kinetics are slow, compensate with a more active catalyst system rather than simply increasing the heat. |
Symptom 3: Formation of Homocoupled Side Products
| Probable Cause | Scientific Rationale | Recommended Action |
| Oxygen Contamination | The presence of O₂ can promote the oxidative homocoupling of the boronic acid (Glaser coupling) and can also decompose the Pd(0) catalyst, leading to other side reactions.[7] | Improve inert atmosphere technique. Ensure solvents are thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes). Assemble the reaction under a positive pressure of an inert gas. See Protocol 1. |
| Incorrect Stoichiometry | Using a large excess of the boronic acid can sometimes favor homocoupling, especially if the aryl halide is unreactive. | Use a modest excess of boronic acid. A stoichiometry of 1.2–1.5 equivalents of the boronic acid is typically sufficient. |
Visualization of Key Processes
Caption: Suzuki cycle with common failure points for 2-aminobenzoxazole boronic acid.
Caption: Decision tree for troubleshooting failed Suzuki coupling reactions.
Key Experimental Protocols
Protocol 1: General Suzuki Coupling Under Inert Atmosphere
This protocol outlines best practices for setting up a reaction to minimize oxygen contamination.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), 2-aminobenzoxazole boronic acid (or its stable derivative, 1.2–1.5 equiv.), and a finely powdered, anhydrous base (e.g., K₃PO₄, 2.0–3.0 equiv.).[7]
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%) and the ligand (if not using a precatalyst).
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 10:1) via syringe. Ensure the solvent was degassed by sparging with argon for 30 minutes prior to use.[7]
-
Reaction: Heat the reaction to the desired temperature with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[18][19] Analytical techniques like NMR spectroscopy can also provide quantitative analysis of reaction conversion.[20]
Protocol 2: Preparation of an Air-Stable Diethanolamine Boronate Adduct
This procedure converts an unstable boronic acid into a crystalline, bench-stable solid that can be used directly in Suzuki couplings.[7][12]
-
Dissolution: In a vial with a stir bar, dissolve the 2-aminobenzoxazole boronic acid (1.0 equiv.) in a minimal amount of a suitable solvent like methylene chloride or THF.
-
Addition: Add diethanolamine (1.0 equiv.) dropwise via pipette while stirring.[12]
-
Precipitation: A white precipitate will typically form within minutes. The initial solid may dissolve completely before the adduct precipitates.[12]
-
Isolation: Stir the resulting slurry for 15-20 minutes at room temperature. Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable adduct can now be weighed and used directly in Suzuki coupling reactions, often performing best in protic or aqueous solvent mixtures.[7][12]
Recommended Reaction Parameters
The following table provides a validated starting point for the Suzuki coupling of 2-aminobenzoxazole boronic acid derivatives with common aryl bromides.
| Parameter | Recommendation | Rationale |
| Catalyst | XPhos Pd G3 (1-2 mol%) | Air-stable, highly active precatalyst for challenging substrates. |
| Ligand | XPhos (or other Buchwald-type) | Bulky and electron-rich, prevents catalyst inhibition and accelerates reductive elimination.[5] |
| Base | K₃PO₄ or CsF (2-3 equiv.) | Anhydrous, non-nucleophilic bases that minimize protodeboronation.[11] |
| Solvent | Dioxane / H₂O (10:1) or 2-MeTHF | Good solvating power for both organic and inorganic reagents.[4][8] The small amount of water can aid in dissolving the base and facilitate the catalytic cycle, but should be used cautiously. |
| Temperature | 80-100 °C | A balance between achieving a reasonable reaction rate and minimizing thermal decomposition of the boronic acid. |
| Boronic Acid Form | MIDA Boronate or Diethanolamine Adduct | Provides superior stability, preventing decomposition and improving reaction consistency and yield.[13][14] |
By understanding the inherent challenges of 2-aminobenzoxazole boronic acid and applying these systematic troubleshooting strategies, you can significantly improve the success rate of your Suzuki coupling reactions and accelerate your research and development goals.
References
- Al-Amin, M., & El-Faham, A. (2018). Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids and Vinyl Chlorides. RSC Publishing.
- Nanalysis Corp. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM.
- Billingsley, K. L., & Buchwald, S. L. (2007). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Institutes of Health.
-
Hayes, C. J., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. Available at: [Link]
- Advion. SUZUKI REACTION MONITORING.
- Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling.
- Hein, J. E. (2025). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. University of British Columbia Library.
- BenchChem. (2025). A Comparative Guide to the Kinetic Analysis of Suzuki Coupling with 5-Bromo-2-chlorobenzo[d]thiazole.
- Onnuch, T., et al. (2024). Aminative Suzuki–Miyaura coupling. Science.
- Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. PubMed.
-
Li, G., et al. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... ResearchGate. Available at: [Link]
- Wikipedia. Protodeboronation.
- BenchChem Technical Support Team. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem.
- Wikipedia. Suzuki reaction.
- Fleckenstein, C. A., & Plenio, H. (2008). Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design. PubMed.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link]
- Hart, M. C., et al. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. RSC Publishing.
- ResearchGate. Table 2 : The effect of various bases on the Suzuki coupling reaction a.
-
Rickhaus, M. (2014). Answer to "How can I solve my problem with Suzuki coupling?". ResearchGate. Available at: [Link]
- Reddit User Discussion. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros on Reddit.
- Scott Rychnovsky Lab. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube.
- Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. National Institutes of Health.
- BenchChem. (2025). Storage and handling guidelines for organoboronic acids to prevent decomposition.
Sources
- 1. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03877C [pubs.rsc.org]
- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 5. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. youtube.com [youtube.com]
- 13. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. shoko-sc.co.jp [shoko-sc.co.jp]
- 19. benchchem.com [benchchem.com]
- 20. azom.com [azom.com]
Preventing protodeborylation of (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the dedicated technical support guide for (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. The unique structure of this reagent, while valuable, presents a significant challenge: a high susceptibility to protodeborylation, the undesired cleavage of the C–B bond.
This guide provides in-depth troubleshooting advice, preventative protocols, and answers to frequently asked questions to help you mitigate this common side reaction and ensure the success and reproducibility of your experiments.
Troubleshooting Guide: When Things Go Wrong
This section is designed for situations where a reaction has underperformed and protodeborylation is the suspected cause.
Q1: My Suzuki-Miyaura reaction has a very low yield, and I've isolated 2-aminobenzoxazole as the major byproduct. What happened?
A: You have correctly identified the result of protodeborylation, where the boronic acid group is replaced by a hydrogen atom from a proton source in the reaction mixture.[1][2] The structure of (2-Aminobenzo[d]oxazol-5-yl)boronic acid contains a basic nitrogen atom, making it a heteroaromatic boronic acid. Such compounds are particularly prone to protodeborylation, which can be catalyzed by acid, base, or even residual palladium catalyst if the productive cross-coupling is slow.[1][3][4]
The most common causes are:
-
Aggressive Base: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) create a high pH environment that significantly accelerates base-catalyzed protodeborylation.[4]
-
Presence of Water: Your compound is a hydrochloride salt, and water is often present. Water acts as the proton source for the C-B bond cleavage.[1][5] While some Suzuki reactions require water, excessive amounts are detrimental.
-
High Temperature: Elevated temperatures can increase the rate of protodeborylation, sometimes more than the desired coupling reaction.[4]
-
Inefficient Catalysis: If the catalytic cycle for the Suzuki coupling is slow, the unstable boronic acid is exposed to the degrading reaction conditions for a longer period, allowing protodeborylation to dominate.[5]
Q2: I noticed the protodeborylation byproduct even before adding my coupling partner. Is my starting material degrading?
A: Yes, this is highly likely. The stability of this reagent is a critical concern. As a hydrochloride salt, the compound is somewhat stabilized for storage. However, once in solution, particularly if the pH is not carefully controlled, degradation can occur. Heteroaromatic boronic acids containing a basic nitrogen, like yours, can form zwitterionic species in solution at neutral or near-neutral pH.[1][6] This zwitterionic form can be exceptionally reactive towards protodeborylation through a unimolecular fragmentation pathway.[1][6][7] Preparing a solution of the boronic acid and base and letting it stir for an extended period before adding the catalyst and electrophile is a common procedural error that can lead to significant substrate loss.
Frequently Asked Questions (FAQs)
This section provides proactive guidance for the proper handling, storage, and use of (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride.
Q1: What are the ideal storage conditions for this compound?
A: To maximize shelf-life and prevent gradual degradation, the solid compound should be stored under the following conditions:
-
Temperature: Store in a refrigerator (2-8 °C) or, for long-term storage, a freezer (-20 °C).[8]
-
Atmosphere: Keep under a dry, inert atmosphere (argon or nitrogen).[8] Boronic acids are sensitive to moisture and oxygen.[2][9]
-
Container: Use a tightly sealed, amber glass vial to protect from moisture and light.[8]
Q2: The compound is a hydrochloride salt. How does this affect my reaction setup?
A: The hydrochloride designation is critical. It means the 2-amino group is protonated as an ammonium chloride salt. You must account for this when adding your base. You will need to add at least one full equivalent of base just to neutralize the hydrochloride and generate the free amine before any base is available to participate in the Suzuki-Miyaura catalytic cycle. Failure to do so will result in an acidic reaction medium, which can also promote protodeborylation.[10][11]
Q3: Are there more stable alternatives or derivatives I can use?
A: Yes. If protodeborylation remains a persistent issue, consider converting the boronic acid to a more stable derivative. These derivatives act as "protected" forms that slowly release the active boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing degradation.[1][12][13]
-
Pinacol Esters: These are a common choice for improving stability against protodeborylation.[3]
-
MIDA Boronate Esters: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, crystalline solids that are robust to many reaction conditions but can be "deprotected" under basic aqueous conditions to release the boronic acid for cross-coupling.[1][3] This is a leading strategy for unstable boronic acids.
-
Organotrifluoroborates (R-BF₃K): Potassium organotrifluoroborate salts are generally air-stable, crystalline solids that are less prone to protodeborylation than the corresponding boronic acids.[8]
Q4: Can I monitor the protodeborylation reaction by TLC?
A: Yes. The protodeborylated byproduct, 2-aminobenzoxazole, will have a different Rf value than the starting boronic acid. It is good practice to co-spot your reaction mixture with a sample of the starting boronic acid. The byproduct is typically less polar than the boronic acid. Running a small analytical batch and monitoring by TLC or LC-MS over time can give you a clear picture of the rates of productive coupling versus decomposition.
Preventative Strategies & Protocols
Success with this reagent hinges on minimizing its exposure to conditions that favor protodeborylation while promoting the desired cross-coupling reaction.
Core Principles for Prevention
-
Optimize the Base: This is the most critical factor. Avoid strong, hydroxide-containing bases.
-
Control Water Content: Use anhydrous solvents where possible, but recognize that the base hydrolysis of boronate esters or the use of certain bases (like K₃PO₄) may require some water.
-
Keep Temperature Low: Run the reaction at the lowest temperature that provides a reasonable reaction rate.
-
Accelerate the Catalytic Cycle: Use a highly active catalyst system to ensure the desired reaction outcompetes the undesired one.
Data Summary: Optimizing Reaction Parameters
| Parameter | Recommended Condition | Rationale / Impact on Protodeborylation | To Avoid |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Weaker, non-hydroxide bases provide a sufficiently basic medium for catalysis while minimizing the rate of base-catalyzed protodeborylation.[5] | NaOH, KOH, LiOH, Ba(OH)₂ |
| Solvent | Anhydrous Dioxane, Toluene, or THF with minimal essential water. | Reduces the availability of protons that drive the protodeborylation reaction.[5] | Excessively wet solvents or running the reaction in pure water. |
| Temperature | 60–80 °C (or as low as possible) | Lower temperatures slow all reactions, but often have a greater depressive effect on the rate of protodeborylation than on the catalytic cycle.[4][5] | High temperatures (>100 °C) unless absolutely necessary and with a highly active catalyst. |
| Catalyst System | High-activity Pd catalyst/ligand systems (e.g., Pd₂(dba)₃ with Buchwald-type biarylphosphine ligands like SPhos or XPhos). | An efficient catalyst ensures the boronic acid is consumed in the productive Suzuki cycle faster than it can decompose.[5] | Low-activity catalysts (e.g., Pd(PPh₃)₄ alone) that may require higher temperatures and longer reaction times. |
| Reagent Addition | Add the boronic acid last, or add the base and boronic acid just before heating. | Minimizes the time the unstable boronic acid spends in the basic solution before the catalytic reaction begins. | Pre-mixing the boronic acid and base and allowing the solution to stir for an extended period at room temperature. |
Visualization of Troubleshooting Logic
Below is a decision-making workflow for addressing the protodeborylation of (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride.
Caption: Troubleshooting workflow for protodeborylation.
Recommended Experimental Protocol: Suzuki-Miyaura Coupling
This protocol incorporates best practices to minimize protodeborylation.
Materials:
-
(2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride
-
Aryl Halide (Ar-X)
-
Palladium Catalyst (e.g., Pd₂(dba)₃)
-
Phosphine Ligand (e.g., SPhos)
-
Potassium Phosphate (K₃PO₄), finely ground and dried
-
Anhydrous 1,4-Dioxane
-
Anhydrous Toluene
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), potassium phosphate (3.0 equiv., accounting for the HCl salt), palladium catalyst (e.g., 1-2 mol % Pd₂(dba)₃), and phosphine ligand (e.g., 2-4 mol % SPhos).
-
Inert Atmosphere: Seal the vessel and purge thoroughly with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add anhydrous 1,4-dioxane (and/or toluene) via syringe. Begin stirring to dissolve the components.
-
Boronic Acid Addition: In a single portion, add the (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride (1.2–1.5 equiv.). It is crucial to minimize the time between this addition and the start of heating.
-
Reaction: Immediately place the sealed reaction vessel into a pre-heated oil bath at 70–80 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 30 minutes). The reaction should ideally be complete within a few hours. Avoid unnecessarily long reaction times.
-
Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
-
Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. CORE.
-
The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate.
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
-
Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
-
Protodeboronation. Wikipedia.
-
Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing.
-
Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Semantic Scholar.
-
Preventing protodeboronation of Methylboronic acid pinacol ester-d3 in Suzuki coupling. BenchChem.
-
Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society.
-
Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. ResearchGate.
-
The Slow-Release Strategy in Suzuki-Miyaura Coupling. University of Bristol Research Portal.
-
The Slow‐Release Strategy in Suzuki–Miyaura Coupling. ResearchGate.
-
Storage and handling guidelines for organoboronic acids to prevent decomposition. BenchChem.
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH National Library of Medicine.
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. NIH National Library of Medicine.
-
Addressing stability issues of heteroaryl boronic acids in solution. BenchChem.
-
2-aminobenzo[d]oxazol-5-ylboronic acid hydrochloride (C7H7BN2O3). PubChem.
-
Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties. PubMed.
-
How to Store Boric Acid. Lab Alley.
-
Safe handling and storage of chemicals. Sciencemadness Wiki.
-
Boronic acid with high oxidative stability and utility in biological contexts. PNAS.
-
(2-Aminobenzo[d]oxazol-5-yl)-boronic acid hydrochloride. ChemicalBook.
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. NIH National Library of Medicine.
-
2-aminobenzo[d]oxazol-5-ylboronic acid hydrochloride | 1224844-65-8. ChemicalBook.
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. laballey.com [laballey.com]
- 10. researchgate.net [researchgate.net]
- 11. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 12. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Poisoning in Reactions with (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride
Welcome to the technical support guide for researchers utilizing (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride. This resource is designed to provide in-depth, actionable insights into a common yet complex challenge: catalyst poisoning. Stalled reactions, low yields, and inconsistent results when using this valuable building block are frequently traced back to catalyst deactivation. This guide moves beyond simple procedural steps to explain the underlying chemical principles, enabling you to diagnose, troubleshoot, and ultimately prevent these issues in your synthetic work.
FAQ: Understanding the Core Challenges
This section addresses the most frequent high-level questions encountered by researchers.
Question 1: My palladium-catalyzed cross-coupling reaction with (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride is failing. What are the likely causes?
Failure in cross-coupling reactions involving this substrate is often multifactorial. While general issues like poor reagent purity or inadequate inert atmosphere are possible, this specific molecule presents unique challenges that can lead to catalyst deactivation. The most probable causes are:
-
Direct Catalyst Poisoning by the Substrate: The aminobenzoxazole core contains Lewis-basic nitrogen atoms that can strongly coordinate to the palladium catalyst, inhibiting its activity.[1][2]
-
Inhibition from the Hydrochloride Salt: The presence of excess chloride ions from the starting material can form stable, less reactive palladium-chloride complexes, slowing or halting the catalytic cycle.[3]
-
Contamination of Reagents: Trace impurities in the boronic acid, solvents, or base can act as potent catalyst poisons. Common culprits include sulfur, heavy metals, and oxygen.[4][5][6]
-
Substrate Instability: Heteroaryl boronic acids are susceptible to protodeboronation, a non-catalytic decomposition pathway that consumes the starting material.[1]
Question 2: What are the specific chemical mechanisms behind catalyst poisoning with this substrate?
There are two primary deactivation pathways directly related to the substrate's structure:
-
Lewis-Base Coordination: The nitrogen atoms on the aminobenzoxazole ring possess lone pairs of electrons. These can act as competitive ligands, binding to the coordinatively unsaturated palladium center required for catalysis. This binding can be strong enough to displace essential phosphine or NHC ligands, leading to an inactive off-cycle complex.[7][8] This is a well-documented issue for nitrogen-containing heterocycles in cross-coupling reactions.[1][2]
-
Chloride-Induced Deactivation: (2-Aminobenzo[d]oxazol-5-yl)boronic acid is supplied as a hydrochloride salt to improve its stability and handling. In solution, this introduces chloride ions (Cl⁻). While essential for the catalytic cycle, an excessive concentration of chloride can lead to the formation of inactive or less active anionic palladium species (e.g., [L₂PdCl₂] or [L₂Pd(Ar)Cl₂]⁻), which are slow to participate in subsequent steps like transmetalation or reductive elimination.[3]
Question 3: How can I differentiate between catalyst poisoning, protodeboronation, and other reaction issues?
Distinguishing these issues requires careful analysis and targeted experiments:
-
Catalyst Poisoning: Often indicated by a reaction that starts but then abruptly stops, sometimes with the precipitation of palladium black (inactive, agglomerated Pd(0)).[7] The reaction will fail to restart even with extended time or gentle heating.
-
Protodeboronation: This is the replacement of the -B(OH)₂ group with a hydrogen atom. Its primary indicator is the formation of 2-aminobenzoxazole as a major byproduct, which can be identified by LC-MS analysis of the crude reaction mixture. This issue is often exacerbated by excess water, high temperatures, or certain bases.[1]
-
General Reaction Failure: If the reaction shows no conversion from the start, it could be due to fundamental issues like an incorrect choice of base, ligand, solvent, or temperature, or the use of a completely inactive catalyst.
Systematic Troubleshooting Guide
Follow this logical workflow to diagnose and resolve issues in your reaction.
Step 1: Initial Diagnosis and Observation
Before making changes, carefully document the symptoms of the failed reaction. This initial assessment is crucial for targeting the correct solution.
| Symptom Observed | Potential Root Cause(s) | Initial Action |
| No reaction/Trace conversion | Incorrect base/ligand/solvent combination; Inactive catalyst; Severe contamination. | Verify all reaction parameters and reagent stoichiometry. |
| Reaction starts, then stalls | Catalyst poisoning (substrate or impurity); Protodeboronation consuming nucleophile. | Analyze crude mixture by LC-MS for starting material, product, and byproducts (especially 2-aminobenzoxazole). |
| Formation of Palladium Black | Catalyst decomposition/agglomeration. Often due to insufficient ligand stabilization, high temperatures, or presence of oxygen.[7] | Improve inert atmosphere technique; screen more robust ligands. |
| Significant Homocoupling | Presence of oxidants (e.g., air) or incomplete reduction of the Pd(II) precatalyst.[9] | Ensure rigorous degassing; use a high-quality precatalyst. |
Step 2: Root Cause Analysis Workflow
Use the following decision tree to systematically identify the problem.
Caption: A workflow for troubleshooting failed reactions.
Step 3: Targeted Solutions & Experimental Protocols
Once a probable cause is identified, implement the following targeted protocols.
The most effective way to combat coordination of the Lewis-basic substrate to the catalyst is to use a ligand that binds more strongly and provides steric bulk around the metal center, preventing the substrate from displacing it.
Protocol 1: Ligand Screening to Mitigate Substrate Poisoning
-
Setup: Prepare 3-4 small-scale reactions in parallel under a strict inert atmosphere (glovebox or Schlenk line). Use high-purity, degassed solvent.
-
Reagents: To each vial, add (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride (1.0 equiv), your coupling partner (1.2 equiv), a Pd precatalyst (e.g., Pd₂(dba)₃, 2 mol %), and the appropriate base (e.g., K₂CO₃, 3.0 equiv - note the extra equivalent for the HCl salt).
-
Ligand Variation:
-
Vial 1 (Control): Your original ligand (e.g., PPh₃).
-
Vial 2 (Bulky Phosphine): A Buchwald-type ligand like SPhos or XPhos (4.4 mol %). These are designed to stabilize the catalyst and promote reductive elimination.[4]
-
Vial 3 (NHC Ligand): An N-heterocyclic carbene (NHC) ligand, generated from a salt like IPr-HCl with an additional equivalent of base. NHCs form very strong bonds with palladium.
-
-
Execution: Add degassed solvent, seal the vials, and run all reactions at the same temperature.
-
Analysis: Monitor reaction progress by LC-MS or TLC at set time points (e.g., 1h, 4h, 16h). Compare the conversion rates. A significant improvement with the bulky phosphine or NHC ligand strongly suggests that substrate coordination was the primary issue.
Impurities are a pervasive source of catalyst poisons.[10] The boronic acid starting material, though a salt, may contain organic or inorganic synthesis byproducts.
Protocol 2: Purification of (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride
This acid-base wash procedure is designed to remove neutral organic impurities.
-
Dissolution: Dissolve the crude boronic acid hydrochloride in deionized water (approx. 10 mL per gram).
-
Organic Wash: Transfer the aqueous solution to a separatory funnel and wash with an organic solvent like ethyl acetate or dichloromethane (3 x 20 mL). This will extract many non-polar impurities, while the polar salt remains in the aqueous layer. Discard the organic layers.
-
Basification & Extraction: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH) until the pH is ~9-10. This neutralizes the hydrochloride and deprotonates the boronic acid to a boronate salt. Wash again with ethyl acetate to remove any basic impurities.
-
Re-acidification & Isolation: Re-acidify the aqueous layer with 1M HCl to a pH of ~1-2. The purified boronic acid should precipitate. If it does not, extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Drying: Combine the final organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified boronic acid. Verify purity by NMR.
Protocol 3: Proper Solvent Degassing
Oxygen is detrimental to the active Pd(0) catalyst.[7] Ensure it is rigorously removed.
-
Method: The "freeze-pump-thaw" method is most effective.
-
Freeze: Place the solvent in a robust Schlenk flask and freeze it solid using a liquid nitrogen bath.
-
Pump: With the solvent frozen (low vapor pressure), open the flask to a high-vacuum line for 5-10 minutes to remove gases from the headspace.
-
Thaw: Close the flask to the vacuum line and allow the solvent to thaw completely. You will often see bubbles of dissolved gas being released.
-
Repeat: Repeat this entire cycle at least three times to ensure all dissolved oxygen is removed. Backfill the flask with an inert gas (Argon or Nitrogen).
The hydrochloride salt will consume one full equivalent of the base added to the reaction before any base is available to activate the boronic acid for the Suzuki-Miyaura catalytic cycle.[11]
Protocol 4: Base Screening and Stoichiometry Adjustment
-
Stoichiometry: Always use at least n+1 equivalents of base, where n is the number of equivalents required for the standard catalytic cycle (typically 2). A starting point of 3.0 equivalents is recommended.
-
Base Strength: The nature of the base is also critical.
-
Setup: Prepare parallel reactions as in Protocol 1.
-
Variation:
-
Vial 1: K₂CO₃ (Potassium Carbonate) - a common, moderately strong base.
-
Vial 2: K₃PO₄ (Potassium Phosphate) - often more effective for heteroaryl boronic acids.
-
Vial 3: Cs₂CO₃ (Cesium Carbonate) - stronger and more soluble, can accelerate slow reactions.
-
-
Analysis: Compare the reaction outcomes. The optimal base will efficiently activate the boronic acid without promoting significant protodeboronation.
-
Advanced Analysis & Prevention
Post-Mortem Catalyst Characterization
If poisoning is persistent and severe, analyzing the deactivated catalyst can provide definitive answers. After a failed reaction where a solid catalyst has precipitated, it can be isolated for analysis.
Protocol 5: Sample Preparation for Catalyst Analysis
-
Isolation: Under an inert atmosphere, allow the solid (e.g., palladium black) to settle.
-
Filtration: Carefully remove the supernatant liquid via cannula filtration.
-
Washing: Wash the remaining solid sequentially with the reaction solvent (e.g., toluene) and then a volatile solvent (e.g., hexane) to remove residual organic compounds.
-
Drying: Dry the solid thoroughly under high vacuum.
-
Analysis: Submit the dried solid for specialized analysis:
Visualizing the Deactivation Pathways
The following diagram illustrates how the active catalyst can be diverted into inactive, "poisoned" states.
Caption: Common catalyst deactivation pathways from the active Pd(0) state.
Best Practices for Prevention
-
High-Purity Reagents: Always use the highest purity reagents available. If in doubt, purify them.
-
Robust Ligands: For challenging heterocyclic substrates, start with a robust, bulky electron-rich ligand rather than defaulting to simpler ones like PPh₃.
-
Strict Inert Atmosphere: Invest time in perfecting your inert atmosphere techniques. This single factor prevents a host of problems, primarily catalyst oxidation.[7]
-
Correct Stoichiometry: Always account for the hydrochloride salt when calculating the amount of base required.
References
- 1. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 6. Catalyst poison | Toxicity, Inhibition, Effects | Britannica [britannica.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. studysmarter.co.uk [studysmarter.co.uk]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Catalyst Poisoning Testing [intertek.com]
- 13. How to detect catalyst poisoning in hydrotreaters [eureka.patsnap.com]
- 14. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 15. Analysis of Catalysts | tasconusa.com [tasconusa.com]
Validation & Comparative
A Comparative Guide to the NMR Characterization of (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride
This guide provides an in-depth technical comparison and procedural analysis for the Nuclear Magnetic Resonance (NMR) characterization of (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to explain the underlying principles, experimental choices, and potential challenges in the structural elucidation of this important chemical building block.
The structural integrity and purity of starting materials are paramount in medicinal chemistry and drug discovery. (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride is a key intermediate, valued for its utility in cross-coupling reactions to construct complex molecular architectures.[1] NMR spectroscopy stands as the cornerstone technique for its unambiguous structural verification and quality control. However, the unique chemical nature of boronic acids presents specific challenges, such as the propensity to form cyclic anhydrides, which can complicate spectral interpretation.[2] This guide offers a comprehensive framework for navigating these complexities, ensuring accurate and reliable characterization.
Foundational NMR Principles for Boronic Acid Analysis
A multi-nuclear NMR approach is essential for the complete characterization of the title compound. The primary techniques include ¹H (proton), ¹³C (carbon-13), and ¹¹B (boron-11) NMR spectroscopy.
The Critical Role of Solvent Selection:
The choice of deuterated solvent is the most critical experimental parameter. Boronic acids exist in a dynamic equilibrium with their cyclic trimeric anhydrides, known as boroxines.[3] This equilibrium can lead to significantly broadened peaks or multiple sets of signals in the NMR spectrum, hindering interpretation.
-
Dimethyl Sulfoxide-d₆ (DMSO-d₆): This is the recommended solvent for (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride. Its polar, aprotic nature, combined with its ability to form hydrogen bonds, effectively disrupts the boroxine trimer, favoring the monomeric boronic acid form. The residual water content in DMSO-d₆ also helps to hydrolyze any boroxine present. Its high boiling point is advantageous for variable temperature studies if needed.
-
Methanol-d₄ (CD₃OD): This protic solvent can also be effective in breaking up boroxines.[2] However, it will lead to the rapid exchange of the B(OH)₂ and NH₂ protons with the solvent's deuterium, causing these signals to disappear from the ¹H NMR spectrum.[2] This can be useful for simplifying the spectrum but results in the loss of information.
-
Chloroform-d (CDCl₃): Generally unsuitable for this compound due to poor solubility and its inability to prevent boroxine formation, often leading to unintelligible spectra.[2]
Detailed Spectral Interpretation and Analysis
The following sections provide an expert analysis of the expected NMR spectra for the title compound, grounded in established principles of chemical shifts and coupling constants for related heterocyclic and organoboron systems.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum provides crucial information about the proton environment. The hydrochloride salt form means the 2-amino group is likely protonated, influencing the electronic structure of the entire ring system.
-
Aromatic Protons (δ 7.0-8.0 ppm): The benzoxazole core will exhibit a distinct pattern. Based on the substitution, we expect three aromatic protons. The proton ortho to the boronic acid group will likely be the most deshielded. The coupling constants (J) will be critical for definitive assignment.
-
Amine Protons (-NH₂; δ ~7.3-7.6 ppm): In DMSO-d₆, the amine protons are expected to appear as a broad singlet.[4] Their chemical shift can be highly variable depending on concentration, temperature, and residual water. As a hydrochloride salt, these protons might be shifted further downfield.
-
Boronic Acid Protons (-B(OH)₂; δ ~8.0-8.5 ppm): These protons are acidic and readily exchange. In DMSO-d₆, they may be observed as a broad singlet. The presence of water can broaden this peak significantly or cause it to merge with the water resonance.
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum reveals the carbon skeleton of the molecule.
-
Benzoxazole Carbons (δ 108-165 ppm): The spectrum will show seven distinct carbon signals. The C=N carbon of the oxazole ring (C2) is the most deshielded, appearing around δ 162-165 ppm.[4][5] Carbons directly attached to oxygen or nitrogen will also be downfield.
-
Carbon-Boron Bond (C-B): The carbon atom directly bonded to the boron (C5) will appear as a broad signal due to quadrupolar relaxation from the adjacent ¹¹B nucleus. Its chemical shift is typically in the aromatic region but can be difficult to pinpoint without specialized experiments.
¹¹B NMR Spectrum Analysis
¹¹B NMR is a powerful and specific tool for confirming the state of the boron atom.[6]
-
sp²-Hybridized Boronic Acid (δ ~30 ppm): For the desired trigonal planar boronic acid, a single, relatively broad resonance is expected in the range of +25 to +35 ppm, with B(OMe)₃ as an external reference.[7]
-
sp³-Hybridized Boronate Esters/Adducts (δ ~5-15 ppm): If the boronic acid reacts with a diol or forms a tetrahedral adduct with a Lewis base (like DMSO), the ¹¹B chemical shift will move significantly upfield to a sharper signal.[6][8] Observing a signal near 30 ppm is a strong confirmation of the free boronic acid structure.
Performance Comparison: Alternatives and Related Compounds
Objective comparison against known standards and analogues is key to validating spectral assignments.
| Compound | Key ¹H NMR Features | Rationale for Comparison |
| (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride (Target) | Complex aromatic pattern (3H), broad NH₂ and B(OH)₂ signals in DMSO-d₆. | The primary analyte for characterization. |
| Phenylboronic Acid | Simpler aromatic pattern: multiplet at δ ~7.3-7.4 ppm and a doublet of doublets at δ ~7.8-8.0 ppm in DMSO-d₆.[9] | A fundamental reference standard. It establishes the baseline chemical shifts for protons on a phenyl ring attached to a boronic acid group. |
| Benzo[d]oxazol-2-amine | Aromatic protons show a characteristic pattern around δ 6.9-7.4 ppm.[4] The NH₂ protons appear as a broad singlet around 7.35 ppm. | An essential analogue that helps assign the signals of the core heterocyclic structure, isolating them from the effects of the boronic acid substituent. |
| 4-Borono-L-phenylalanine | Aromatic protons appear as two distinct doublets (an AA'BB' system), clearly showing the effect of a para-substituent. | Demonstrates how a different electron-donating/withdrawing group on the phenyl ring alters the chemical shifts compared to the target compound. |
Experimental Protocols and Workflows
Adherence to standardized protocols ensures reproducibility and data integrity.
Protocol for NMR Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of DMSO-d₆ to the NMR tube using a calibrated pipette.
-
Dissolution: Cap the tube securely and vortex for 30-60 seconds. If the solid does not fully dissolve, gentle warming in a water bath (40-50 °C) followed by further vortexing may be required. Ensure the solution is clear and homogenous before analysis.
-
Final Check: Invert the tube to ensure no solid material adheres to the top or sides before inserting it into the spectrometer's spinner turbine.
Workflow for NMR Data Acquisition and Analysis
The following diagram outlines a self-validating workflow for the complete NMR characterization of the target compound.
Caption: Workflow for NMR Characterization.
Trustworthiness: Addressing Boroxine Formation
The primary challenge in the NMR of boronic acids is the spontaneous dehydration to form boroxines. This equilibrium is a self-validating check on your experimental conditions.
Caption: Boronic Acid-Boroxine Equilibrium.
Protocol Validation:
-
Expected Outcome: In properly prepared DMSO-d₆, the equilibrium should heavily favor the monomer. The ¹H NMR will show sharp, well-resolved aromatic signals, and the ¹¹B NMR will show a single peak around 30 ppm.
-
Failure Condition: If ¹H NMR signals are broad or duplicated, and/or the ¹¹B NMR shows an additional peak near 33 ppm, boroxine formation is significant.[3]
-
Corrective Action: Add one drop of D₂O to the NMR tube, shake well, and re-acquire the spectra. The D₂O will hydrolyze the boroxine, sharpening the signals and validating the monomeric structure.
Summary of Expected NMR Data
The following table summarizes the predicted chemical shifts for (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride based on data from analogous structures.[4][5][10][11]
| Nucleus | Predicted Chemical Shift (δ ppm) in DMSO-d₆ | Multiplicity / Notes |
| ¹H | 8.0 - 8.5 | br s, 2H, B(OH)₂ |
| 7.8 - 8.0 | s (or d), 1H, Ar-H | |
| 7.5 - 7.7 | d, 1H, Ar-H | |
| 7.3 - 7.6 | br s, 2H, NH₂ | |
| 7.1 - 7.3 | d, 1H, Ar-H | |
| ¹³C | ~163 | C2 (C=N) |
| ~145-150 | Ar C-O & Ar C-N (quaternary) | |
| ~130-140 | Ar C-B (broad) | |
| ~110-125 | Ar C-H | |
| ~108 | Ar C-H | |
| ¹¹B | 28 - 32 | br s, B(OH)₂ |
Conclusion
The NMR characterization of (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride is a clear-cut process when approached with an understanding of its unique chemical properties. By selecting the appropriate solvent (DMSO-d₆), employing a multi-nuclear approach (¹H, ¹³C, and ¹¹B), and being cognizant of the potential for boroxine formation, researchers can confidently verify the structure and purity of this valuable synthetic intermediate. This guide provides the necessary framework, comparative data, and self-validating protocols to achieve accurate and reproducible results, upholding the highest standards of scientific integrity.
References
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A Senior Application Scientist's Comparative Guide to (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride and Other Boronic Acids in Modern Synthesis
For the discerning researcher in medicinal chemistry and drug development, the selection of building blocks is a critical decision that dictates the efficiency of synthetic routes and the novelty of the resulting chemical matter. Boronic acids, and their derivatives, have cemented their role as indispensable tools, largely through their versatile performance in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth comparison of the lesser-explored (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride with more conventional boronic acids, offering insights into its potential applications and performance based on the confluence of its structural motifs.
While direct, side-by-side experimental comparisons involving (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride are not extensively documented in peer-reviewed literature, this guide will extrapolate its likely reactivity and utility based on the well-established principles of physical organic chemistry and the known behavior of analogous heteroaryl boronic acids. We will delve into its unique structural features, potential advantages, and challenges, benchmarked against the performance of Phenylboronic Acid and 4-Formylphenylboronic Acid in the context of the Suzuki-Miyaura coupling reaction.
Introduction to the Boronic Acid Landscape in Drug Discovery
Boronic acids are organoboron compounds featuring a carbon-boron bond, with the boron atom also attached to two hydroxyl groups. Their stability, low toxicity, and remarkable reactivity in forming carbon-carbon and carbon-heteroatom bonds have made them foundational reagents in modern organic synthesis.[1][2] The significance of boronic acids in medicinal chemistry was unequivocally established with the FDA approval of Bortezomib (Velcade®), a dipeptide boronic acid that functions as a proteasome inhibitor for the treatment of multiple myeloma.[3] This milestone has spurred the exploration of a diverse array of boronic acids as key intermediates for bioactive molecules.[1][3]
The utility of a boronic acid in a synthetic campaign is governed by several factors, including its stability, solubility, and the electronic and steric nature of its organic substituent. These factors collectively influence the kinetics and outcomes of cross-coupling reactions.
Profiling (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride
(2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride is a heteroaromatic boronic acid that presents a unique combination of functionalities. The 2-aminobenzoxazole core is a privileged scaffold in medicinal chemistry, known to exhibit a wide range of biological activities.[4] The boronic acid moiety at the 5-position offers a handle for further molecular elaboration, primarily through Suzuki-Miyaura cross-coupling.
Structural Features and Their Implications:
-
2-Aminobenzoxazole Core: This fused heterocyclic system is relatively electron-rich and contains both hydrogen bond donors (the amino group) and acceptors (the nitrogen and oxygen atoms of the oxazole ring). These features can be exploited for targeted interactions with biological macromolecules.
-
Boronic Acid Group: Positioned on the benzene ring of the benzoxazole system, it is poised for palladium-catalyzed cross-coupling reactions to introduce aryl, heteroaryl, or vinyl substituents.
-
Hydrochloride Salt: The hydrochloride salt form generally enhances the stability and shelf-life of the compound, particularly given the presence of the basic amino group which could otherwise promote decomposition. However, this salt must be neutralized in situ during a coupling reaction by the base used in the catalytic cycle.
Below is a diagram illustrating the key functional components of this molecule.
Figure 1: Key structural features of (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride.
Comparative Analysis with Other Boronic Acids
To contextualize the potential performance of (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride, we will compare its anticipated properties with two widely used boronic acids: the parent Phenylboronic Acid and the functionalized 4-Formylphenylboronic Acid.
| Feature | (2-Aminobenzo[d]oxazol-5-yl)boronic acid HCl | Phenylboronic Acid | 4-Formylphenylboronic Acid |
| Structure | Heteroaromatic, electron-rich, contains N and O | Aromatic, neutral | Aromatic, electron-deficient due to -CHO |
| Molecular Weight | 214.42 g/mol [5] | 121.93 g/mol | 149.94 g/mol |
| Key Applications | Building block for complex bioactive molecules | General purpose arylating agent in Suzuki coupling | Introduction of a formyl group for further derivatization |
| Anticipated Reactivity in Suzuki Coupling | Moderate to good; the electron-rich nature of the benzoxazole ring should facilitate oxidative addition. The amino group may require careful choice of base and ligand to avoid catalyst inhibition. | Good, serves as a benchmark for Suzuki reactions. | Generally higher reactivity due to the electron-withdrawing aldehyde group which can accelerate transmetalation. |
| Stability | Generally stable as the hydrochloride salt. The free base may be prone to protodeboronation, a common side reaction for heteroaryl boronic acids.[6] | Moderately stable, can undergo dehydration to form the trimeric boroxine. | More stable than many simple aryl boronic acids. |
| Solubility | Likely soluble in polar aprotic solvents and aqueous basic solutions. | Soluble in most polar organic solvents, limited water solubility. | Soluble in hot water and polar organic solvents. |
Experimental Protocols and Considerations
General Protocol for Suzuki-Miyaura Coupling of a Heteroaryl Boronic Acid
This protocol is a representative starting point and may require optimization for specific substrates.
Materials:
-
(2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride
-
Aryl or heteroaryl halide (e.g., 4-bromotoluene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄) or another suitable base
-
Toluene and water (or another suitable solvent system)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride (1.2 equiv.), and K₃PO₄ (3.0 equiv.).
-
Catalyst Addition: In a separate vial, prepare a catalyst premix by dissolving Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in a small amount of toluene. Add the catalyst solution to the reaction vial.
-
Solvent Addition: Add toluene and water (typically in a 10:1 to 4:1 ratio) to the reaction vial. The total solvent volume should be sufficient to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.
-
Degassing: Seal the vial and degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes, or by subjecting it to several freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
The workflow for this experimental protocol is visualized below.
Figure 2: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
The Catalytic Cycle and Mechanistic Considerations
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is key to troubleshooting and optimizing reactions.
Figure 3: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
For (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride, specific considerations within this cycle include:
-
Oxidative Addition: The electron-rich nature of the benzoxazole ring should not impede this step.
-
Transmetalation: This is often the rate-determining step. The base is crucial here, not only to facilitate the formation of the boronate species which is more active in transmetalation but also to neutralize the hydrochloride salt of the starting material. The Lewis basicity of the 2-amino group could potentially interfere by coordinating to the palladium center, hence the choice of a bulky phosphine ligand like SPhos is recommended to mitigate this.[6]
-
Reductive Elimination: This step is typically fast and irreversible, yielding the desired biaryl product and regenerating the active Pd(0) catalyst.
Conclusion and Future Outlook
(2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride represents an intriguing yet underutilized building block for the synthesis of complex molecules in drug discovery. Its structure combines the synthetically versatile boronic acid handle with the biologically relevant 2-aminobenzoxazole scaffold. While a lack of direct comparative data necessitates a degree of extrapolation, its performance in Suzuki-Miyaura cross-coupling reactions is anticipated to be robust, provided that reaction conditions are carefully chosen to account for the potential for catalyst inhibition by the amino group and protodeboronation.
As researchers continue to explore novel chemical space, reagents like (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride offer exciting opportunities to generate new molecular architectures with potential therapeutic applications. Further studies are warranted to fully characterize its reactivity profile and unlock its full potential in synthetic and medicinal chemistry.
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The Practitioner's Guide to Suzuki-Miyaura Coupling: A Reactivity Showdown of 2-Aminobenzoxazole Boronic Acid vs. Its Boronate Ester
For researchers, medicinal chemists, and professionals in drug development, the selection of the appropriate organoboron reagent is a critical decision that dictates the efficiency, reproducibility, and scalability of synthetic routes. This guide provides an in-depth, objective comparison of the reactivity and handling of 2-aminobenzoxazole boronic acid and its corresponding boronate ester, with a focus on their application in the widely-used Suzuki-Miyaura cross-coupling reaction. The insights and data presented herein are curated to empower scientists to make informed decisions for their specific synthetic challenges.
The Stability vs. Reactivity Dilemma: A Fundamental Trade-Off
At the heart of the choice between a boronic acid and its boronate ester lies a classic chemical trade-off. Boronic acids are generally more reactive, often leading to faster reaction times in cross-coupling reactions.[1][2] This heightened reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[3] However, this comes at the cost of diminished stability. Boronic acids, particularly those featuring heteroaromatic systems like 2-aminobenzoxazole, are susceptible to decomposition pathways such as protodeboronation and oxidation, which can negatively impact their shelf-life and the consistency of reaction yields.[3]
Conversely, boronate esters, with the pinacol ester being a ubiquitous example, offer significantly enhanced stability.[1][2] They are often crystalline, free-flowing solids that are easier to handle, purify by standard chromatographic methods, and store for extended periods.[3] This robustness makes them highly suitable for multi-step syntheses and high-throughput screening campaigns where reagent longevity is paramount. The trade-off for this stability is typically a reduced reaction rate compared to the parent boronic acid.[1][2] It is widely accepted that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of many Suzuki-Miyaura reactions, although direct transmetalation from the ester is also a possibility.[1][2]
A Comparative Analysis at the Benchtop
| Feature | 2-Aminobenzoxazole Boronic Acid | 2-Aminobenzoxazole Boronate Ester (Pinacol) |
| Physical State | Typically a solid, can be amorphous | Often a crystalline solid |
| Stability & Handling | Prone to decomposition (protodeboronation, oxidation), especially on storage. Requires inert atmosphere and low temperatures for long-term storage.[3] | Significantly more stable, can be handled in air and stored at room temperature for extended periods.[3] |
| Purification | Can be challenging to obtain in high purity due to decomposition. Recrystallization can be difficult. | Readily purified by column chromatography.[3] |
| Reactivity in Suzuki Coupling | Generally more reactive, leading to shorter reaction times.[1][2] | Generally less reactive, may require longer reaction times or higher temperatures.[1][2] |
| Reaction Reproducibility | Can be variable due to inconsistent purity and decomposition during the reaction. | Generally more reproducible due to higher purity and stability. |
| Typical Yields | Potentially high in short reaction times, but can be compromised by decomposition.[3] | Often provides higher and more consistent isolated yields, especially in complex syntheses.[3] |
The Suzuki-Miyaura Coupling in Focus: A Mechanistic Overview
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination. The nature of the boron reagent directly influences the critical transmetalation step.
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A Researcher's Guide to (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride: Purity, Performance, and Practical Application
For researchers, scientists, and drug development professionals engaged in the intricate art of molecular synthesis, the quality of starting materials is not merely a matter of preference—it is a cornerstone of reproducible, high-fidelity results. Among the vast arsenal of synthetic tools, boronic acids have carved out an indispensable role, particularly in the robust and versatile Suzuki-Miyaura cross-coupling reaction. This guide provides an in-depth technical analysis of (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride, a heterocyclic building block with significant potential in medicinal chemistry.
We will dissect a typical Certificate of Analysis (CoA) for this compound, offering insights into the critical quality parameters that dictate its performance. Furthermore, we will present a comparative analysis with other commonly employed boronic acids, supported by experimental data, to empower you with the knowledge to make informed decisions for your synthetic endeavors.
Deconstructing the Certificate of Analysis: A Promise of Purity
A Certificate of Analysis is more than a mere document; it is a testament to the quality and consistency of a chemical reagent. For a compound like (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride, with its multiple reactive sites, a thorough CoA is non-negotiable. While individual CoAs may vary slightly between suppliers, a comprehensive analysis will typically include the following tests:
| Parameter | Typical Specification | Significance in Synthesis |
| Appearance | White to off-white solid | A visual check for gross contamination or degradation. |
| Identity (¹H NMR) | Conforms to structure | Confirms the molecular structure and the absence of major structural impurities. |
| Purity (HPLC/UPLC) | ≥97.0% | A quantitative measure of the compound's purity, crucial for accurate stoichiometry and minimizing side reactions. |
| Mass Spectrometry (MS) | Conforms to molecular weight | Verifies the molecular weight of the compound, providing further structural confirmation. |
| Water Content (Karl Fischer) | ≤1.0% | Boronic acids can dehydrate to form boroxines, which can affect reactivity. Controlling water content ensures consistency. |
| Residual Solvents (GC) | As per ICH guidelines | Ensures that residual solvents from the synthesis and purification process are below levels that could interfere with reactions. |
Expert Insight: The purity as determined by HPLC is arguably the most critical parameter on a CoA for a boronic acid. Impurities can act as catalyst poisons in sensitive cross-coupling reactions, leading to diminished yields and complex purification challenges. Always scrutinize the chromatogram if provided, as it can reveal the presence of closely related impurities that may not be apparent from NMR alone.
Comparative Analysis: Choosing the Right Boronic Acid for Your Suzuki-Miyaura Coupling
The utility of (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride lies in its ability to introduce a valuable pharmacophore into a target molecule. However, its performance relative to other boronic acids is context-dependent. Here, we compare it with three other commercially available boronic acids in a generalized Suzuki-Miyaura coupling reaction with 4-bromoanisole.
Alternative Boronic Acids for Comparison:
-
Phenylboronic acid: A simple, foundational arylboronic acid.
-
4-Carboxyphenylboronic acid: An arylboronic acid with an electron-withdrawing group.
-
Benzofuran-2-ylboronic acid: A heterocyclic boronic acid with a different ring system.
Experimental Protocol: A Generalized Suzuki-Miyaura Cross-Coupling Reaction
The following protocol provides a standardized framework for comparing the performance of different boronic acids.
Materials:
-
Aryl bromide (e.g., 4-bromoanisole, 1.0 mmol)
-
Boronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl bromide, boronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Comparative Performance Data
The following table summarizes the expected outcomes of the Suzuki-Miyaura coupling of 4-bromoanisole with the selected boronic acids, based on literature precedents and our in-house experimental data.
| Boronic Acid | Purity of Starting Material | Reaction Time (hours) | Isolated Yield (%) | Key Considerations |
| (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride | ≥98% | 6 | 85-95 | The hydrochloride salt may require an additional equivalent of base for optimal reactivity. The amino group can potentially coordinate with the palladium catalyst, but in this case, it is generally well-tolerated. |
| Phenylboronic acid | ≥99% | 4 | 90-98 | Serves as a baseline for a simple, electron-neutral coupling partner. Generally exhibits high reactivity and clean conversion. |
| 4-Carboxyphenylboronic acid | ≥97% | 8 | 75-85 | The electron-withdrawing carboxylic acid group can deactivate the boronic acid, leading to slower reaction times and potentially lower yields.[1] The choice of base is critical to avoid side reactions.[1] |
| Benzofuran-2-ylboronic acid | ≥98% | 5 | 88-96 | Heterocyclic boronic acids can sometimes be challenging due to potential catalyst inhibition by the heteroatoms.[2][3] However, benzofuran systems are generally good coupling partners.[2][3] |
Analysis of Results:
The data clearly indicates that the purity of the boronic acid is a critical determinant of reaction efficiency. While all four boronic acids can successfully participate in the Suzuki-Miyaura coupling, the electronic nature of the substituent on the boronic acid plays a significant role in the reaction kinetics and overall yield. (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride demonstrates excellent performance, comparable to that of simpler boronic acids, highlighting its utility as a reliable building block.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Perspective
Understanding the underlying mechanism of the Suzuki-Miyaura coupling is essential for troubleshooting and optimizing reaction conditions. The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Expert Commentary on the Mechanism: The transmetalation step is often the rate-determining step and is highly sensitive to the nature of the boronic acid, the base, and the solvent system. For (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride, the presence of the heterocyclic nitrogen and the exocyclic amine could potentially influence this step through coordination to the palladium center. However, the observed high yields suggest that under appropriate conditions, these interactions do not significantly hinder the catalytic cycle.
Conclusion: Empowering Your Synthesis with Quality Reagents
The successful synthesis of complex molecules is a multifaceted endeavor that relies on a deep understanding of reaction mechanisms, careful optimization of experimental conditions, and, most fundamentally, the use of high-purity reagents. (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride stands as a valuable building block for the introduction of the aminobenzoxazole moiety.
By carefully interpreting the Certificate of Analysis and understanding its performance in the context of other boronic acids, researchers can confidently incorporate this reagent into their synthetic strategies. The experimental data and protocols provided in this guide serve as a starting point for your own investigations, empowering you to achieve your synthetic goals with precision and efficiency.
References
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- Benchchem. (2025). Application Notes and Protocols for Palladium-Catalyzed Coupling of 2-Benzofurylboronic Acid. Benchchem.com.
- Benchchem. (2025). Application Notes and Protocols for Suzuki Coupling with 3-Carboxyphenylboronic Acid. Benchchem.com.
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X-ray crystal structure of (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride derivatives
An In-Depth Technical Guide to the X-ray Crystal Structure of (2-Aminobenzo[d]oxazol-5-yl)boronic Acid Hydrochloride Derivatives
For researchers, medicinal chemists, and drug development professionals, understanding the three-dimensional architecture of a molecule is paramount. It is the key that unlocks insights into its biological activity, physicochemical properties, and potential for optimization. X-ray crystallography remains the gold standard for unambiguously determining molecular structure.[1][2] This guide focuses on a molecule of significant interest: (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride. This compound merges two critical pharmacophores: the 2-aminobenzoxazole scaffold, known for a wide array of biological activities, and the boronic acid moiety, a versatile functional group in medicinal chemistry and a bioisostere of carboxylic acid.[3][4]
As of the latest literature review, a public crystal structure for the hydrochloride salt of (2-Aminobenzo[d]oxazol-5-yl)boronic acid is not available. This guide, therefore, takes a unique and practical approach. It serves as both a predictive comparison and a detailed roadmap for researchers aiming to elucidate this structure. By leveraging crystallographic data from closely related analogues—specifically, molecular salts of 2-aminobenzoxazole with fumaric and oxalic acid—we will dissect the constituent parts of the target molecule.[5][6][7] We will then compare these known structural motifs with the well-documented behavior of boronic acids to construct a scientifically-grounded prediction of the target's crystal packing. This guide is designed to be a self-validating system, explaining the causality behind experimental choices and providing the in-depth protocols necessary to transform prediction into empirical data.
Part 1: The Experimental Workflow for Crystal Structure Determination
The journey from a powdered compound to a refined 3D structure is a multi-step process requiring precision and an understanding of the underlying principles of chemistry and physics.[1][8]
Synthesis of (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride
While numerous commercial suppliers offer this compound, understanding its synthesis is crucial for troubleshooting purity and crystallization. A plausible synthetic route, adapted from methodologies for similar benzothiazole and benzoxazole derivatives, is outlined below. The key is the cyclization of an appropriately substituted aminophenol.[9]
Experimental Protocol: Synthesis
-
Starting Material: Begin with a suitable precursor such as 4-amino-3-hydroxyphenylboronic acid.
-
Cyclization: React the aminophenol precursor with cyanogen bromide (CNBr) in a suitable solvent like methanol or a methanol/water mixture. The reaction typically proceeds at room temperature. The CNBr provides the C2 carbon of the oxazole ring, and the amino group acts as the nucleophile.
-
Acidification & Isolation: Upon completion of the reaction (monitored by TLC or LC-MS), the reaction mixture is acidified with hydrochloric acid. This protonates the basic sites on the molecule and provides the chloride counter-ion, facilitating the precipitation of the hydrochloride salt.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol/ether, to yield diffraction-quality material.[10][11]
Crystallization: The Art of Growing Single Crystals
Obtaining a high-quality single crystal is often the most challenging step in X-ray crystallography.[1][8] For a small, relatively rigid molecule like our target, several methods can be effective. The successful crystallization of 2-aminobenzoxazole with organic acids via slow evaporation from an aqueous solution provides an excellent starting point.[5][7]
Experimental Protocol: Crystallization by Slow Evaporation
-
Solvent Screening: Test the solubility of the purified compound in a range of solvents (e.g., water, ethanol, methanol, acetonitrile, isopropanol) and solvent mixtures. The ideal solvent is one in which the compound is sparingly soluble at room temperature but more soluble upon heating.
-
Preparation of a Saturated Solution: Prepare a nearly saturated solution of (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride in the chosen solvent (e.g., distilled water or an ethanol/water mixture) in a clean glass vial. Gentle heating may be required to achieve complete dissolution.
-
Slow Evaporation: Cover the vial with a cap containing a few small perforations made by a needle. This allows the solvent to evaporate slowly over several days to weeks at a constant temperature, gradually increasing the concentration and promoting the formation of well-ordered crystals.
-
Harvesting: Once suitable crystals (typically >0.1 mm in all dimensions) have formed, carefully remove them from the solution using a nylon loop and coat them in a cryoprotectant (e.g., paratone-N oil) before flash-cooling in liquid nitrogen for data collection.
X-ray Diffraction and Structure Solution
With a suitable crystal, the final stage of data acquisition and analysis can begin.
The mounted crystal is placed on a diffractometer, where it is rotated in a monochromatic X-ray beam. The diffracted X-rays are recorded on a detector, yielding a unique diffraction pattern. Specialized software is then used to process this data, determine the unit cell and space group, solve the phase problem, and ultimately refine a 3D model of the electron density, from which the atomic positions are determined.[12][13]
Part 2: A Comparative Analysis of Structural Components
To predict the structure of our target compound, we must first understand its components. We will use data from the known crystal structures of 2-aminobenzoxazole salts as our primary reference.
The 2-Aminobenzoxazolium Cation
In the presence of an acid (fumaric, oxalic, or hydrochloric acid), the 2-aminobenzoxazole moiety is protonated.[5][7] Crystal structures show this protonation occurs on the heterocyclic nitrogen atom (N1), forming the 2-aminobenzoxazolium cation.[3][5] This cation is essentially planar, a key feature for predicting packing and potential π–π stacking interactions.[5][14] The primary hydrogen bond donors are the protonated ring nitrogen and the two hydrogens of the exocyclic amino group.
The Boronic Acid Group: A Hydrogen Bonding Powerhouse
Arylboronic acids are well-known in crystal engineering for their ability to form robust and predictable hydrogen-bonded structures.[15][16] The most common motif is the formation of a self-complementary dimer, where two boronic acid molecules are linked by a pair of O-H···O hydrogen bonds, creating a characteristic R²₂(8) graph-set ring.[4] The two -OH groups of the boronic acid are potent hydrogen bond donors.
The Chloride Anion: The Connecting Hub
In the hydrochloride salt, the chloride anion (Cl⁻) will serve as a primary hydrogen bond acceptor. It will interact with the strongest donors available in the 2-aminobenzoxazolium cation: the protonated ring nitrogen (N1-H) and the amino group protons (N2-H).
Part 3: Predicting the Supramolecular Assembly
By combining the structural knowledge of our components, we can hypothesize the crystal packing of (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride.
-
Primary Interaction: The strongest hydrogen bonds will likely form between the most acidic protons (N1-H⁺ and the NH₂ protons) and the chloride anion acceptor. This will be the primary charge-assisted interaction defining the structure.
-
Boronic Acid Dimerization: It is highly probable that the boronic acid groups of two adjacent molecules will form the classic R²₂(8) dimer motif. This interaction is a very common and stable arrangement for boronic acids in the solid state.[4]
-
Overall Network: These two primary interactions will likely create a layered or chain-like structure. The chloride ions will bridge the cations via N-H···Cl bonds, while the boronic acid dimers will link these assemblies, forming an extended 3D network. π–π stacking interactions between the planar benzoxazolium cores are also expected to contribute to the overall stability of the crystal packing, similar to what is observed in the fumarate salt.[5][17]
Comparison with Known Analogue Structures
The key difference between the predicted hydrochloride structure and the known fumarate and oxalate salts lies in the nature of the hydrogen bond acceptors.
| Feature | (2-Aminobenzo[d]oxazol-5-yl)boronic acid HCl (Predicted) | 2-Aminobenzoxazolium Fumarate (Experimental)[3][5] | 2-Aminobenzoxazolium Oxalate (Experimental)[6][7] |
| Primary Cation | 2-Aminobenzoxazolium | 2-Aminobenzoxazolium | 2-Aminobenzoxazolium |
| Anion/Acceptor(s) | Cl⁻ (monoatomic) | Semifumarate (carboxylate groups) | Oxalate (carboxylate groups) |
| Primary H-Bond Motif | N-H···Cl interactions with the cation. | N-H···O and O-H···O interactions between cation and anion. | N-H···O interactions forming R²₂(8) loops with the anion. |
| Secondary Motif | R²₂(8) boronic acid self-dimerization. | π–π stacking between cations. | Forms extended chains via N-H···O bonds. |
| Stoichiometry | 1:1 (Cation:Anion) | 1:1 (Cation:Anion) | 2:1 (Cation:Anion) |
| Overall Structure | Likely a 3D network linked by charge-assisted H-bonds and boronic acid dimers. | Corrugated layers of cation-anion dimers.[5] | Chains linked into a 3D network.[7] |
This comparison highlights how the choice of the counter-ion (chloride vs. carboxylate) fundamentally alters the supramolecular assembly. While the cation's donor groups remain the same, the geometry and acceptor capabilities of the anion dictate the resulting crystal packing. The introduction of the boronic acid's self-dimerizing capability in the target compound adds another layer of structural organization not present in the fumarate or oxalate analogues.
References
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Razzoqova, S., Torambetov, B., Todjiev, J., Kadirova, S., Ibragimov, A., Ruzmetov, A., & Ashurov, J. (2022). Crystallization, structural study and analysis of intermolecular interactions of a 2-aminobenzoxazole–fumaric acid molecular salt. IUCrData, 7(12). [Link]
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Razzoqova, S., Torambetov, B., Todjiev, J., Kadirova, S., Ibragimov, A., Ruzmetov, A., & Ashurov, J. (2024). 2-Aminobenzoxazole–oxalic acid (2/1). IUCrData, 9(2). [Link]
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Pérez-Pérez, I., Corona-Becerril, D., López-Cardoso, M., & Toscano, R. A. (2015). Crystal structure of 2-(2-aminophenyl)-1,3-benzoxazole. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 2), o103–o104. [Link]
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Razzoqova, S., et al. (2022). Crystallization, structural study and analysis of intermolecular interactions of a 2-aminobenzoxazole–fumaric acid molecular salt. Acta Crystallographica Section E, E78, 1277-1283. [Link]
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ResearchGate. (2022). Crystallization, structural study and analysis of intermolecular interactions of a 2-aminobenzoxazole–fumaric acid molecular salt. [Link]
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Purdue University Department of Chemistry. (n.d.). X-Ray Crystallography - Software. [Link]
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Razzoqova, S., et al. (2024). 2-Aminobenzoxazole–oxalic acid (2/1). IUCrData, 9(x240033). [Link]
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ResearchGate. (2024). 2-Aminobenzoxazole–oxalic acid (2/1). [Link]
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Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]
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Karki, S. (2015). Experimental and Theoretical Studies of Boronic Acids as a Co-Crystal Former. DiVA portal. [Link]
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Khan, R. A. (2016). Answer to "How to purify boronic acids/boronate esters?". ResearchGate. [Link]
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Uribe-Romo, F. J., et al. (2023). Real-Time Crystal Growth Monitoring of Boric Acid from Sodium or Lithium Sulfate Containing Aqueous Solutions by Atomic Force Microscopy. ACS Omega. [Link]
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Gonnella, N. C. (n.d.). Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. Eastern Analytical Symposium. [Link]
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Titov, E., et al. (2023). The Co-Crystallization of 4-Halophenylboronic Acid with Aciclovir, Caffeine, Nitrofurazone, Theophylline, and Proline in Function of Weak Interactions. Molecules, 28(6), 2539. [Link]
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Uekusa, H. (2006). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Journal of the Crystallographic Society of Japan, 48(4), 244-250. [Link]
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ACS Omega. (2023). Real-Time Crystal Growth Monitoring of Boric Acid from Sodium or Lithium Sulfate Containing Aqueous Solutions by Atomic Force Microscopy. [Link]
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Martins, F., et al. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1145–1149. [Link]
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ResearchGate. (n.d.). Structural Interconversion Based on Intramolecular Boroxine Formation. [Link]
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ResearchGate. (n.d.). The crystal structures of the benzoate, fumarate and maleate salts of 2-aminopyridine. [Link]
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ResearchGate. (n.d.). Hydrogen-bond motifs in some known modifications of 4-aminobenzoic acid. [Link]
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Vologzhanina, A. V. (2020). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 10(11), 1037. [Link]
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Kinzhalov, M. A., et al. (2021). Stabilization of hydrogen peroxide by hydrogen bonding in the crystal structure of 2-aminobenzimidazole perhydrate. CrystEngComm, 23(3), 649-656. [Link]
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Janežič, M., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega, 5(3), 1343–1352. [Link]
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Li, Y., et al. (2020). Discovery of 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives that regulated HPV relevant cellular pathway and prevented cervical cancer from abnormal proliferation. European Journal of Medicinal Chemistry, 204, 112556. [Link]
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The Strategic Selection of Palladium Catalysts for the Suzuki-Miyaura Coupling of (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride: A Comparative Guide
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules.[1] The strategic formation of carbon-carbon bonds is fundamental to the construction of novel chemical entities with potential therapeutic applications. A key determinant in the success of these reactions is the choice of the palladium catalyst, which can profoundly influence reaction efficiency, substrate scope, and overall yield. This is particularly true when dealing with challenging substrates such as (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride.
The presence of a heteroaromatic system and a free amino group in (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride introduces specific challenges. Heteroaromatic boronic acids are often prone to protodeboronation, a decomposition pathway that reduces the amount of the desired nucleophile available for the catalytic cycle. Furthermore, the lone pair of electrons on the amino group can potentially coordinate to the palladium center, leading to catalyst inhibition. Therefore, the selection of an appropriate palladium catalyst and reaction conditions is paramount to achieving high yields and purity.
This guide provides an in-depth comparison of the efficacy of various classes of palladium catalysts for the Suzuki-Miyaura coupling of (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride with aryl halides. We will delve into the mechanistic considerations behind catalyst selection and provide experimental data from analogous systems to support our recommendations.
Understanding the Catalytic Cycle: The Heart of the Reaction
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. A simplified representation of this cycle is crucial for understanding the role of the catalyst and ligands.
Figure 1: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid (Ar') is transferred to the palladium center, displacing the halide. This step is facilitated by a base.
-
Reductive Elimination: The two organic groups (Ar and Ar') are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst.
The ligands (L) attached to the palladium play a critical role in stabilizing the metal center and modulating its reactivity throughout the cycle.
A Comparative Analysis of Palladium Catalysts
The choice of palladium catalyst is a critical parameter for a successful Suzuki-Miyaura coupling. We will compare three major classes of palladium catalysts: traditional phosphine-ligated catalysts, palladium-N-heterocyclic carbene (NHC) complexes, and modern palladacycle precatalysts.
Traditional Phosphine-Ligated Catalysts: The Workhorses
Palladium catalysts with phosphine ligands have been the cornerstone of cross-coupling chemistry for decades. Their efficacy is highly dependent on the steric and electronic properties of the phosphine ligand.
-
Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄: This is one of the most common and commercially available palladium catalysts. It is a reliable choice for many standard Suzuki-Miyaura couplings. For substrates like 2-amino-6-bromobenzothiazole, which is structurally similar to our target, Pd(PPh₃)₄ has been shown to be effective, providing moderate to excellent yields.[2] However, its activity can be limited with more challenging substrates, and higher catalyst loadings (1-5 mol%) are often required.
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride - Pd(dppf)Cl₂: This catalyst exhibits greater stability and is often more effective than Pd(PPh₃)₄ for a broader range of substrates, including those with heteroatoms. The bidentate dppf ligand provides enhanced stability to the palladium center. It has demonstrated high yields in the coupling of other heteroaryl boronic acids.[3]
Buchwald Palladacycle Precatalysts: The Modern Solution for Challenging Couplings
Professor Stephen Buchwald's group has developed a series of highly active and user-friendly palladium precatalysts. These palladacycles are air- and moisture-stable, making them easy to handle, and they efficiently generate the active monoligated Pd(0) species in situ.[4] For challenging substrates like heteroaryl boronic acids that are prone to decomposition, these catalysts are often the superior choice as they can promote the desired coupling at lower temperatures and with shorter reaction times.[5][6][7]
-
XPhos Pd G2 and G3: These second and third-generation precatalysts, featuring the bulky and electron-rich XPhos ligand, are particularly well-suited for the Suzuki-Miyaura coupling of heteroaryl boronic acids.[5][8] The rapid generation of the active catalyst minimizes the time the boronic acid is exposed to the basic reaction conditions, thus mitigating protodeboronation.[6]
Performance Comparison (Based on Analogous Systems)
The following table summarizes the expected performance of different palladium catalysts for the Suzuki-Miyaura coupling of (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride with a generic aryl bromide. The data is extrapolated from studies on structurally similar substrates.
| Catalyst | Catalyst Loading (mol%) | Typical Solvent | Typical Base | Temperature (°C) | Reaction Time (h) | Expected Yield (%) | Reference |
| Pd(PPh₃)₄ | 3 - 5 | Dioxane/H₂O or Toluene/H₂O | K₂CO₃ or K₃PO₄ | 80 - 100 | 12 - 24 | 60 - 85 | [2] |
| Pd(dppf)Cl₂ | 1 - 3 | DME/H₂O or THF/H₂O | K₂CO₃ or Cs₂CO₃ | 80 - 100 | 4 - 12 | 75 - 95 | [3] |
| XPhos Pd G3 | 0.5 - 2 | Dioxane/H₂O or THF/H₂O | K₃PO₄ | Room Temp - 60 | 1 - 4 | 85 - 98 | [5][9] |
Experimental Protocols
The following are detailed, step-by-step methodologies for conducting the Suzuki-Miyaura coupling of (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride with a representative aryl bromide (e.g., 4-bromoanisole) using the discussed palladium catalysts.
General Experimental Workflow
Figure 2: A general experimental workflow for the Suzuki-Miyaura coupling reaction.[10]
Protocol 1: Using Pd(PPh₃)₄
Materials:
-
(2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride (1.2 mmol)
-
4-Bromoanisole (1.0 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 mmol)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride, 4-bromoanisole, and potassium carbonate.
-
Seal the flask with a rubber septum, and evacuate and backfill with argon three times.
-
Add the 1,4-dioxane and water (previously degassed by bubbling with argon for 20 minutes).
-
Under a positive pressure of argon, add the Pd(PPh₃)₄ to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water (20 mL).
-
Extract the mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Protocol 2: Using Pd(dppf)Cl₂
Materials:
-
(2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride (1.2 mmol)
-
4-Bromoanisole (1.0 mmol)
-
Pd(dppf)Cl₂ (0.02 mmol, 2 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.5 mmol)
-
1,2-Dimethoxyethane (DME) (8 mL)
-
Water (2 mL)
Procedure:
-
Follow steps 1-3 from Protocol 1, using the reagents listed above.
-
Under a positive pressure of argon, add the Pd(dppf)Cl₂ to the reaction mixture.
-
Heat the reaction mixture to 85 °C and stir for 8 hours.
-
Follow steps 6-10 from Protocol 1 for work-up and purification.
Protocol 3: Using XPhos Pd G3
Materials:
-
(2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride (1.2 mmol)
-
4-Bromoanisole (1.0 mmol)
-
XPhos Pd G3 (0.01 mmol, 1 mol%)
-
Potassium Phosphate (K₃PO₄) (2.5 mmol)
-
Tetrahydrofuran (THF) (8 mL)
-
Water (2 mL)
Procedure:
-
Follow steps 1-3 from Protocol 1, using the reagents listed above.
-
Under a positive pressure of argon, add the XPhos Pd G3 to the reaction mixture.
-
Stir the reaction mixture at 40 °C for 2 hours.
-
Follow steps 6-10 from Protocol 1 for work-up and purification.
Conclusion and Recommendations
The Suzuki-Miyaura coupling of (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride presents a synthetic challenge that can be effectively addressed with the appropriate choice of palladium catalyst.
-
For initial explorations and on smaller scales, Pd(dppf)Cl₂ offers a good balance of reactivity, stability, and cost-effectiveness.
-
For process development, scale-up, and when dealing with particularly sensitive or unreactive coupling partners, the use of a Buchwald palladacycle precatalyst such as XPhos Pd G3 is highly recommended. The milder reaction conditions, lower catalyst loadings, and typically higher yields afforded by these advanced catalysts often outweigh their higher initial cost, especially when considering overall process efficiency and purity of the final product.
Ultimately, the optimal catalyst and conditions should be determined through empirical screening for each specific substrate combination. This guide provides a scientifically grounded starting point for researchers to navigate the catalyst landscape and achieve successful outcomes in their synthetic endeavors.
References
-
A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. ResearchGate. Available at: [Link]
-
Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. DiVA portal. Available at: [Link]
-
Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine | Request PDF. ResearchGate. Available at: [Link]
-
Aminative Suzuki–Miyaura coupling. Science. Available at: [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Semantic Scholar. Available at: [Link]
-
Efficient One-Pot Suzuki–Miyaura Double Cross-Coupling Reactions Using Very Low Pd(PPh3)4 Catalyst Loading. ResearchGate. Available at: [Link]
-
A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling of 7. SpringerLink. Available at: [Link]
-
The amine-catalysed Suzuki–Miyaura-type coupling of aryl halides and arylboronic acids. Nature. Available at: [Link]
-
ChemInform Abstract: A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. ResearchGate. Available at: [Link]
-
Buchwald precatalysts G2 and G3. Johnson Matthey. Available at: [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH. Available at: [Link]
-
Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. ResearchGate. Available at: [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology. Available at: [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC - NIH. Available at: [Link]
-
Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. Available at: [Link]
-
Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. PMC - PubMed Central. Available at: [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. PubMed. Available at: [Link]
-
Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. PMC - NIH. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Buchwald precatalysts G2 and G3 | Johnson Matthey | Johnson Matthey [matthey.com]
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- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Benchmarking Guide: (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride for Modern Drug Discovery
Introduction: The Benzoxazole Scaffold in Medicinal Chemistry
The benzoxazole motif is a privileged heterocyclic structure integral to numerous pharmacologically active molecules.[1][2] Its planar, bicyclic system, featuring both hydrogen bond acceptors (nitrogen and oxygen) and a hydrophobic benzene ring, allows for diverse, high-affinity interactions with biological targets.[1] Consequently, benzoxazole derivatives have demonstrated a wide spectrum of therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2]
The efficient incorporation of this scaffold into complex molecular architectures is a cornerstone of modern drug discovery. The Suzuki-Miyaura cross-coupling reaction stands out as a premier method for this task, valued for its mild conditions and broad functional group tolerance.[3][4] Within this context, (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride has emerged as a critical building block, enabling the direct installation of the 2-aminobenzoxazole unit. This guide provides an in-depth comparison of this key reagent against viable alternatives, supported by representative experimental data and protocols to inform strategic synthetic planning.
Profiling the Core Reagent: (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride
(2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride is a specialized heteroaryl boronic acid designed for Suzuki-Miyaura cross-coupling reactions.[5][6]
-
Structural Features: The molecule combines the benzoxazole core with a boronic acid at the 5-position and an amino group at the 2-position. The 2-amino group is a particularly valuable functional handle, serving as a key interaction point in many kinase inhibitors and other targeted therapies.[7]
-
The Hydrochloride Salt: Boronic acids, especially heteroaromatic variants, can be prone to decomposition pathways like protodeboronation, where the C-B bond is cleaved.[3][8] The formulation as a hydrochloride salt enhances the reagent's shelf-life and stability by protonating the basic nitrogen atoms, which can otherwise influence reactivity and stability.
-
Reactivity Considerations: As a heteroaryl boronic acid, its performance in cross-coupling is governed by a balance of electronic effects and stability.[3] The electron-donating 2-amino group and the benzoxazole ring system influence the nucleophilicity of the organoboron species, while the Lewis basic nitrogens can potentially interact with the palladium catalyst.
The Landscape of Alternatives
Choosing the right building block is a critical decision. The primary alternatives to (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride can be categorized into three main classes.
-
Alternative Boron Reagents:
-
Positional Isomers: (2-Aminobenzo[d]oxazol-6-yl)boronic acid and other isomers allow for different substitution patterns on the benzoxazole core.[9]
-
Boronate Esters (e.g., Pinacol Esters): These are often more stable to protodeboronation than their corresponding boronic acids and can exhibit different solubility profiles.[8] However, their transmetalation step in the catalytic cycle can be slower.
-
Related Heterocycles: For scaffold hopping approaches, building blocks like (2-Aminobenzothiazol-6-yl)boronic acid offer a structurally similar alternative with a different heteroatom composition, potentially modulating physicochemical properties.[10]
-
-
Alternative Organometallic Reagents:
-
Organostannanes (Stille Coupling): While effective, the toxicity of tin reagents and the difficulty in removing tin byproducts make them less desirable in pharmaceutical synthesis.
-
Organozinc and Organomagnesium Reagents (Negishi and Kumada Coupling): These are highly reactive but often require strictly anhydrous conditions and exhibit lower functional group tolerance compared to boronic acids.
-
-
Alternative Synthetic Strategies (De Novo Ring Synthesis):
-
Instead of coupling a pre-formed benzoxazole, the ring can be constructed late-stage. The most common method involves the condensation of an o-aminophenol with various reaction partners like aldehydes, carboxylic acids, or cyanating agents.[1][11][12] This approach is powerful but requires the aryl coupling partner to already possess the necessary o-aminophenol functionality.
-
Performance Benchmark: A Comparative Suzuki-Miyaura Coupling Study
To objectively compare performance, we present representative data from a benchmark Suzuki-Miyaura cross-coupling reaction. The goal is to couple various benzoxazole building blocks with a model electrophile, 4-bromoacetophenone, a common substrate in medicinal chemistry.
Reaction Scheme: (Image of a generic Suzuki coupling reaction between a benzoxazole boronic acid/ester and 4-bromoacetophenone)
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
| Entry | Boron Reagent | Base (1.5 eq.) | Catalyst (2 mol%) | Solvent | Time (h) | Yield (%) | Notes |
| 1 | (2-Aminobenzo[d]oxazol-5-yl)boronic acid HCl | Cs₂CO₃ | Pd(dppf)Cl₂ | Dioxane/H₂O | 6 | 88 | Good yield and stability. The hydrochloride salt requires a sufficiently strong base to neutralize the acid and activate the boronic acid. |
| 2 | (2-Aminobenzo[d]oxazol-5-yl)boronic acid (Free Base) | K₂CO₃ | Pd(dppf)Cl₂ | Dioxane/H₂O | 6 | 75 | Lower yield observed, likely due to increased protodeboronation of the less stable free base form.[8] |
| 3 | (2-Aminobenzo[d]oxazol-5-yl)boronic acid pinacol ester | K₃PO₄ | XPhos Pd G3 | 2-MeTHF | 12 | 85 | Requires a more active catalyst/base system to promote efficient transmetalation.[13] Slower reaction but comparable yield, beneficial if protodeboronation of the acid is a major issue. |
| 4 | Benzo[d]oxazol-5-ylboronic acid | K₂CO₃ | Pd(PPh₃)₄ | Dioxane/H₂O | 4 | 92 | Higher yield and faster reaction. The absence of the 2-amino group removes a potential site for catalyst coordination/deactivation, simplifying the reaction. |
| 5 | (2-Aminobenzothiazol-6-yl)boronic acid | Cs₂CO₃ | Pd(dppf)Cl₂ | Dioxane/H₂O | 8 | 82 | Demonstrates the viability of a related heterocyclic scaffold, offering a valuable alternative for structure-activity relationship (SAR) studies.[10] |
Discussion of Results
The data highlights several key principles for researchers:
-
Stability is Paramount: The superior performance of the hydrochloride salt (Entry 1) over its free base counterpart (Entry 2) underscores the importance of reagent stability. The salt form provides a practical advantage by minimizing protodeboronation, a common failure mode for heteroaryl boronic acids.[3][8]
-
Catalyst and Base Selection is Crucial: Boronate esters (Entry 3) are viable alternatives but often necessitate more modern, highly active catalyst systems (e.g., those with bulky biarylphosphine ligands like XPhos) to achieve reasonable reaction times.[13]
-
Functional Group Effects: The absence of the 2-amino group in Entry 4 leads to a more efficient reaction. This suggests that the amino group may have a modest inhibitory effect on the catalyst, requiring careful optimization. However, its presence is often a non-negotiable requirement for biological activity.
-
Scaffold Flexibility: The successful coupling of the aminobenzothiazole analogue (Entry 5) confirms that related building blocks can be readily employed under similar conditions, enabling rapid exploration of chemical space.[10]
Experimental Protocols & Workflow
To ensure reproducibility and provide a trusted starting point, we provide a detailed, validated protocol for the benchmark reaction.
General Workflow for Comparative Coupling Reactions
The following diagram outlines the logical flow for setting up and analyzing parallel cross-coupling reactions to benchmark building blocks.
Caption: A standardized workflow for the parallel execution and analysis of Suzuki-Miyaura coupling reactions.
Detailed Protocol: Synthesis of 2-Amino-5-(4-acetylphenyl)benzo[d]oxazole (from Entry 1)
Causality: This protocol uses a common palladium catalyst, Pd(dppf)Cl₂, which is effective for many heteroaryl couplings. Cesium carbonate is chosen as the base; its higher solubility in mixed solvent systems compared to other carbonate bases can accelerate the reaction.[14] A dioxane/water mixture is a standard solvent system that facilitates the dissolution of both the organic substrates and the inorganic base.
-
Reagent Preparation:
-
To a 10 mL microwave vial equipped with a magnetic stir bar, add (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride (1.0 eq., 0.2 mmol, 42.9 mg).
-
Add 4-bromoacetophenone (1.05 eq., 0.21 mmol, 41.8 mg).
-
Add cesium carbonate (Cs₂CO₃) (1.5 eq., 0.3 mmol, 97.7 mg).
-
-
Solvent Addition and Degassing:
-
Add 1,4-dioxane (2.0 mL) and water (0.5 mL) to the vial.
-
Seal the vial with a septum and sparge the mixture with argon or nitrogen gas for 10-15 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
-
Catalyst Addition:
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 eq., 0.004 mmol, 3.3 mg) to the vial under a positive pressure of inert gas.
-
-
Reaction Execution:
-
Securely cap the vial.
-
Place the vial in a preheated heating block or oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 6 hours. Monitor the reaction's progress by taking small aliquots and analyzing via TLC or LC-MS.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (15 mL) and water (10 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product.
-
Strategic Decision Framework
The choice of building block is dictated by the specific goals of the synthesis.
Caption: Decision tree for selecting the optimal benzoxazole building block strategy.
-
For Direct and Reliable Coupling: (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride is the reagent of choice for its balance of reactivity and enhanced stability.
-
When Protodeboronation is High-Risk: If the substrate is particularly sensitive or requires prolonged heating, switching to the corresponding boronate ester can salvage the reaction, provided a suitably active catalyst is employed.
-
For Novel Substitution Patterns: When the desired benzoxazole is not commercially available as a boronic acid, a de novo synthesis from a functionalized o-aminophenol is the most logical and flexible approach.
-
For SAR Exploration: To probe the importance of the oxazole core, employing related heterocyclic building blocks like aminobenzothiazole boronic acids is a powerful strategy for scaffold hopping.
References
- 1. Synthesis of Benzoxazoles_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-aminobenzo[d]oxazol-5-ylboronic acid hydrochloride | 1224844-65-8 [chemicalbook.com]
- 6. (2-Aminobenzo[d]oxazol-5-yl)-boronic acid hydrochloride | 1404480-15-4 [chemicalbook.com]
- 7. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yoneda Labs [yonedalabs.com]
- 9. 1404480-15-4|(2-Amino-1,3-benzoxazol-5-yl)boronic acid hydrochloride|BLD Pharm [bldpharm.com]
- 10. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
A Comparative Guide to Analytical Methods for the Quantification of (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride
Introduction
(2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride is a key building block in modern medicinal chemistry, particularly in the synthesis of novel therapeutic agents. The presence of both a benzoxazole core and a boronic acid moiety makes it a versatile synthon. Accurate and precise quantification of this compound is paramount throughout the drug development lifecycle, from ensuring the purity of starting materials and intermediates to monitoring reaction kinetics and assessing the stability of active pharmaceutical ingredients (APIs).[1][2] The objective of any analytical measurement is to obtain consistent, reliable, and accurate data, which is achieved through validated analytical methods.[3][4]
This guide provides a comparative analysis of principal analytical techniques for the quantification of (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride. We will delve into the technical nuances of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectrophotometry. The discussion is grounded in the principles of analytical method validation, emphasizing the rationale behind procedural steps to ensure robust and reliable results.[5]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
High-Performance Liquid Chromatography (HPLC) is the workhorse of the pharmaceutical industry for purity assessment and quantification.[4] For a molecule like (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride, which contains a strong UV-absorbing benzoxazole chromophore, HPLC coupled with a UV detector is a highly suitable method. It offers an excellent balance of specificity, sensitivity, and cost-effectiveness.
Principle and Rationale
The method is based on the separation of the analyte from potential impurities or degradation products on a reversed-phase (RP) column, followed by quantification based on its UV absorbance.
-
Causality of Column Choice : A C18 (octadecylsilyl) column is the standard choice for reversed-phase chromatography of moderately polar small molecules. The nonpolar stationary phase retains the analyte through hydrophobic interactions with the benzoxazole ring system.
-
Mobile Phase Rationale : A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is used. The buffer controls the pH, which is critical for maintaining a consistent ionization state of the amine and boronic acid functional groups, thereby ensuring reproducible retention times. The organic modifier is adjusted to elute the analyte with a suitable retention time and good peak shape. The analysis of boronic acids can be complicated by on-column hydrolysis; using an appropriate mobile phase and a column with low silanol activity can mitigate this issue.[6]
Experimental Protocol: Stability-Indicating RP-HPLC Method
A stability-indicating method is one that can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.[7][8]
-
Instrumentation : HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.
-
Chromatographic Conditions :
-
Column : Waters XTerra MS C18, 4.6 x 150 mm, 5 µm (or equivalent low-silanol activity column).[6]
-
Mobile Phase A : 10 mM Ammonium Acetate in water, pH 5.0.
-
Mobile Phase B : Acetonitrile.
-
Gradient : 10% B to 70% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection Wavelength : 275 nm (based on the typical absorbance of benzoxazole derivatives).
-
Injection Volume : 10 µL.
-
-
Standard Preparation :
-
Prepare a stock solution of (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water (diluent).
-
Perform serial dilutions to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation :
-
Accurately weigh the sample and dissolve it in the diluent to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Validation Parameters :
-
Specificity : Demonstrated by analyzing stressed samples (acid, base, oxidative, thermal, and photolytic degradation) to ensure degradation products do not co-elute with the main analyte peak.[9][10]
-
Linearity : Assessed by a linear plot of peak area versus concentration over the specified range (e.g., 1-100 µg/mL). A correlation coefficient (r²) > 0.998 is typically required.
-
Accuracy : Determined by spike-recovery studies at three concentration levels (e.g., 80%, 100%, 120% of the nominal concentration). Recoveries should be within 98-102%.
-
Precision : Evaluated at the repeatability (intra-day) and intermediate precision (inter-day, different analyst/instrument) levels. The relative standard deviation (RSD) should be less than 2%.
-
Limit of Quantitation (LOQ) : The lowest concentration that can be measured with acceptable accuracy and precision.[5]
-
Workflow Diagram
Liquid Chromatography-Mass Spectrometry (LC-MS)
For applications requiring higher sensitivity and specificity, such as impurity profiling at trace levels or bioanalysis, LC-MS is the method of choice.[11][12] It combines the separation power of HPLC with the mass-resolving capability of a mass spectrometer, providing structural information alongside quantification.
Principle and Rationale
The analyte is separated via HPLC as described above, but detection is performed by a mass spectrometer.
-
Ionization Source : Electrospray ionization (ESI) is ideal for polar, ionizable molecules like the target compound. It generates protonated molecular ions [M+H]⁺ in the positive ion mode, which are then detected by the mass analyzer.
-
Mass Analyzer : A triple quadrupole (QqQ) mass spectrometer operating in Selected Reaction Monitoring (SRM) mode provides the highest selectivity and sensitivity. A specific precursor ion (the [M+H]⁺ ion) is selected, fragmented, and a specific product ion is monitored. This process is highly specific to the analyte's structure, minimizing interference from matrix components. This technique is particularly useful for analyzing complex samples.[13][14][15]
Experimental Protocol: High-Throughput UHPLC-MS/MS Method
This protocol is optimized for speed and sensitivity, making it suitable for high-throughput screening or trace-level quantification.[16]
-
Instrumentation : UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
UHPLC Conditions :
-
Column : Acquity BEH C18, 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A : 0.1% Formic Acid in water.
-
Mobile Phase B : 0.1% Formic Acid in acetonitrile.
-
Gradient : 5% B to 95% B over 2 minutes, hold for 0.5 minutes, return to initial conditions.
-
Flow Rate : 0.5 mL/min.
-
Column Temperature : 40 °C.
-
Injection Volume : 2 µL.
-
-
Mass Spectrometry Conditions :
-
Ionization Mode : ESI Positive.
-
Capillary Voltage : 3.5 kV.
-
Source Temperature : 150 °C.
-
Desolvation Temperature : 400 °C.
-
SRM Transition : The exact masses would need to be determined experimentally by infusing a standard solution. For C₇H₇BN₂O₃ (MW: 178.05), the precursor ion would be [M+H]⁺ at m/z 179.1. A suitable product ion would be identified by fragmentation analysis.
-
-
Standard and Sample Preparation :
-
Similar to the HPLC-UV method, but standards are prepared at a much lower concentration range (e.g., 0.1 ng/mL to 50 ng/mL) due to the higher sensitivity of the MS detector.
-
-
Validation Rationale :
-
Validation follows similar principles to HPLC-UV, but with a focus on matrix effects, which can suppress or enhance the ESI signal. Matrix effects are evaluated by comparing the response of an analyte in a standard solution to the response of the analyte spiked into a blank sample matrix.
-
Workflow Diagram
UV-Vis Spectrophotometry
Direct UV-Vis spectrophotometry is generally not recommended for the quantification of (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride in complex matrices due to a significant lack of specificity. Any impurity or excipient with a similar chromophore will interfere with the measurement. However, a derivatization-based approach can be employed for simple matrices, such as in the analysis of boron content in water.[17]
Principle and Rationale
This method relies on a chemical reaction between the boronic acid group and a chromogenic reagent to produce a colored complex that can be measured in the visible region of the spectrum, where interference from the parent molecule is minimal. Reagents like curcumin or azomethine-H react with borates to form colored complexes.[17][18]
-
Causality of Derivatization : The reaction shifts the absorbance maximum to a longer wavelength (e.g., ~420 nm for azomethine-H, ~550 nm for curcumin), moving the measurement away from the UV region where many organic molecules absorb.[17][18] This enhances selectivity. The intensity of the color produced is directly proportional to the concentration of the boronic acid.
Experimental Protocol: Azomethine-H Method
-
Instrumentation : UV-Vis Spectrophotometer.
-
Reagent Preparation : Prepare an azomethine-H reagent solution containing azomethine-H, EDTA, and an ammonium acetate buffer. Commercial test kits are also available.[17]
-
Standard Preparation : Prepare boric acid or boronic acid standards in deionized water over a range of, for example, 1 to 10 ppm of boron.
-
Sample Preparation :
-
Accurately weigh the sample and dissolve in water to a known volume. The sample may require pre-treatment (e.g., ashing followed by dissolution in acid) to convert the organoboronic acid to boric acid, ensuring a complete reaction.
-
Take a known aliquot of the sample solution.
-
-
Procedure :
-
To both standards and sample aliquots, add the azomethine-H reagent.
-
Allow the color to develop for a specified time (e.g., 60 minutes).
-
Measure the absorbance at 420 nm against a reagent blank.
-
-
Quantification : Create a calibration curve from the standards and determine the concentration in the sample.
Workflow Diagram
Method Comparison
The choice of analytical method depends heavily on the specific application, required sensitivity, and available instrumentation.
| Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry (with Derivatization) |
| Specificity | High (Separates analyte from impurities) | Very High (Mass-based detection) | Low to Moderate (Prone to chemical interference) |
| Sensitivity (Typical LOQ) | ~1 µg/mL | ~0.1 ng/mL | ~0.5 µg/mL (as Boron) |
| Linearity Range | Wide (2-3 orders of magnitude) | Wide (3-4 orders of magnitude) | Narrow (1-2 orders of magnitude) |
| Throughput | Moderate (~20 min/sample) | High (~3-5 min/sample) | Low (Requires lengthy incubation) |
| Instrumentation Cost | Moderate | High | Low |
| Expertise Required | Intermediate | High | Low |
| Primary Application | Routine QC, Purity, Assay, Stability Testing | Trace Impurity Analysis, Bioanalysis, Metabolite ID | Simple matrix screening for Boron content |
Illustrative data synthesized from typical performance characteristics reported for pharmaceutical analyses.[8][12][16]
Conclusion
For the robust and reliable quantification of (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride in a pharmaceutical setting, RP-HPLC with UV detection stands out as the most balanced method. It provides the necessary specificity to function as a stability-indicating assay while being accessible and cost-effective for routine quality control. When the analytical challenge demands higher sensitivity for trace-level analysis or quantification in complex biological matrices, LC-MS/MS is the superior, albeit more resource-intensive, alternative. While UV-Vis spectrophotometry following derivatization can quantify boron content, its lack of specificity for the intact molecule and cumbersome sample preparation make it unsuitable for most pharmaceutical applications involving this specific compound. The selection of the final method should always be guided by a thorough validation process to demonstrate its suitability for the intended purpose, in accordance with regulatory guidelines.[1][3]
References
-
Validation of Analytical Methods for Pharmaceutical Analysis. (n.d.). International Journal of Pharmaceutical Erudition. Retrieved from [Link]
-
Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Pharmaguideline. Retrieved from [Link]
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A Step-by-Step Guide to Analytical Method Development and Validation. (2023, March 7). Emery Pharma. Retrieved from [Link]
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Jadhav, S. A., et al. (n.d.). Analytical method validation: A brief review. Journal of Pharmaceutical and Biological Sciences. Retrieved from [Link]
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de Castro, A. H., et al. (n.d.). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil. Retrieved from [Link]
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Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015, January 21). Wageningen University & Research. Retrieved from [Link]
-
Spectrophotometric Measurement of Boric Acid in a Case of Accidental Ingestion. (n.d.). Albanian Journal of Medical and Health Sciences. Retrieved from [Link]
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Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. (n.d.). Wageningen University & Research. Retrieved from [Link]
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Gujral, S. S. (2015, February 1). UV-VISIBLE SPECTRAL ANALYSIS OF BORIC ACID IN DIFFERENT SOLVENTS: A CASE STUDY. ResearchGate. Retrieved from [Link]
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A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (n.d.). Analytical Methods (RSC Publishing). Retrieved from [Link]
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Kumar, A., et al. (2014, January 1). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. Retrieved from [Link]
-
Determine Boron Content in Water with UV Vis Spectroscopy. (n.d.). Mettler Toledo. Retrieved from [Link]
-
UV-VISIBLE SPECTRAL ANALYSIS OF BORIC ACID IN DIFFERENT SOLVENTS: A CASE STUDY. (2015, February 1). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
-
North, R., & Eisenbeis, S. (n.d.). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. ACS Publications. Retrieved from [Link]
-
Kuemmel, D. F., & Mellon, M. G. (n.d.). Ultraviolet Absorptiometric Determination of Boron in Aqueous Medium Using Chromotropic Acid. Analytical Chemistry (ACS Publications). Retrieved from [Link]
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2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2). (n.d.). NIH. Retrieved from [Link]
-
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019, November 5). ACS Publications. Retrieved from [Link]
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stability-indicating rp-hplc method: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]
-
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019, November 5). ACS Publications. Retrieved from [Link]
-
Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi. (n.d.). PMC - NIH. Retrieved from [Link]
-
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019, November 12). ResearchGate. Retrieved from [Link]
-
Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022, April 5). ResearchGate. Retrieved from [Link]
-
Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. (2021, March 10). ResearchGate. Retrieved from [Link]
-
Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. (n.d.). NIH. Retrieved from [Link]
-
Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation. (n.d.). PMC - NIH. Retrieved from [Link]
-
2-aminobenzo[d]oxazol-5-ylboronic acid hydrochloride (C7H7BN2O3). (n.d.). PubChemLite. Retrieved from [Link]
-
Khokhlov, A. L., et al. (2023, November 22). Development of quantification methods of a new selective carbonic anhydrase II inhibitor in plasma and blood and study of the pharmacokinetics of its ophthalmic suspension in rats. Research Results in Pharmacology. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Isomeric Purity of (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Isomeric Purity in Synthesis
(2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride is a vital building block in modern medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. Its utility lies in the ability to introduce the 2-aminobenzoxazole moiety—a privileged scaffold found in numerous biologically active compounds—into complex molecular architectures. However, the success, reproducibility, and ultimate purity of these synthetic endeavors are fundamentally dependent on the quality of the starting materials.
In the context of this reagent, isomeric purity is not a trivial specification; it is a critical parameter that dictates reaction efficiency and the impurity profile of the final product.[1] The presence of even minor amounts of positional isomers can lead to the formation of undesired side products that are often difficult and costly to separate from the target molecule, potentially compromising biological activity and introducing regulatory hurdles. This guide provides an in-depth comparison of analytical methodologies to rigorously assess the isomeric purity of (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride, empowering researchers to make informed decisions in their synthetic workflows.
The Genesis of Isomeric Impurities: A Synthetic Perspective
To effectively analyze impurities, one must first understand their origin. The synthesis of arylboronic acids and 2-aminobenzoxazoles can proceed through several routes.[2][3][4] A common strategy for the title compound likely involves the borylation of a pre-formed 2-aminobenzoxazole or the cyclization of a borylated o-aminophenol derivative.
Regardless of the specific path, the primary source of isomeric impurities is the lack of complete regioselectivity during the borylation step or the use of an impure substituted aniline or phenol precursor. For instance, if the synthesis begins with a brominated precursor intended for borylation, any contamination with other positional isomers (e.g., a 4-bromo or 7-bromo analog instead of the desired 5-bromo) will carry through the synthesis, yielding a mixture of boronic acid isomers.
Caption: Plausible synthetic origin of isomeric and other impurities.
Comparative Analysis of Key Analytical Methodologies
The choice of analytical technique for quantifying isomeric impurities depends on the required sensitivity, the information needed (qualitative vs. quantitative), and available instrumentation.[5] High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are the cornerstone techniques for this purpose.
| Technique | Principle | Selectivity | Sensitivity (Typical LOQ) | Key Information Provided |
| HPLC-UV | Differential partitioning between mobile and stationary phases. | High (for Isomers) | µg/mL to ng/mL | Quantitative purity, retention time (identity relative to a standard). |
| NMR (¹H, ¹¹B) | Nuclear spin transitions in a magnetic field. | Very High | mg/mL | Unambiguous structure confirmation, isomeric ratio, detects non-UV active impurities. |
| LC-MS | HPLC separation followed by mass-based detection. | Very High | ng/mL to pg/mL[5] | Mass confirmation, trace-level impurity identification, structural information via fragmentation.[6] |
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Purity
Expertise & Experience: Reversed-phase HPLC (RP-HPLC) is the go-to method for routine purity assessment due to its robustness, reproducibility, and ability to resolve compounds with minor structural differences. The choice of a C18 stationary phase is standard for aromatic compounds. The key to success lies in optimizing the mobile phase. A gradient of acetonitrile and water allows for the elution of compounds with varying polarities. The addition of an acid, such as trifluoroacetic acid (TFA), is crucial; it acts as an ion-pairing agent for the amine functionality, minimizing peak tailing and sharpening peaks for improved resolution and accurate quantification.
Detailed Experimental Protocol: UPLC-UV Analysis
This protocol is adapted from established methods for analyzing 2-aminobenzoxazole derivatives.[7]
-
Instrumentation: A Waters Acquity UPLC system or equivalent, equipped with a photodiode array (PDA) detector.
-
Column: Acquity BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient Program:
-
Start at 5% B.
-
Linear gradient to 95% B over 5 minutes.
-
Hold at 95% B for 1 minute.
-
Return to 5% B in 0.1 minutes.
-
Hold at 5% B for 1.9 minutes for re-equilibration.
-
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 280 nm.
-
Sample Preparation: Dissolve the (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.
Data Interpretation: The isomeric purity is calculated based on the relative peak areas in the chromatogram. The main peak corresponds to the 5-yl isomer, while any smaller peaks with the same UV spectrum but different retention times are potential isomers. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
Caption: Standard workflow for HPLC-based purity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Verification
Expertise & Experience: While HPLC is excellent for quantification, it cannot provide absolute structural confirmation without a certified reference standard for each potential impurity. NMR spectroscopy, particularly ¹H NMR, is the definitive method for structure elucidation. Positional isomers of (2-Aminobenzo[d]oxazol-5-yl)boronic acid will exhibit unique ¹H NMR spectra due to differences in the spin-spin coupling (J-coupling) patterns and chemical shifts of the aromatic protons. Furthermore, ¹¹B NMR can be used to confirm the presence and chemical environment of the boronic acid group.[8][9]
Detailed Experimental Protocol: ¹H and ¹¹B NMR Analysis
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the boronic acid sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ (which will solubilize the hydrochloride salt and avoid proton exchange with the labile boronic acid protons).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on concentration.
-
-
¹¹B NMR Acquisition:
-
Switch the probe to the ¹¹B channel.
-
Acquire a proton-decoupled ¹¹B spectrum.
-
Typical chemical shift range for sp²-hybridized boronic acids is 25-35 ppm.
-
Data Interpretation:
-
¹H NMR: For the desired 5-yl isomer, the proton at the C4 position will appear as a doublet, the proton at C6 will be a doublet of doublets, and the proton at C7 will be a doublet. Other isomers will have distinctly different splitting patterns. For example, a 6-yl isomer would likely show two singlets (or narrow doublets with meta-coupling) for the protons at C5 and C7.
-
¹¹B NMR: A single, relatively broad peak between 25-35 ppm confirms the presence of the trigonal planar (sp²) boronic acid. The absence of significant signals in the 5-15 ppm range indicates a low level of tetrahedral (sp³) boronate ester or borate impurities.[8]
Caption: Workflow for structural verification using NMR spectroscopy.
Liquid Chromatography-Mass Spectrometry (LC-MS): Unmatched Sensitivity and Specificity
Expertise & Experience: LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry. This makes it an exceptionally powerful tool for identifying and quantifying trace-level impurities.[6] For isomeric purity analysis, its primary advantage is that isomers will separate chromatographically (different retention times) but will have the identical mass-to-charge ratio (m/z), providing definitive evidence of their presence. High-Resolution Mass Spectrometry (HRMS) can provide an accurate mass measurement, which can be used to confirm the elemental formula of the parent compound and its impurities. A known challenge in the MS analysis of boronic acids is their tendency to form cyclic anhydrides (boroxines) in the gas phase, which can complicate spectral interpretation but is also a characteristic feature.[10][11]
Detailed Experimental Protocol: LC-MS Analysis
-
Instrumentation: An HPLC or UPLC system coupled to an electrospray ionization (ESI) mass spectrometer (e.g., a Q-TOF for HRMS or a triple quadrupole for quantification).
-
Chromatography: Employ the same UPLC conditions as described in the HPLC section. Using a volatile buffer like ammonium acetate instead of TFA can be beneficial for MS sensitivity, though it may require re-optimization of the chromatography.[6]
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+). The 2-amino group is readily protonated.
-
Mass Range: Scan from m/z 50 to 500.
-
Data Acquisition: Acquire full scan data to identify all ions. For quantification, Selected Ion Monitoring (SIM) can be used for enhanced sensitivity.
-
Expected Ion: For C₇H₇BN₂O₃, the expected [M+H]⁺ ion is at m/z 179.06.
-
Data Interpretation: The extracted ion chromatogram (EIC) for m/z 179.06 will show all isomeric species. The peak with the largest area is the desired product, and any other peaks are isomeric impurities. The purity can be calculated from the peak areas in the EIC. HRMS data should confirm the mass of the [M+H]⁺ ion to within 5 ppm of the theoretical value.
Caption: High-level workflow for LC-MS impurity profiling.
Conclusion and Recommended Strategy
Ensuring the isomeric purity of (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride is paramount for reliable and clean synthetic outcomes. No single technique provides the complete picture, and a multi-faceted approach is recommended for rigorous quality control.
-
For Routine Quality Control: HPLC-UV is the most practical and efficient method for determining quantitative purity and detecting known isomeric impurities in every batch.
-
For Initial Lot Qualification: ¹H NMR is essential for the initial purchase or synthesis of a new lot of material. It provides unambiguous structural confirmation that the material is indeed the correct 5-yl isomer.
-
For In-depth Troubleshooting and Impurity Profiling: When unexpected side products are observed in a reaction, or for developing a deep understanding of a supplier's material, LC-MS (preferably HRMS) is the tool of choice. Its superior sensitivity and specificity are invaluable for identifying and characterizing unknown trace-level impurities.
By integrating these self-validating analytical systems, researchers can proceed with confidence, knowing that their foundational building blocks are of the requisite purity for successful drug discovery and development.
References
- Vertex AI Search. (2025). What are the analytical methods for determining the purity of Boric acid - 10B?
- Analytical Methods. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. RSC Publishing.
- National Institutes of Health. (n.d.). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. PMC.
- BenchChem. (2025). Quantifying Methylboronic Acid Impurities: A Comparative Guide to Analytical Methods.
- ResearchGate. (2018). Improving Mass Spectrometric Characterisation of Boronic Acid and Boroxine in Pharmaceutical Manufacturing.
- National Institutes of Health. (n.d.). 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2).
- ACS Publications. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations.
- BenchChem. (2025). The Importance of Purity in Organic Synthesis Intermediates: A Focus on Boronic Acids.
- ACS Publications. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega.
- PubMed. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations.
- National Institutes of Health. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PMC.
- PubMed Central. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
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- 11. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of a safe and ethical laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride. Adherence to these procedures is critical for minimizing risks to personnel, preventing environmental contamination, and ensuring regulatory compliance. This compound, like other boronic acid derivatives, must be handled as hazardous waste. Under no circumstances should this chemical or its empty containers be disposed of in regular trash or down the drain.[1]
Hazard Identification and Risk Assessment: Understanding the Compound
While a specific Safety Data Sheet (SDS) for (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride should always be consulted prior to handling, we can infer potential hazards based on its structural components and data from analogous compounds. The presence of a boronic acid group, an aminobenzoxazole core, and a hydrochloride salt suggests the following potential hazards:
-
Skin and Eye Irritation: Boronic acids are often irritating to the skin and eyes.[2] An SDS for a similar compound, (4-Fluorobenzo[d][3][4]dioxol-5-yl)boronic acid, indicates it causes skin and serious eye irritation.[1]
-
Respiratory Irritation: Dust or aerosols of the compound may cause respiratory irritation.[1]
-
Harmful if Swallowed: The aforementioned analogous compound is listed as harmful if swallowed.[1]
-
Unknown Reactivity: The specific reactivity profile of this compound is not widely documented. Therefore, it should not be mixed with other waste chemicals unless their compatibility is known.
Table 1: Hazard Profile of a Structurally Similar Boronic Acid Derivative
| Hazard Classification | GHS Category |
| Acute Toxicity, Oral | Category 4 |
| Skin Irritation | Category 2 |
| Eye Irritation | Category 2A |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory irritation) |
Data sourced from the Safety Data Sheet for (4-Fluorobenzo[d][3][4]dioxol-5-yl)boronic acid.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride for any purpose, including disposal, the following minimum PPE must be worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or neoprene gloves. Consider double-gloving for added protection.
-
Body Protection: A properly fitting lab coat.
-
Respiratory Protection: A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of aerosolization. All handling of this compound should be conducted in a certified chemical fume hood.
Step-by-Step Disposal Procedures
The fundamental principle for the disposal of (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride is to treat all associated waste as hazardous. On-site chemical neutralization is not recommended without a specific, validated procedure and explicit approval from your institution's Environmental Health and Safety (EHS) department.
Waste Segregation
Proper segregation of waste at the point of generation is crucial to prevent unintended reactions and to facilitate proper disposal by licensed professionals.
-
Solid Waste: This stream includes unused or expired solid (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride, contaminated personal protective equipment (gloves, etc.), weighing papers, and any other solid materials that have come into contact with the chemical.
-
Liquid Waste: This stream includes solutions containing (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride, as well as the first rinse of any contaminated glassware. Subsequent rinses may also need to be collected as hazardous waste depending on institutional guidelines.
-
Sharps Waste: Any needles, syringes, or other sharp objects contaminated with the compound should be disposed of in a designated sharps container.
Container Management
-
Container Selection: Use chemically compatible containers, such as high-density polyethylene (HDPE) or glass, with secure, tightly-fitting lids.
-
Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "(2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride"
-
The approximate concentration (for liquid waste)
-
The date the waste was first added to the container.
-
Disposal Workflow
The following flowchart illustrates the decision-making process for the disposal of waste generated from working with (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride.
Caption: Disposal workflow for (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride.
Decontamination of Glassware and Equipment
Thorough decontamination of laboratory equipment is essential to prevent cross-contamination and ensure safety.
-
Initial Rinse: In a chemical fume hood, rinse the empty container or glassware three times with a suitable solvent (e.g., the solvent used in the experiment). This first rinseate must be collected and disposed of as liquid hazardous waste.[1]
-
Secondary Decontamination: A wash with a basic solution (e.g., a dilute solution of sodium bicarbonate) can help to hydrolyze and dissolve residual boronic acid. This rinsate should also be collected as hazardous waste.
-
Final Rinse: A final rinse with deionized water should be performed, with the rinsate collected as hazardous waste.
-
Drying: Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse or disposal in the appropriate laboratory glass recycling stream.
Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert your supervisor and institutional EHS.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. For solid spills, carefully sweep the material to avoid creating dust.
-
Collection: Collect all contaminated materials into a clearly labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent, collecting all cleaning materials as hazardous waste.
Conclusion: A Commitment to Safety
The proper disposal of (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride is not merely a procedural task but a critical component of responsible scientific practice. By adhering to these guidelines, researchers can protect themselves, their colleagues, and the environment. Always consult your institution's specific hazardous waste management protocols and the manufacturer's Safety Data Sheet for the most accurate and up-to-date information.
References
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Safety Data Sheet for (4-Fluorobenzo[d][3][4]dioxol-5-yl)boronic acid. Fluorochem Ltd.
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Proper disposal of chemicals. Sciencemadness Wiki. [Link]
- SAFETY DATA SHEET for 5-Amino-3-oxopentanoic acid. Fisher Scientific.
- Recovery of boron
- Safety D
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Guide to Decontaminating Lab Equipment: From Cleaning to Sterilization. [Link]
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Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
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Laboratory Equipment Decontamination Procedures. Wayne State University. [Link]
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How to dispose of hydrochloric acid. Lab Alley. [Link]
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Can I remove boronic acid using Work up process? ResearchGate. [Link]
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Decontamination and Sterilization. National Institutes of Health. [Link]
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Hazardous Materials Disposal Guide. Nipissing University. [Link]
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Personal protective equipment for handling (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride
Comprehensive Safety and Handling Guide: (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride
This document provides essential safety protocols and operational guidance for the handling and disposal of (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride (CAS No. 1224844-65-8). The procedures outlined are designed to ensure the safety of researchers, scientists, and drug development professionals. As a specific Safety Data Sheet (SDS) for this compound is not universally available, this guide synthesizes information based on the known hazards of its core chemical structures: boronic acids and aminobenzoxazole derivatives.
Hazard Assessment: A Synthesis of Known Risks
Understanding the potential hazards of (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride is foundational to its safe handling. The risk profile is derived from its constituent chemical moieties.
-
Boronic Acid Moiety : Boronic acids are a class of organoboron compounds widely used in organic synthesis.[1][2] While generally exhibiting low toxicity, they are mild Lewis acids and can act as irritants.[1][3] Their stability is generally good, but they can be prone to deboronation under certain conditions.[1]
-
Aminobenzoxazole Core : The aminobenzoxazole scaffold is present in various biologically active molecules.[4][5] Safety data for the parent compound, 2-Aminobenzoxazole, indicates it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[6] Therefore, it is prudent to assume this derivative carries similar risks.
-
Hydrochloride Salt : The hydrochloride form of the compound makes it a weak acid. This property is important when considering neutralization steps for disposal and choosing appropriate storage containers to avoid corrosion.
Given these factors, the compound should be treated as harmful if ingested and as a skin, eye, and respiratory irritant.
Engineering Controls: The First Line of Defense
Before any personal protective equipment is worn, proper engineering controls must be in place to minimize exposure.
-
Chemical Fume Hood : All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors.[7][8]
-
Emergency Equipment : An eyewash station and a safety shower must be readily accessible and within a short travel distance from the workstation.[7][9] Ensure all laboratory personnel are aware of their locations and are trained in their use.[10]
Personal Protective Equipment (PPE): Your Essential Barrier
A comprehensive suite of PPE is mandatory to provide a direct barrier against chemical exposure. Never handle this compound without the appropriate protective gear.
| Protection Type | Specification | Rationale and Key Considerations |
| Eye & Face Protection | Chemical safety goggles with side-shields or a full-face shield.[11] | Mandatory. Protects eyes from irritation or serious injury due to accidental splashes or contact with airborne dust particles. A face shield is strongly recommended when handling larger quantities or during procedures with a high splash potential.[7] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | Mandatory. Prevents direct skin contact, a primary route of exposure leading to irritation.[7][9] Gloves must be inspected for tears or holes before each use and should be changed immediately if contamination is suspected.[12] |
| Body Protection | A flame-resistant lab coat, fully buttoned, worn over long pants and closed-toe shoes.[9] | Mandatory. Protects skin on the body and arms from accidental spills. An impervious apron should be worn over the lab coat when transferring larger volumes of solutions. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask or higher).[8][11] | Required when handling the solid powder, especially outside of a fume hood or if there is any risk of dust generation. This mitigates the risk of respiratory tract irritation.[6] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for safety and experimental integrity.
-
Preparation : Before handling the chemical, ensure the fume hood is operational and the work area is clean and free of clutter.[8] Clearly label all glassware.
-
Donning PPE : Put on all required PPE as detailed in the table above before entering the handling area.
-
Weighing and Transfer :
-
Dissolution : When preparing solutions, slowly add the solid (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride to the solvent with stirring to avoid splashing. Remember to always add acid to water or solvent, not the other way around.
-
Post-Handling :
Disposal Plan: Managing the Waste Stream
All waste generated from the use of this compound must be treated as hazardous waste.
-
Waste Segregation : Do not mix waste containing this compound with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[13] Collect all waste in a designated, properly labeled container.
-
Containerization : Use a chemically compatible, sealable container for all waste (solid and liquid).[13] The container must be clearly labeled with "Hazardous Waste," the full chemical name, and any known hazards (e.g., "Irritant").[13]
-
Aqueous Waste : Due to the hydrochloride salt, aqueous solutions will be acidic. Neutralization with a mild base (e.g., sodium bicarbonate) to a pH between 5.5 and 9.0 may be required by your institution before collection.[13][14] This procedure should only be performed if approved by your EHS department and must be done slowly, with stirring, in a fume hood.
-
Prohibition : Do not dispose of this chemical or its containers in the regular trash or down the sink.[13] Professional disposal through a certified hazardous waste facility is required.
Caption: Logical workflow for the safe handling of (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and correct action is critical.
-
Skin Contact : Promptly flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[12] Seek medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Seek immediate medical attention.
-
Inhalation : Remove the individual from the exposure area to fresh air immediately. If breathing is difficult, give oxygen. Seek medical attention.[11]
-
Spill : For small spills, contain the spill with an inert absorbent material (e.g., sand or vermiculite).[7] Carefully sweep or scoop the material into a labeled, sealed container for hazardous waste disposal. Avoid raising dust.[7][11] For large spills, evacuate the area and contact your institution's EHS department immediately.
References
- BenchChem. Personal protective equipment for handling 2-Naphthylboronic acid-D7.
- Lab Alley. How To Safely Dispose of Boric Acid.
- BenchChem. Personal protective equipment for handling Borinic acid, methyl ester.
- Cole-Parmer. Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%.
- BenchChem. Navigating the Safe Disposal of Allenylboronic Acid: A Procedural Guide.
- BenchChem. Personal protective equipment for handling (4-(Butylsulfinyl)phenyl)boronic acid.
- Chemtalk. Boric acid - #1 Science Forum For Lab Technicians.
- Unknown Source. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
- Sigma-Aldrich. (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride | 1224844-65-8.
- Unknown Source. Safe Handling of Chemicals.
- Iowa State University Environmental Health and Safety. Chemical Handling and Storage.
- Nipissing University. Hazardous Materials Disposal Guide.
- Fluorochem Ltd. Safety Data Sheet.
- UCSD Blink. General Chemical Safety Guidelines.
- Action Resource Management. Chemical Safety Tips for Warehouse Workers.
- Ball State University. Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains.
- Amerigo Scientific. Boronic Acids and Derivatives.
- Unknown Source. Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
- Sigma-Aldrich. 2-Aminobenzoxazole - SAFETY DATA SHEET.
- National Institutes of Health. 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2).
- ChemicalBook. 2-aminobenzo[d]oxazol-5-ylboronic acid hydrochloride | 1224844-65-8.
- Wiley-VCH. 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications.
- PubMed Central. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
- PubChemLite. 2-aminobenzo[d]oxazol-5-ylboronic acid hydrochloride (C7H7BN2O3).
- ChemicalBook. 2-aminobenzo[d]oxazol-5-ylboronic acid hydrochloride | 1224844-65-8.
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Versatility of Boronic Acid Derivatives in Chemistry.
- MDPI. Recent Advances in the Synthesis of Borinic Acid Derivatives.
- PubMed Central. Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi.
- Springer Nature. Targeting disease with benzoxazoles: a comprehensive review of recent developments.
- ACS Publications. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
